molecular formula C21H19BrN4O2S B12386918 GPR183 antagonist-3

GPR183 antagonist-3

Numéro de catalogue: B12386918
Poids moléculaire: 471.4 g/mol
Clé InChI: YVICAZJLKUSZMU-FPYGCLRLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

GPR183 antagonist-3 is a useful research compound. Its molecular formula is C21H19BrN4O2S and its molecular weight is 471.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C21H19BrN4O2S

Poids moléculaire

471.4 g/mol

Nom IUPAC

(E)-1-[4-(2-amino-1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-3-(4-bromophenyl)prop-2-en-1-one

InChI

InChI=1S/C21H19BrN4O2S/c22-16-5-1-14(2-6-16)3-8-19(27)25-9-11-26(12-10-25)20(28)15-4-7-17-18(13-15)29-21(23)24-17/h1-8,13H,9-12H2,(H2,23,24)/b8-3+

Clé InChI

YVICAZJLKUSZMU-FPYGCLRLSA-N

SMILES isomérique

C1CN(CCN1C(=O)/C=C/C2=CC=C(C=C2)Br)C(=O)C3=CC4=C(C=C3)N=C(S4)N

SMILES canonique

C1CN(CCN1C(=O)C=CC2=CC=C(C=C2)Br)C(=O)C3=CC4=C(C=C3)N=C(S4)N

Origine du produit

United States

Foundational & Exploratory

GPR183 Antagonist-3: A Technical Guide to its Discovery, Synthesis, and Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases, including inflammatory bowel disease (IBD) and rheumatoid arthritis.[1][2] Its endogenous ligands are oxysterols, such as 7α,25-dihydroxycholesterol (7α,25-OHC), which play a crucial role in mediating the migration and positioning of immune cells. The development of small molecule antagonists for GPR183 offers a potential avenue for therapeutic intervention in these conditions. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a novel and potent GPR183 antagonist, designated as GPR183 antagonist-3 (also referred to as compound 33).[1]

Discovery and Lead Optimization

This compound was developed through a structural elaboration of a known reference antagonist, NIBR189.[1] The primary goal of the optimization process was to improve the pharmacokinetic (PK) properties and safety profile, particularly to reduce inhibition of the human Ether-à-go-go-Related Gene (hERG) channel, a common cause of cardiotoxicity in drug development.[1] This effort led to the identification of compound 33, which incorporates a benzo[d]thiazole structural motif.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (compound 33) and related compounds.

Table 1: In Vitro Activity of GPR183 Antagonists [1]

CompoundGPR183 IC50 (nM)
This compound (Compound 33) 0.82
NIBR189 (Reference)11

Table 2: Pharmacokinetic Properties of this compound (Compound 33) [1]

SpeciesRouteDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC (ng·h/mL)F (%)
Mousep.o.102.01254867571
Mousei.v.2--2445-

Synthesis of this compound (Compound 33)

The synthesis of this compound involves a multi-step process, which is outlined below.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Intermediate 2

To a solution of 4-aminobenzoic acid (1.0 eq) in methanol, thionyl chloride (2.0 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure to yield methyl 4-aminobenzoate (B8803810) (Intermediate 2).

Step 2: Synthesis of Intermediate 3

A mixture of Intermediate 2 (1.0 eq) and 2-chloro-5-nitrobenzaldehyde (B167295) (1.1 eq) in ethanol (B145695) is heated at reflux for 8 hours. The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with ethanol, and dried to give the Schiff base intermediate. This intermediate is then dissolved in methanol, and sodium borohydride (B1222165) (2.0 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. Water is added, and the product is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to afford methyl 4-((2-chloro-5-nitrobenzyl)amino)benzoate (Intermediate 3).

Step 3: Synthesis of Intermediate 4

To a solution of Intermediate 3 (1.0 eq) in a mixture of ethanol and water, iron powder (5.0 eq) and ammonium (B1175870) chloride (5.0 eq) are added. The mixture is heated at reflux for 4 hours. The reaction mixture is filtered through Celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield methyl 4-((5-amino-2-chlorobenzyl)amino)benzoate (Intermediate 4).

Step 4: Synthesis of Intermediate 5

A solution of Intermediate 4 (1.0 eq) and potassium thiocyanate (B1210189) (3.0 eq) in acetic acid is stirred at 100 °C for 6 hours. The reaction is cooled, and water is added. The precipitate is collected by filtration, washed with water, and dried to give methyl 4-((2-aminobenzo[d]thiazol-6-yl)methylamino)benzoate (Intermediate 5).

Step 5: Synthesis of Intermediate 6

A solution of Intermediate 5 (1.0 eq) in tetrahydrofuran (B95107) is treated with lithium hydroxide (B78521) (2.0 eq) in water. The reaction mixture is stirred at room temperature for 12 hours. The mixture is acidified with HCl (1N) to pH 4-5. The resulting precipitate is filtered, washed with water, and dried to afford 4-((2-aminobenzo[d]thiazol-6-yl)methylamino)benzoic acid (Intermediate 6).

Step 6: Synthesis of this compound (Compound 33)

To a solution of Intermediate 6 (1.0 eq), 1-(tert-butoxycarbonyl)piperazine (1.2 eq), and HATU (1.5 eq) in dimethylformamide, diisopropylethylamine (3.0 eq) is added. The reaction mixture is stirred at room temperature for 12 hours. Water is added, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to give the Boc-protected intermediate. This intermediate is then dissolved in dichloromethane, and trifluoroacetic acid is added. The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is purified by preparative HPLC to yield This compound (Compound 33) .

Biological Evaluation: Experimental Protocols

Calcium Mobilization Assay

This assay is used to determine the antagonist activity of compounds on GPR183.

  • CHO-K1 cells stably expressing human GPR183 are seeded into 96-well plates.

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.

  • Test compounds at various concentrations are pre-incubated with the cells.

  • The natural ligand, 7α,25-OHC, is added to stimulate calcium influx.

  • The change in fluorescence intensity, corresponding to the intracellular calcium concentration, is measured using a fluorescence plate reader.

  • The IC50 values are calculated from the concentration-response curves.

Monocyte Migration (Chemotaxis) Assay

This assay assesses the ability of the antagonist to inhibit the migration of monocytes towards the GPR183 ligand.

  • Human monocytic cells (e.g., THP-1) are labeled with a fluorescent dye (e.g., Calcein AM).

  • The labeled cells are placed in the upper chamber of a transwell plate with a porous membrane.

  • The lower chamber contains assay medium with 7α,25-OHC as a chemoattractant and varying concentrations of the test antagonist.

  • The plate is incubated to allow cell migration through the membrane.

  • The number of migrated cells in the lower chamber is quantified by measuring the fluorescence.

  • The inhibitory effect of the antagonist on cell migration is determined.[1]

Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice

This in vivo model is used to evaluate the efficacy of the GPR183 antagonist in a model of inflammatory bowel disease.

  • Colitis is induced in mice by administering DSS in their drinking water for a specified period (e.g., 5-7 days).

  • The mice are treated orally with this compound or a vehicle control daily.

  • Disease activity is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool.

  • At the end of the study, the mice are euthanized, and the colons are collected.

  • The length of the colon is measured, and tissue samples are taken for histological analysis to assess inflammation and tissue damage.

  • Pro-inflammatory cytokine levels in the colon tissue can also be measured by methods such as quantitative PCR or ELISA.[1]

Visualizations

GPR183 Signaling Pathway

GPR183_Signaling_Pathway Oxysterol 7α,25-OHC GPR183 GPR183 Oxysterol->GPR183 Binds G_protein Gi/o GPR183->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK p-ERK G_protein->ERK Activates cAMP ↓ cAMP AC->cAMP Migration Cell Migration (e.g., B cells, T cells, Monocytes) ERK->Migration Inflammation Inflammatory Response ERK->Inflammation Antagonist This compound Antagonist->GPR183 Blocks

Caption: GPR183 signaling cascade.

Experimental Workflow: Synthesis and Evaluation of this compound

experimental_workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Starting Materials (4-aminobenzoic acid, etc.) intermediate1 Multi-step Synthesis start->intermediate1 compound33 This compound (Compound 33) intermediate1->compound33 calcium_assay Calcium Mobilization Assay compound33->calcium_assay migration_assay Monocyte Migration Assay compound33->migration_assay pk_studies Pharmacokinetic Studies compound33->pk_studies dss_model DSS-Induced Colitis Model compound33->dss_model efficacy_assessment Efficacy Assessment (Disease Activity, Histology) dss_model->efficacy_assessment

Caption: Synthesis and evaluation workflow.

References

GPR183 Antagonists: A Deep Dive into Structure-Activity Relationships and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of antagonists targeting the G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2). GPR183 plays a crucial role in mediating immune cell migration and has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases, as well as viral infections. This document details the key structural motifs influencing antagonist potency, summarizes quantitative data, outlines experimental protocols for antagonist evaluation, and visualizes the core signaling pathways and experimental workflows.

Core Concepts: GPR183 Signaling and Therapeutic Rationale

GPR183 is activated by oxysterols, most notably 7α,25-dihydroxycholesterol (7α,25-OHC), which is synthesized from cholesterol by the enzymes cholesterol 25-hydroxylase (CH25H) and cytochrome P450 7B1 (CYP7B1).[1][2] Upon activation, GPR183, a Gαi-coupled receptor, initiates a signaling cascade that leads to the chemotactic migration of various immune cells, including B cells, T cells, dendritic cells, and macrophages.[2][3][4][5] This migration is critical for mounting effective immune responses.[3] However, dysregulation of this pathway can contribute to the excessive inflammation seen in autoimmune diseases and severe viral infections.[1][2][6][7]

The therapeutic rationale for GPR183 antagonism lies in the potential to modulate immune cell trafficking and dampen excessive inflammatory responses. By blocking the binding of endogenous oxysterol ligands, GPR183 antagonists can inhibit the downstream signaling events that lead to cell migration, thereby offering a targeted approach to treating inflammatory conditions.[1][2][7]

GPR183 Signaling Pathway

The binding of 7α,25-OHC to GPR183 triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins of the Gαi subfamily. This initiates a downstream signaling cascade that ultimately results in cellular migration towards the oxysterol gradient.

GPR183_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR183 GPR183 (EBI2) G_protein Gαi/βγ GPR183->G_protein Activation ERK ERK Activation G_protein->ERK Oxysterol 7α,25-OHC Oxysterol->GPR183 Binding Migration Cell Migration (Chemotaxis) ERK->Migration

GPR183 signaling cascade leading to cell migration.

Structure-Activity Relationship of GPR183 Antagonists

The development of potent and selective GPR183 antagonists has been an area of active research. Early efforts identified compounds like NIBR189, which served as a crucial tool for in vitro and in vivo studies.[1][8] More recent work has focused on optimizing the pharmacokinetic and safety profiles of these initial scaffolds, leading to the discovery of next-generation antagonists with improved drug-like properties.[9][10][11]

A key structural motif in many GPR183 antagonists is a central piperazine (B1678402) diamide (B1670390) core.[8] Structure-activity relationship studies have revealed that modifications to the distal phenyl rings of this scaffold can significantly impact antagonist potency and can even switch the pharmacology to agonism.[8][12] Recent advancements have explored replacing parts of the core structure, such as incorporating a benzo[d]thiazole motif, to enhance potency and improve safety profiles, including reducing hERG inhibition.[9][10][11]

Quantitative SAR Data

The following table summarizes the in vitro potency of selected GPR183 antagonists.

CompoundScaffoldTargetAssay TypeIC50 (nM)Reference
NIBR189 Piperazine diamideGPR183Calcium mobilization28[8]
Compound [I] AminobenzothiazoleGPR183Not specified0.82[9]
Compound 33 Benzo[d]thiazoleGPR183Not specified0.82[10][11]
GSK682753A Not specifiedGPR183G protein activityNot specified (inverse agonist)[8]
SAE-14 Not specifiedGPR183Not specifiedNot specified[13]

Experimental Protocols for GPR183 Antagonist Evaluation

The characterization of GPR183 antagonists involves a series of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic efficacy.

In Vitro Assays

1. Calcium Mobilization Assay

  • Principle: This assay measures the antagonist's ability to inhibit the increase in intracellular calcium concentration induced by a GPR183 agonist (e.g., 7α,25-OHC). GPR183 couples to Gαi, which can lead to a calcium flux that can be measured using a calcium-sensitive fluorescent dye.

  • Methodology:

    • Cells stably expressing GPR183 are seeded into a microplate.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The test antagonist is added to the wells at various concentrations and incubated.

    • A fixed concentration of a GPR183 agonist (e.g., 7α,25-OHC) is added to stimulate the receptor.

    • The change in fluorescence, corresponding to the intracellular calcium concentration, is measured using a plate reader.

    • The IC50 value is calculated by plotting the inhibition of the agonist-induced calcium response against the antagonist concentration.[8][12]

2. Chemotaxis Assay

  • Principle: This assay assesses the ability of an antagonist to block the migration of GPR183-expressing cells towards a chemoattractant (7α,25-OHC).

  • Methodology:

    • A chemotaxis chamber (e.g., Transwell plate) with a porous membrane is used.

    • The lower chamber is filled with media containing a GPR183 agonist.

    • GPR183-expressing cells (e.g., monocytes) are pre-incubated with the test antagonist and then placed in the upper chamber.[10][11]

    • The plate is incubated to allow cell migration through the membrane towards the agonist.

    • The number of migrated cells in the lower chamber is quantified by counting or using a fluorescent dye.

    • The inhibitory effect of the antagonist on cell migration is determined.

In Vivo Models

1. Dextran Sulfate Sodium (DSS)-Induced Colitis Model

  • Principle: This is a widely used model for inflammatory bowel disease (IBD). DSS induces acute colitis in rodents, and the efficacy of a GPR183 antagonist is evaluated by its ability to ameliorate the symptoms.

  • Methodology:

    • Mice are administered DSS in their drinking water to induce colitis.

    • The test GPR183 antagonist is administered orally at different doses.[10][11]

    • Disease activity is monitored daily by measuring body weight, stool consistency, and the presence of blood in the feces.

    • At the end of the study, colon length is measured, and colon tissue is collected for histological analysis to assess inflammation and tissue damage.[9]

2. Viral Infection Models (Influenza A and SARS-CoV-2)

  • Principle: These models are used to investigate the role of GPR183 in the inflammatory response to viral respiratory infections.

  • Methodology:

    • Mice are infected intranasally with a specific virus (e.g., Influenza A virus or a mouse-adapted SARS-CoV-2 strain).[1][2][7]

    • The GPR183 antagonist (e.g., NIBR189) is administered orally.[1][2][14]

    • Disease severity is monitored by measuring weight loss and other clinical signs.

    • At specific time points, lung tissue is harvested to quantify viral loads, immune cell infiltration (e.g., macrophages), and the expression of inflammatory cytokines.[1][2][7]

Experimental Workflow for GPR183 Antagonist Development

The development of a novel GPR183 antagonist typically follows a structured workflow, from initial screening to in vivo validation.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation Screening High-Throughput Screening (e.g., Calcium Mobilization) Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Screening->Hit_to_Lead Potency Potency & Selectivity Assays (e.g., Chemotaxis) Hit_to_Lead->Potency ADME In Vitro ADME/Tox (e.g., hERG, Microsomal Stability) Potency->ADME PK Pharmacokinetic Studies ADME->PK Efficacy Efficacy in Disease Models (e.g., DSS Colitis, Viral Infection) PK->Efficacy Tox Toxicology Studies Efficacy->Tox

A typical workflow for the development of GPR183 antagonists.

Future Directions

The field of GPR183 antagonism is rapidly evolving. Future research will likely focus on the development of antagonists with even greater selectivity and improved pharmacokinetic profiles, suitable for chronic dosing in autoimmune diseases. Furthermore, exploring the therapeutic potential of GPR183 antagonists in a broader range of inflammatory conditions and cancers is a promising avenue. The continued elucidation of the nuances of GPR183 signaling in different immune cell types will undoubtedly pave the way for more targeted and effective therapies. The discovery of first-in-class GPR183 antagonists for conditions like rheumatoid arthritis highlights the growing interest and potential in this therapeutic strategy.[15]

References

GPR183 Antagonist-3: A Technical Overview of Binding Affinity and Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of a key GPR183 antagonist, referred to as GPR183 antagonist-3 (also known as compound 33). GPR183, the Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), is a critical regulator of immune cell migration and has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases. Understanding the binding affinity and kinetics of its antagonists is paramount for the development of novel therapeutics.

Core Data Summary: GPR183 Antagonist Binding Affinity

The binding affinity of GPR183 antagonists is a crucial determinant of their potency and potential therapeutic efficacy. The data presented below summarizes the inhibitory concentrations (IC50) of this compound and other notable antagonists. It is important to note that the designation "this compound" has been used for different molecules by various suppliers. This guide focuses on the highly potent compound 33, recently described in the Journal of Medicinal Chemistry, which exhibits nanomolar affinity.[1][2][3]

Compound NameAliasReceptorAssay TypeIC50Reference
This compoundCompound 33Human GPR183Calcium Mobilization0.82 nM[1][2][3]
This compoundCompound 33Human GPR183Not Specified8.7 µM
NIBR189-Human GPR183Not SpecifiedNot Specified[2][4][5]

Binding Kinetics: A Critical but Underexplored Area

While binding affinity (a measure of the strength of the interaction at equilibrium) is a cornerstone of drug discovery, binding kinetics, which describes the rate of association (k_on) and dissociation (k_off) of a ligand and its receptor, provides a more dynamic understanding of the interaction. These parameters can significantly influence a drug's duration of action and in vivo efficacy.

Currently, there is a lack of publicly available data on the specific binding kinetics of this compound (compound 33). Further investigation into its association and dissociation rates would provide valuable insights into its mechanism of action and inform the design of future drug candidates with optimized pharmacokinetic and pharmacodynamic profiles.

GPR183 Signaling Pathway

GPR183 is activated by its endogenous ligands, which are oxysterols, most notably 7α,25-dihydroxycholesterol (7α,25-OHC).[6] Upon activation, GPR183 couples to inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is pivotal in guiding the migration of various immune cells, including B cells, T cells, and dendritic cells, to specific locations within lymphoid organs.[7][8] Antagonists of GPR183 block this signaling pathway, thereby inhibiting the migration of these immune cells and mitigating inflammatory responses.

GPR183_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 7a,25-OHC 7α,25-OHC (Oxysterol) GPR183 GPR183 (EBI2) 7a,25-OHC->GPR183 Activates Antagonist-3 This compound Antagonist-3->GPR183 Blocks G_protein Gαi/βγ GPR183->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Migration Immune Cell Migration cAMP->Migration Regulates

Caption: GPR183 signaling is initiated by oxysterol binding, leading to Gαi activation and subsequent modulation of immune cell migration. Antagonist-3 blocks this activation.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key assays used to characterize GPR183 antagonists.

Generalized Protocol: Calcium Mobilization Assay for GPR183 Antagonism

This functional assay is commonly used to determine the potency of GPR183 antagonists by measuring their ability to inhibit agonist-induced calcium influx.

1. Cell Culture and Preparation:

  • Culture a cell line stably expressing human GPR183 (e.g., CHO-K1 or HEK293) in appropriate growth medium.

  • On the day of the assay, harvest the cells and resuspend them in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation at 37°C for 30-60 minutes.

  • Wash the cells to remove excess dye and resuspend them in the assay buffer at a determined concentration.

2. Compound Preparation:

  • Prepare a stock solution of the this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the antagonist to create a range of concentrations for testing.

  • Prepare a solution of the GPR183 agonist, 7α,25-dihydroxycholesterol, at a concentration that elicits a sub-maximal response (EC80).

3. Assay Procedure:

  • Dispense the cell suspension into a 96- or 384-well microplate.

  • Add the various concentrations of the GPR183 antagonist to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.

  • Measure the baseline fluorescence using a fluorescence plate reader.

  • Add the agonist solution to the wells to stimulate the GPR183 receptor.

  • Immediately begin measuring the fluorescence intensity over time to monitor the intracellular calcium concentration.

4. Data Analysis:

  • The increase in fluorescence intensity corresponds to an increase in intracellular calcium.

  • Determine the inhibitory effect of the antagonist at each concentration by comparing the agonist-induced calcium response in the presence and absence of the antagonist.

  • Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Calcium_Mobilization_Workflow A Culture GPR183- expressing cells B Load cells with calcium-sensitive dye A->B C Wash and resuspend cells B->C D Dispense cells into microplate C->D E Pre-incubate with This compound D->E F Measure baseline fluorescence E->F G Add GPR183 agonist (7α,25-OHC) F->G H Measure fluorescence over time G->H I Calculate % inhibition H->I J Determine IC50 value I->J

Caption: Workflow for a calcium mobilization assay to determine the IC50 of a GPR183 antagonist.

Generalized Protocol: Radioligand Binding Assay

Radioligand binding assays are considered the gold standard for directly measuring the affinity of a ligand for its receptor.[9]

1. Membrane Preparation:

  • Homogenize cells or tissues expressing GPR183 in a cold lysis buffer.

  • Centrifuge the homogenate to pellet the cell membranes.

  • Wash the membrane pellet and resuspend it in a binding buffer.

  • Determine the protein concentration of the membrane preparation.

2. Competition Binding Assay:

  • In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled GPR183 ligand (e.g., [3H]-7α,25-OHC), and varying concentrations of the unlabeled this compound.

  • To determine non-specific binding, include wells with a high concentration of an unlabeled GPR183 ligand.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through a filter mat, which traps the membranes with the bound radioligand.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain the specific binding at each antagonist concentration.

  • Plot the specific binding as a function of the antagonist concentration.

  • The IC50 value is the concentration of the antagonist that displaces 50% of the specifically bound radioligand.

  • The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

Methodology for Determining Binding Kinetics: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of biomolecular interactions, providing valuable data on association and dissociation rates.[1]

1. Chip Preparation:

  • Immobilize a purified and solubilized GPR183 receptor onto the surface of an SPR sensor chip.

2. Binding Measurement:

  • Flow a solution of the this compound over the chip surface at various concentrations.

  • The binding of the antagonist to the immobilized receptor causes a change in the refractive index at the surface, which is detected by the SPR instrument and reported in response units (RU).

  • After the association phase, flow a buffer solution over the chip to monitor the dissociation of the antagonist from the receptor.

3. Data Analysis:

  • The association rate (k_on) is determined from the initial slope of the binding curve at different antagonist concentrations.

  • The dissociation rate (k_off) is determined from the decay of the signal during the dissociation phase.

  • The equilibrium dissociation constant (Kd) can be calculated as the ratio of k_off to k_on.

This in-depth guide provides a comprehensive overview of the binding affinity of this compound and the experimental methodologies used to characterize such compounds. Further studies into the binding kinetics of this promising antagonist will be crucial for its continued development as a potential therapeutic agent.

References

GPR183 Antagonist-3: A Deep Dive into its Therapeutic Potential for Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory condition of the gastrointestinal tract with a growing global prevalence. While current therapies have advanced, a significant portion of patients exhibit inadequate response or lose response over time, highlighting the urgent need for novel therapeutic targets. The G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), has emerged as a promising target due to its critical role in immune cell trafficking, a key driver of IBD pathogenesis. This technical guide provides an in-depth overview of the role of a specific GPR183 antagonist, referred to herein as GPR183 antagonist-3, in the context of IBD.

The GPR183 Signaling Axis in Intestinal Inflammation

GPR183 is a chemoreceptor for oxysterols, most notably 7α,25-dihydroxycholesterol (7α,25-diHC). The expression of GPR183 and the enzymes responsible for synthesizing its ligand are upregulated in the inflamed colon of both IBD patients and in murine models of colitis.[1][2] This upregulation creates a chemotactic gradient that directs the migration of various immune cells, including T cells, B cells, and innate lymphoid cells (ILCs), to the sites of inflammation in the gut.[3][4]

Upon ligand binding, GPR183 couples to Gαi proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium.[3][5] This signaling cascade ultimately results in the reorganization of the actin cytoskeleton and promotes cell migration. In the context of IBD, this GPR183-mediated cell trafficking contributes to the formation and maintenance of inflammatory lymphoid aggregates in the gut, perpetuating the inflammatory response.[2][3]

This compound: Mechanism of Action

This compound is a potent and selective small molecule inhibitor of the GPR183 receptor. Its primary mechanism of action is to competitively block the binding of the endogenous ligand, 7α,25-diHC, to the GPR183 receptor.[6][7] By preventing receptor activation, the antagonist effectively abrogates the downstream signaling cascade, thereby inhibiting the chemotactic response of GPR183-expressing immune cells.[6] This disruption of immune cell trafficking to the inflamed gut is the cornerstone of its therapeutic potential in IBD.

Preclinical Efficacy of this compound

A novel aminobenzothiazole motif-bearing GPR183 antagonist, designated here as this compound (also referred to as compound 33 in the literature), has demonstrated promising preclinical activity for the treatment of IBD.[6][7]

In Vitro Activity

In vitro studies have confirmed the potent and selective antagonistic activity of this compound against the GPR183 receptor.[6][7] Furthermore, it has been shown to effectively block the migration of monocytes in response to a GPR183 ligand gradient.[6]

ParameterValueReference
IC50 0.82 nM[6][7]
In Vivo Efficacy in a Murine Model of Colitis

The in vivo efficacy of this compound was evaluated in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced murine model of colitis. Oral administration of the antagonist resulted in a dose-dependent amelioration of colitis symptoms.[6]

ParameterVehicle ControlThis compound (3 mg/kg)This compound (10 mg/kg)Reference
Body Weight Loss Significant lossMitigatedSignificantly mitigated[6]
Colon Length ShortenedImprovedSignificantly improved[6]
Histological Score Severe inflammationReduced inflammationMarkedly reduced inflammation[6]

These findings indicate that this compound can effectively suppress intestinal inflammation in a preclinical IBD model.

Experimental Protocols

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This model is widely used to induce acute colitis in mice, which shares histopathological features with human ulcerative colitis.

Materials:

  • 8-10 week old C57BL/6 mice

  • Dextran sulfate sodium (DSS; molecular weight 36,000-50,000 Da)

  • Sterile drinking water

  • Animal balance

  • Calipers

Procedure:

  • Acclimatize mice for at least one week before the start of the experiment.

  • Record the initial body weight of each mouse.

  • Prepare a 2.5-3% (w/v) solution of DSS in sterile drinking water. This solution should be freshly prepared.

  • Provide the DSS solution as the sole source of drinking water to the experimental group for 5-7 consecutive days. The control group receives regular sterile drinking water.

  • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

  • On day 8, switch the DSS-treated mice back to regular drinking water.

  • Continue daily monitoring for the duration of the study.

  • At the end of the experiment, euthanize the mice and collect the colons.

  • Measure the length of the colon from the cecum to the anus.

  • A portion of the distal colon can be fixed in 10% neutral buffered formalin for histological analysis (H&E staining).

T-cell Transfer Model of Colitis

This model recapitulates the T-cell-driven pathology of Crohn's disease.

Materials:

  • Donor mice (e.g., C57BL/6)

  • Recipient immunodeficient mice (e.g., RAG1-/-)

  • Magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) equipment for T-cell isolation

  • Antibodies for cell sorting (e.g., anti-CD4, anti-CD45RB)

  • Sterile phosphate-buffered saline (PBS)

  • Syringes and needles for injection

Procedure:

  • Isolate spleens from donor mice under sterile conditions.

  • Prepare a single-cell suspension of splenocytes.

  • Isolate CD4+ T cells using a negative selection magnetic sorting kit.

  • Stain the enriched CD4+ T cells with fluorescently labeled antibodies against CD4 and CD45RB.

  • Sort the CD4+ T cells into naïve (CD4+CD45RBhigh) and regulatory (CD4+CD45RBlow) T-cell populations using FACS.

  • Wash the sorted naïve T cells with sterile PBS and resuspend at a concentration of 2-5 x 10^6 cells/mL.

  • Inject 0.5 x 10^6 naïve CD4+ T cells intraperitoneally into each recipient immunodeficient mouse.

  • Monitor the mice weekly for signs of colitis, including weight loss and diarrhea.

  • Colitis typically develops within 3-8 weeks after cell transfer.

  • At the end of the experiment, euthanize the mice and collect the colons for analysis as described in the DSS model protocol.

Visualizations

GPR183_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 7a,25-diHC 7α,25-diHC (Ligand) GPR183 GPR183 7a,25-diHC->GPR183 Binds G_alpha_i Gαi GPR183->G_alpha_i Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits Ca_mobilization ↑ Ca²⁺ Mobilization G_alpha_i->Ca_mobilization cAMP ↓ cAMP AC->cAMP Cell_Migration Cell Migration cAMP->Cell_Migration Ca_mobilization->Cell_Migration

Caption: GPR183 Signaling Pathway.

Antagonist_Mechanism Antagonist This compound Receptor GPR183 Receptor Antagonist->Receptor Blocks Binding Site Ligand 7α,25-diHC Ligand->Receptor Binding Inhibited Signaling Downstream Signaling Receptor->Signaling Activation Blocked Migration Immune Cell Migration Signaling->Migration Inhibited

Caption: Mechanism of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy receptor_binding Receptor Binding Assay (Determine IC50) chemotaxis_assay Chemotaxis Assay (Functional Inhibition) receptor_binding->chemotaxis_assay colitis_model Induce Colitis in Mice (e.g., DSS Model) chemotaxis_assay->colitis_model Proceed if potent treatment Administer this compound colitis_model->treatment monitoring Monitor Disease Activity (Weight, DAI) treatment->monitoring analysis Endpoint Analysis (Colon Length, Histology) monitoring->analysis

Caption: Experimental Workflow for GPR183 Antagonist Evaluation.

Conclusion

The GPR183 signaling axis plays a significant, pro-inflammatory role in the pathogenesis of IBD by driving the migration of immune cells to the gut. The development of potent and selective GPR183 antagonists, such as the aminobenzothiazole-based compound discussed, represents a promising novel therapeutic strategy for IBD. Preclinical data demonstrates that this compound can effectively inhibit immune cell migration and ameliorate colitis in a murine model. Further investigation into the clinical efficacy and safety of this class of molecules is warranted to translate these promising preclinical findings into a new generation of IBD therapies.

References

GPR183 Antagonist-3: A Technical Guide to its Function in Viral-Induced Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Severe viral respiratory infections, such as those caused by influenza A virus (IAV) and SARS-CoV-2, are often marked by an excessive and damaging inflammatory response in the lungs. A key driver of this immunopathology is the infiltration of immune cells, particularly macrophages, which release a cascade of pro-inflammatory cytokines. The G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2), has emerged as a critical mediator in this process. Its activation by oxysterol ligands, which are upregulated during viral infection, orchestrates the migration of these inflammatory cells. Consequently, antagonizing GPR183 presents a promising therapeutic strategy to mitigate the severity of viral-induced inflammation. This technical guide provides an in-depth overview of the function of GPR183 antagonists, with a specific focus on the recently developed "GPR183 antagonist-3" (also referred to as compound 33), in the context of viral-induced inflammation. We will detail the underlying signaling pathways, present quantitative data on antagonist efficacy, provide comprehensive experimental protocols, and visualize key processes using diagrams.

The GPR183 Signaling Axis in Viral Inflammation

GPR183 is a receptor for oxidized forms of cholesterol, known as oxysterols, with 7α,25-dihydroxycholesterol (7α,25-OHC) being its most potent endogenous agonist.[1][2] During respiratory viral infections like influenza and SARS-CoV-2, the enzymes responsible for producing 7α,25-OHC, namely cholesterol 25-hydroxylase (CH25H) and cytochrome P450 family 7 subfamily B1 (CYP7B1), are significantly upregulated in the lung tissue.[3][4] This leads to the formation of a 7α,25-OHC gradient that acts as a chemoattractant for GPR183-expressing immune cells.[3][4]

Immune cells, including macrophages, dendritic cells, and lymphocytes, express GPR183 and are recruited to the site of infection along this oxysterol gradient.[3][4] The subsequent accumulation of activated macrophages contributes to the excessive production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor (TNF), and Interferon-beta (IFNβ), driving lung inflammation and tissue damage.[3]

Blocking the GPR183 signaling pathway with a specific antagonist can therefore disrupt this cascade by preventing the migration of inflammatory cells to the lungs. Studies using preclinical murine models of IAV and SARS-CoV-2 have demonstrated that both genetic knockout of Gpr183 and pharmacological antagonism reduce macrophage infiltration and the production of inflammatory cytokines.[3][5] This intervention has been shown to attenuate the severity of SARS-CoV-2 infection and lower viral loads in mice.[3][5]

GPR183 Signaling Pathway

The binding of 7α,25-OHC to GPR183 initiates a downstream signaling cascade primarily through Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[6] This signaling, along with β-arrestin recruitment, ultimately results in cytoskeletal rearrangements and directed cell migration towards the oxysterol source.[6][7]

GPR183_Signaling_Pathway cluster_virus Viral Infection (e.g., IAV, SARS-CoV-2) cluster_lung Lung Epithelial Cells cluster_macrophage Macrophage Virus Virus CH25H CH25H ↑ Virus->CH25H induces CYP7B1 CYP7B1 ↑ Virus->CYP7B1 induces OHC_25 25-OHC CH25H->OHC_25 OHC_7a25 7α,25-OHC Gradient CYP7B1->OHC_7a25 Cholesterol Cholesterol Cholesterol->CH25H OHC_25->CYP7B1 GPR183 GPR183 OHC_7a25->GPR183 activates Gai Gαi GPR183->Gai couples to Migration Cell Migration Gai->Migration promotes Cytokines Pro-inflammatory Cytokines (IL-6, TNF, IFNβ) Migration->Cytokines leads to release of Antagonist This compound Antagonist->GPR183 blocks

Figure 1: GPR183 signaling in viral-induced inflammation.

This compound (Compound 33)

"this compound," also known as compound 33, is a recently developed, highly potent, and selective antagonist of GPR183.[5] It features a benzo[d]thiazole structural motif and was identified through structural elaboration of the reference antagonist NIBR189.[5]

While the direct effects of this compound in a viral-induced inflammation model have not yet been published, its potent antagonistic activity and demonstrated anti-inflammatory properties in other models, such as dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis, strongly suggest its potential therapeutic utility in mitigating viral-induced immunopathology.[5][8]

Quantitative Data

The following tables summarize the key quantitative data for this compound and the effects of other GPR183 antagonists in viral infection models.

Table 1: In Vitro Activity of GPR183 Antagonists

CompoundTargetAssayIC50Reference
This compound (Compound 33) Human GPR183Antagonistic Activity0.82 nM[5]
NIBR189Human EBI2 (GPR183)Inhibition11 nM[9]
NIBR189Mouse EBI2 (GPR183)Inhibition16 nM[9]
GSK682753AHuman EBI2 (GPR183)Inverse Agonist Activity53.6 nM[10]

Table 2: In Vivo Efficacy of GPR183 Antagonism in Murine Viral Infection Models

VirusModelAntagonistDoseEffectReference
IAVC57BL/6J MiceNIBR1897.6 mg/kg (oral, twice daily)Significantly reduced macrophage infiltration and concentrations of IL-6, TNF, and IFNβ in the lungs at 7 dpi.[3]
SARS-CoV-2C57BL/6J MiceNIBR1897.6 mg/kg (oral, twice daily)Significantly reduced macrophage infiltration, expression of Tnf, Il1b, and Il6 in the lungs, attenuated weight loss, and lowered viral loads.[3][11]
SARS-CoV-2K18-hACE2 MiceNot SpecifiedNot Specified(General model description) Recapitulates severe COVID-19 characteristics.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of GPR183 antagonists in viral-induced inflammation.

In Vivo Murine Model of SARS-CoV-2 Infection

This protocol is adapted from studies using mouse-adapted SARS-CoV-2 strains or transgenic mice expressing human ACE2 (hACE2).[3][12]

Objective: To evaluate the in vivo efficacy of a GPR183 antagonist in a murine model of SARS-CoV-2 infection.

Materials:

  • C57BL/6J mice or K18-hACE2 transgenic mice.

  • Mouse-adapted SARS-CoV-2 or a wild-type strain for hACE2 mice.

  • This compound formulated for oral administration.

  • Vehicle control.

  • Isoflurane for anesthesia.

  • Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE).

Procedure:

  • Acclimatize mice to the BSL-3 facility for at least 72 hours.

  • On day 0, lightly anesthetize mice with isoflurane.

  • Intranasally inoculate each mouse with a pre-determined plaque-forming unit (PFU) of SARS-CoV-2 in a 50 µL volume.

  • Beginning 24 hours post-infection, administer this compound or vehicle control orally twice daily at the desired dosage (e.g., 7.6 mg/kg for NIBR189).[3]

  • Monitor mice daily for weight loss and clinical signs of disease.

  • At specified time points (e.g., 2, 5, and 7 days post-infection), euthanize a cohort of mice.

  • Collect bronchoalveolar lavage (BAL) fluid for cytokine analysis and cell enumeration.

  • Harvest lung tissue for viral load quantification (qRT-PCR or plaque assay) and flow cytometric analysis of immune cell infiltration.

Murine_Model_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Regimen cluster_monitoring Monitoring and Sample Collection cluster_analysis Downstream Analysis Acclimatize Acclimatize Mice (BSL-3) Infection Intranasal SARS-CoV-2 Infection (Day 0) Acclimatize->Infection Treatment Oral Administration of This compound or Vehicle (Twice Daily from Day 1) Infection->Treatment Monitor Daily Monitoring (Weight, Clinical Score) Treatment->Monitor Euthanasia Euthanasia at Pre-determined Timepoints Monitor->Euthanasia Collection Sample Collection (BAL Fluid, Lung Tissue) Euthanasia->Collection Cytokine Cytokine Analysis (BAL) Collection->Cytokine Flow Flow Cytometry (Lung) Collection->Flow Viral_Load Viral Load Quantification (Lung) Collection->Viral_Load

Figure 2: Workflow for the in vivo murine model of SARS-CoV-2 infection.
Macrophage Migration Assay (Transwell Assay)

Objective: To assess the in vitro ability of this compound to inhibit oxysterol-induced macrophage migration.

Materials:

  • Macrophage cell line (e.g., U937) or primary bone marrow-derived macrophages.

  • Transwell inserts (e.g., 8 µm pore size).

  • 7α,25-dihydroxycholesterol (7α,25-OHC).

  • This compound.

  • Serum-free cell culture medium.

  • Calcein-AM or DAPI for cell staining.

Procedure:

  • Culture macrophages to the desired confluency.

  • Pre-treat a subset of macrophages with varying concentrations of this compound for 1-2 hours.

  • Add serum-free medium containing a chemoattractant (7α,25-OHC) to the lower chamber of the Transwell plate. Add medium without chemoattractant to control wells.

  • Seed the pre-treated (and untreated control) macrophages into the upper chamber of the Transwell inserts.

  • Incubate the plate at 37°C for 4-6 hours to allow for migration.

  • After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane with a fluorescent dye (e.g., DAPI).

  • Count the number of migrated cells in several fields of view using a fluorescence microscope.

  • Calculate the percentage of migration inhibition for each concentration of the antagonist.

Flow Cytometry Analysis of Lung Immune Cells

Objective: To quantify the infiltration of different immune cell populations, particularly macrophages, into the lungs of virus-infected mice.

Materials:

  • Freshly harvested mouse lungs.

  • Collagenase D and DNase I.

  • 70 µm cell strainers.

  • Red blood cell lysis buffer.

  • Fc block (anti-CD16/32).

  • Fluorochrome-conjugated antibodies against immune cell surface markers (e.g., CD45, CD11b, F4/80, Ly6G, Siglec-F).[4][13]

  • Flow cytometer.

Procedure:

  • Perfuse the lungs with PBS to remove blood.

  • Mince the lung tissue and digest with collagenase D and DNase I at 37°C.

  • Generate a single-cell suspension by passing the digested tissue through a 70 µm cell strainer.

  • Lyse red blood cells using a suitable lysis buffer.

  • Block Fc receptors to prevent non-specific antibody binding.

  • Stain the cells with a cocktail of fluorochrome-conjugated antibodies. A typical panel for identifying infiltrating macrophages would include antibodies against CD45, CD11b, and F4/80.[4][13]

  • Acquire the stained cells on a flow cytometer.

  • Analyze the data to quantify the percentage and absolute number of infiltrating macrophages (e.g., CD45+, CD11b+, F4/80+).

Measurement of Cytokines in Bronchoalveolar Lavage (BAL) Fluid

Objective: To measure the levels of pro-inflammatory cytokines in the BAL fluid of virus-infected mice.

Materials:

  • BAL fluid collected from mice.

  • Multiplex cytokine immunoassay kit (e.g., Luminex-based assay) or individual ELISA kits for specific cytokines (IL-6, TNF, IFNβ).

  • Plate reader capable of detecting the assay signal.

Procedure:

  • Collect BAL fluid by instilling and retrieving a known volume of PBS into the lungs of euthanized mice.

  • Centrifuge the BAL fluid to pellet the cells.

  • Collect the supernatant and store it at -80°C until analysis.

  • Perform the cytokine measurement using a multiplex immunoassay or ELISA according to the manufacturer's instructions.

  • Calculate the concentration of each cytokine in the BAL fluid based on a standard curve.

Conclusion

The GPR183 signaling axis plays a pivotal role in the pathogenesis of severe viral respiratory infections by mediating the recruitment of inflammatory macrophages to the lungs. The development of potent and selective GPR183 antagonists, such as this compound, offers a promising host-directed therapeutic strategy to dampen this excessive inflammation and reduce disease severity. While further studies are needed to specifically evaluate this compound in the context of viral-induced inflammation, its robust in vitro activity and preclinical efficacy in other inflammatory models make it a compelling candidate for future investigation. The experimental protocols detailed in this guide provide a framework for researchers to further explore the therapeutic potential of targeting GPR183 in viral and other inflammatory diseases.

References

GPR183 Antagonist-3: A Technical Guide to its Role in Macrophage Migration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the G protein-coupled receptor 183 (GPR183) and the inhibitory effects of a specific antagonist, GPR183 antagonist-3 (also identified as compound 33), on macrophage migration. This document outlines the critical role of the GPR183 signaling axis in immune cell trafficking and presents detailed experimental protocols and quantitative data relevant to the development of novel therapeutics targeting this pathway.

Introduction: The GPR183-Oxysterol Axis in Macrophage Chemotaxis

G protein-coupled receptor 183, also known as Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), is a critical regulator of immune cell migration.[1][2] It is expressed on the surface of various immune cells, including macrophages, B cells, T cells, and dendritic cells.[1][3][4][5] The primary endogenous ligand for GPR183 is 7α,25-dihydroxycholesterol (7α,25-OHC), an oxysterol synthesized from cholesterol by the sequential action of the enzymes Cholesterol 25-hydroxylase (CH25H) and Cytochrome P450 7B1 (CYP7B1).[2][6][7][8]

Gradients of 7α,25-OHC act as powerful chemoattractants, guiding GPR183-expressing cells to specific locations within lymphoid tissues and sites of inflammation.[2][3] This migration is fundamental for coordinating immune responses. In pathological contexts, such as inflammatory bowel disease (IBD) and severe viral respiratory infections, the GPR183/7α,25-OHC axis can drive excessive macrophage infiltration, leading to tissue damage and exacerbating disease.[3][9][10] Consequently, antagonizing the GPR183 receptor presents a promising therapeutic strategy to mitigate inflammation driven by macrophage accumulation.[3][9][10]

This compound (Compound 33)

This compound, referred to as compound 33 in foundational research, is a potent and selective antagonist of the GPR183 receptor.[1][10] It has demonstrated significant efficacy in blocking the migratory response of monocytes and macrophages to the GPR183 ligand in vitro and has shown therapeutic potential in preclinical models of inflammatory disease.[1][10]

Quantitative Data: Inhibitory Activity

The inhibitory effect of this compound on macrophage migration has been quantified through in vitro assays. The following table summarizes the key data regarding its potency.

Compound NameAssay TypeCell TypeChemoattractantKey ParameterValueReference
This compound (Compound 33)GPR183 Antagonistic ActivityRecombinant Cell Line7α,25-OHCIC₅₀0.82 nM[1][10]
This compound (Compound 33)Monocyte Migration AssayHuman Monocytes7α,25-OHCIC₅₀8.7 µM

Note: The significant difference between the binding affinity (IC₅₀ = 0.82 nM) and the functional migration inhibition (IC₅₀ = 8.7 µM) is common and reflects the complex cellular processes involved in chemotaxis beyond simple receptor binding.

GPR183 Signaling Pathway in Macrophage Migration

The binding of 7α,25-OHC to GPR183 initiates a downstream signaling cascade that culminates in directed cell movement. This process is primarily mediated through Gαi-type G proteins and involves β-arrestin.

  • Ligand Binding : 7α,25-OHC, present in a concentration gradient, binds to the GPR183 receptor on the macrophage surface.

  • Gαi Protein Activation : This binding event induces a conformational change in GPR183, leading to the activation of the associated heterotrimeric G protein. The Gαi subunit dissociates from the Gβγ dimer.

  • Downstream Effectors : The dissociated Gαi and Gβγ subunits modulate various downstream effector molecules, including adenylyl cyclase and phosphoinositide 3-kinase (PI3K), leading to changes in intracellular second messengers.

  • Cytoskeletal Reorganization : These signaling events converge on pathways that regulate the actin cytoskeleton, promoting the formation of lamellipodia and filopodia, which are essential for cell motility.

  • Receptor Desensitization : For sustained and directed migration, the signaling must be tightly regulated. β-arrestin is recruited to the activated receptor, which desensitizes G protein-mediated signaling, a crucial step for sensing the chemoattractant gradient.[4] Chemotaxis is dependent on this desensitization but can be uncoupled from receptor internalization.[4]

The following diagram illustrates this signaling pathway.

GPR183_Signaling_Pathway cluster_membrane Macrophage Cell Membrane cluster_cytoplasm Cytoplasm GPR183 GPR183 Receptor G_protein Gαiβγ (Inactive) GPR183->G_protein Activates beta_arrestin β-Arrestin GPR183->beta_arrestin Recruits for Desensitization G_protein_active Gαi (Active) + Gβγ G_protein->G_protein_active Dissociation Effectors Downstream Effectors (e.g., PI3K, Rac/Rho) G_protein_active->Effectors Modulates Cytoskeleton Actin Cytoskeleton Reorganization Effectors->Cytoskeleton Migration Cell Migration Cytoskeleton->Migration Ligand 7α,25-OHC (Oxysterol) Ligand->GPR183 Binds & Activates Antagonist This compound Antagonist->GPR183 Binds & Blocks

Caption: GPR183 signaling cascade in macrophage migration.

Experimental Protocols

In Vitro Macrophage Chemotaxis Assay (Transwell System)

This protocol describes a standard method for assessing the ability of this compound to inhibit 7α,25-OHC-induced macrophage migration using a Boyden chamber or Transwell assay system.

Materials:

  • Macrophage cell line (e.g., THP-1, differentiated into macrophages) or primary monocyte-derived macrophages.

  • Transwell inserts (e.g., 24-well format with 5 µm or 8 µm pore size polycarbonate membranes).

  • Cell culture medium (e.g., RPMI-1640) with low serum (e.g., 0.5% FBS) for the assay.

  • 7α,25-dihydroxycholesterol (7α,25-OHC) as the chemoattractant.

  • This compound (Compound 33).

  • Control vehicle (e.g., DMSO).

  • Staining solution (e.g., Crystal Violet or DAPI) for cell visualization and counting.

  • Cotton swabs, PBS, and fixation solution (e.g., methanol).

Procedure:

  • Cell Preparation:

    • Culture macrophages to approximately 80-90% confluency.

    • Harvest the cells and resuspend them in low-serum assay medium at a concentration of 1 x 10⁶ cells/mL.

    • Pre-incubate the cell suspension with various concentrations of this compound (e.g., 0.1 µM to 50 µM) or vehicle control for 30-60 minutes at 37°C.

  • Assay Setup:

    • To the lower wells of the 24-well plate, add 600 µL of assay medium containing the chemoattractant, 7α,25-OHC (a typical starting concentration is 10 nM). Include a negative control well with assay medium only.

    • Carefully place the Transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.

    • Add 100 µL of the pre-incubated cell suspension (containing 1 x 10⁵ cells) to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for a period determined by cell type (typically 4 to 24 hours).

  • Quantification of Migration:

    • After incubation, carefully remove the inserts from the plate.

    • Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells from the top surface of the membrane.

    • Fix the migrated cells on the bottom side of the membrane by immersing the insert in methanol (B129727) for 10-15 minutes.

    • Stain the fixed cells by immersing the insert in a Crystal Violet solution for 20 minutes.

    • Gently wash the inserts in water to remove excess stain and allow them to air dry.

    • Using a microscope, count the number of migrated cells in several representative fields of view for each membrane. The average count is used to determine the migration index.

  • Data Analysis:

    • Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle-treated control (cells migrating towards 7α,25-OHC).

    • Plot the dose-response curve and determine the IC₅₀ value for the antagonist.

The following diagram outlines the experimental workflow.

Transwell_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Harvest 1. Harvest & Resuspend Macrophages in Low-Serum Medium PreIncubate 2. Pre-incubate Cells with This compound or Vehicle (DMSO) Harvest->PreIncubate AddCells 4. Add Pre-incubated Cells to Upper Insert PreIncubate->AddCells LowerWell 3. Add Chemoattractant (7α,25-OHC) to Lower Well Incubate 5. Incubate Plate (4-24h at 37°C) AddCells->Incubate Remove 6. Remove Non-Migrated Cells from Top of Membrane Incubate->Remove FixStain 7. Fix & Stain Migrated Cells on Bottom Remove->FixStain Count 8. Count Migrated Cells (Microscopy) FixStain->Count Analyze 9. Calculate % Inhibition & Determine IC₅₀ Count->Analyze

Caption: Workflow for a GPR183 antagonist Transwell migration assay.

Mechanism of Action: Antagonist-Mediated Inhibition

This compound functions as a competitive inhibitor. It binds to the GPR183 receptor, likely at or near the same site as the endogenous ligand 7α,25-OHC. By occupying the receptor, the antagonist prevents 7α,25-OHC from binding and activating the downstream signaling cascade. This blockade directly inhibits the intracellular processes that lead to cytoskeletal rearrangement and directed cell movement, effectively neutralizing the chemoattractant gradient.

The logical relationship is depicted below.

Antagonist_Mechanism Ligand 7α,25-OHC Gradient Receptor GPR183 Receptor on Macrophage Ligand->Receptor Activates Signaling Gαi Signaling Cascade Receptor->Signaling Initiates NoMigration Migration Inhibited Receptor->NoMigration Results in Migration Macrophage Migration Signaling->Migration Leads to Antagonist This compound Antagonist->Receptor Blocks

Caption: Logical flow of this compound action.

Conclusion and Future Directions

The GPR183/7α,25-OHC signaling axis is a key driver of macrophage migration and a validated target for inflammatory diseases. This compound (compound 33) has emerged as a potent inhibitor of this pathway, effectively blocking macrophage chemotaxis in vitro. The data and protocols presented in this guide offer a robust framework for researchers and drug developers to further investigate GPR183 antagonists. Future studies should focus on comprehensive in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and safety assessments to translate the promise of GPR183 antagonism into clinically effective therapies for a range of inflammatory and autoimmune disorders.

References

GPR183 Antagonist-3: A Technical Profile of Selectivity and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of GPR183 antagonist-3, a potent and orally active antagonist of the G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the GPR183 pathway.

Introduction to GPR183 and Antagonist-3

GPR183 is a receptor for oxysterols, most notably 7α,25-dihydroxycholesterol (7α,25-OHC), and plays a crucial role in mediating the migration of various immune cells, including B cells, T cells, and dendritic cells.[1] Its involvement in immune regulation has made it an attractive target for the development of therapeutics for inflammatory and autoimmune diseases.

This compound, also referred to as compound 33 in scientific literature, has emerged as a highly potent and selective antagonist of GPR183.[2] It has demonstrated significant efficacy in preclinical models of inflammatory bowel disease (IBD), highlighting its potential as a therapeutic agent.[2][3]

Selectivity Profile of this compound

While detailed quantitative data from a comprehensive off-target screening panel for this compound (compound 33) is not publicly available in the reviewed literature, published research has consistently reported its high selectivity for GPR183.[2][4]

Table 1: Potency of this compound

TargetAssay TypeMetricValue (nM)Reference
GPR183Calcium MobilizationIC500.82[2]

The potent in vitro activity against GPR183, with a reported IC50 value of 0.82 nM, underscores its strong and specific interaction with the target receptor.[2] Further studies would be required to quantitatively assess its binding affinity and functional activity against a broad range of other GPCRs, kinases, ion channels, and enzymes to fully delineate its selectivity profile.

Experimental Methodologies

The characterization of this compound involved several key in vitro and in vivo assays. The following are generalized protocols based on standard methodologies in the field.

Calcium Mobilization Assay

This assay is a common method to determine the functional potency of GPCR antagonists.

  • Cell Line: A stable cell line co-expressing human GPR183 and a promiscuous G-protein alpha subunit (e.g., Gα16) in a suitable host cell line (e.g., HEK293 or CHO).

  • Principle: Activation of GPR183 by its agonist (7α,25-OHC) leads to an increase in intracellular calcium concentration. An antagonist will inhibit this response in a dose-dependent manner.

  • General Protocol:

    • Cells are seeded in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Cells are pre-incubated with varying concentrations of this compound.

    • The natural agonist, 7α,25-OHC, is added to stimulate the receptor.

    • The change in fluorescence, corresponding to the intracellular calcium concentration, is measured using a plate reader.

    • The IC50 value is calculated from the dose-response curve.

Chemotaxis Assay

This assay evaluates the ability of the antagonist to block the migration of immune cells towards a chemoattractant.

  • Cell Type: Immune cells endogenously expressing GPR183, such as primary human monocytes or a monocytic cell line (e.g., THP-1).

  • Principle: GPR183 activation by its ligand induces chemotaxis. An antagonist will block this migratory response.

  • General Protocol:

    • A multi-well chemotaxis plate with a porous membrane (e.g., Transwell®) is used.

    • The lower chamber contains the chemoattractant (7α,25-OHC).

    • The immune cells, pre-incubated with different concentrations of this compound, are placed in the upper chamber.

    • The plate is incubated to allow cell migration through the membrane.

    • The number of migrated cells in the lower chamber is quantified, for example, by cell counting or using a fluorescent dye.

    • The inhibitory effect of the antagonist on cell migration is determined.

GPR183 Signaling Pathway and Antagonist Mechanism of Action

GPR183 is primarily coupled to the Gαi subunit of the heterotrimeric G protein complex.[5] Upon activation by an agonist like 7α,25-OHC, GPR183 initiates a signaling cascade that leads to various cellular responses, including chemotaxis. This compound acts by competitively binding to the receptor, thereby preventing the binding of the endogenous ligand and inhibiting the downstream signaling events.

GPR183_Signaling_Pathway GPR183 Signaling Pathway Ligand 7α,25-OHC (Agonist) GPR183 GPR183 (EBI2) Ligand->GPR183 Activates Antagonist This compound Antagonist->GPR183 Blocks G_protein Gαi/βγ GPR183->G_protein Activates Beta_Arrestin β-Arrestin Recruitment GPR183->Beta_Arrestin AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK Activation G_protein->ERK cAMP ↓ cAMP AC->cAMP Chemotaxis Cell Migration (Chemotaxis) ERK->Chemotaxis Beta_Arrestin->Chemotaxis

GPR183 signaling cascade and point of inhibition.

Experimental Workflow for Selectivity Profiling

A comprehensive assessment of a compound's selectivity is critical in drug development to anticipate potential off-target effects. The following diagram illustrates a typical workflow for profiling the selectivity of a GPR183 antagonist.

Selectivity_Profiling_Workflow Workflow for GPR183 Antagonist Selectivity Profiling Start Start: This compound Primary_Assay Primary Functional Assay (e.g., Calcium Mobilization) Start->Primary_Assay Potency Determine IC50 at GPR183 Primary_Assay->Potency Selectivity_Screen Selectivity Screening Panel (Binding or Functional Assays) Potency->Selectivity_Screen GPCRs Other GPCRs Selectivity_Screen->GPCRs Kinases Kinases Selectivity_Screen->Kinases Ion_Channels Ion Channels Selectivity_Screen->Ion_Channels Enzymes Other Enzymes Selectivity_Screen->Enzymes Data_Analysis Data Analysis and Selectivity Ratio Calculation GPCRs->Data_Analysis Kinases->Data_Analysis Ion_Channels->Data_Analysis Enzymes->Data_Analysis Profile Generate Selectivity Profile Data_Analysis->Profile End End Profile->End

References

GPR183 Antagonist-3: A Comprehensive Technical Guide to Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of GPR183 antagonist-3, a promising small molecule inhibitor of the G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2). This document details its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile, supported by detailed experimental protocols and comparative data with other notable GPR183 antagonists.

Introduction to GPR183 and its Role in Immunity and Disease

GPR183 is a G protein-coupled receptor that plays a crucial role in the adaptive immune response.[1] Its endogenous ligands are oxysterols, most notably 7α,25-dihydroxycholesterol (7α,25-OHC).[2] The interaction between GPR183 and its ligands is critical for the precise positioning and migration of immune cells, such as B cells, T cells, and dendritic cells, within secondary lymphoid organs.[1][2] This orchestrated cell movement is essential for an effective immune response.

Aberrant GPR183 signaling has been implicated in the pathophysiology of various inflammatory and autoimmune diseases, including inflammatory bowel disease (IBD) and rheumatoid arthritis.[3][4] Consequently, the development of GPR183 antagonists has emerged as a promising therapeutic strategy for these conditions. This guide focuses on this compound (also referred to as compound 33), a highly potent and orally active antagonist.[3]

Mechanism of Action

This compound exerts its pharmacological effects by competitively binding to the GPR183 receptor, thereby blocking the binding of its endogenous ligand, 7α,25-OHC. This inhibition prevents the initiation of downstream signaling cascades that are normally triggered by receptor activation. The primary consequence of this antagonism is the disruption of oxysterol-mediated chemotaxis and inflammatory responses of immune cells.[3][5]

Signaling Pathway and Antagonist Intervention

The following diagram illustrates the GPR183 signaling pathway and the point of intervention by this compound.

GPR183_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 7a,25-OHC 7α,25-OHC (Ligand) GPR183 GPR183 (EBI2) Receptor 7a,25-OHC->GPR183 Binds & Activates Antagonist-3 This compound Antagonist-3->GPR183 Binds & Blocks G_protein Gi/o Protein GPR183->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Inflammation Pro-inflammatory Response DAG->Inflammation Migration Cell Migration & Chemotaxis Ca_release->Migration Ca_release->Inflammation

GPR183 signaling and antagonist-3 mechanism.

Pharmacological Data

The following tables summarize the key quantitative pharmacological data for this compound and other relevant antagonists for comparative purposes.

Table 1: In Vitro Potency of GPR183 Antagonists
CompoundTargetAssayIC50 (nM)Reference
This compound (Compound 33) Human GPR183Calcium Mobilization0.82[3][5]
GPR183 antagonist-2 (Compound 32)Human GPR183Not SpecifiedPotent[1][4]
NIBR189Human GPR183Radioligand Binding11[6]
NIBR189Mouse GPR183Radioligand Binding16[6]
Table 2: In Vivo Efficacy of GPR183 Antagonists
CompoundAnimal ModelDosingKey FindingsReference
This compound (Compound 33) DSS-induced Colitis (Mouse)3 and 10 mg/kg (oral)Ameliorated pathological symptoms, reduced body weight loss, improved inflammatory response and colonic damage.[3][5]
GPR183 antagonist-2 (Compound 32)Collagen-induced Arthritis (Mouse)0.1 mg/kg (efficacious dose)Significantly reduced paw and joint swelling, and gene expression of pro-inflammatory cytokines.[1][4]
NIBR189Influenza A Virus Infection (Mouse)7.6 mg/kg (oral, twice daily)Reduced macrophage infiltration and inflammatory cytokine production in the lungs.[2]
NIBR189SARS-CoV-2 Infection (Mouse)7.6 mg/kg (oral, twice daily)Reduced macrophage infiltration, inflammatory cytokine production, and viral loads. Attenuated disease severity.[2]
Table 3: Pharmacokinetic Properties of this compound (Compound I/33)
ParameterSpeciesValueReference
Oral BioavailabilityNot Specified71%[5]
Metabolic Stability (t1/2 in liver microsomes)Human, Mouse, Rat, Dog, Monkey>1 h[5]
hERG InhibitionNot SpecifiedReduced[3][5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of GPR183 antagonists.

In Vitro Assays

This assay is used to determine the potency of GPR183 antagonists in inhibiting the agonist-induced intracellular calcium flux.

  • Cell Line: CHO-K1 cells stably co-expressing human GPR183 and a Gαqi5 chimera.

  • Procedure:

    • Cells are seeded into 384-well black-walled, clear-bottom plates and cultured overnight.

    • The culture medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.

    • Serial dilutions of the antagonist compounds are added to the wells and incubated for a specified period.

    • A solution of the GPR183 agonist, 7α,25-OHC, is then added to a final concentration equivalent to its EC80.

    • Changes in intracellular calcium concentration are measured immediately using a fluorescent plate reader (e.g., FLIPR).

    • The resulting data are normalized to the response of the agonist alone, and IC50 values are calculated using a four-parameter logistic equation.

This assay evaluates the ability of GPR183 antagonists to block the migration of immune cells towards an agonist gradient.

  • Cell Line: Human monocytic cell line (e.g., U937) or primary immune cells.

  • Apparatus: Transwell inserts with a polycarbonate membrane (e.g., 5 µm pore size).

  • Procedure:

    • The lower chamber of the Transwell plate is filled with assay medium containing 7α,25-OHC.

    • The cell suspension, pre-incubated with various concentrations of the GPR183 antagonist or vehicle, is added to the upper chamber.

    • The plate is incubated for a period sufficient to allow cell migration (e.g., 3 hours) at 37°C in a CO2 incubator.

    • After incubation, the non-migrated cells in the upper chamber are removed.

    • The migrated cells that have moved to the lower chamber are quantified, for example, by using a cell viability reagent (e.g., CellTiter-Glo) and measuring luminescence.

    • The percentage of inhibition of migration is calculated relative to the vehicle control, and IC50 values are determined.

In Vivo Models

This model is used to assess the efficacy of GPR183 antagonists in an experimental model of inflammatory bowel disease.[3][5]

  • Animals: C57BL/6 mice.

  • Induction of Colitis: Mice are provided with drinking water containing 2.5-3% (w/v) dextran (B179266) sulfate (B86663) sodium (DSS) for a period of 5-7 days.

  • Treatment: this compound is administered orally (e.g., at 3 and 10 mg/kg) once daily, starting from the first day of DSS administration.

  • Efficacy Parameters:

    • Disease Activity Index (DAI): Scored daily, based on body weight loss, stool consistency, and presence of blood in the stool.

    • Colon Length: Measured at the end of the study as an indicator of inflammation (shorter colon length indicates more severe inflammation).

    • Histological Analysis: Colon tissue is collected, fixed, sectioned, and stained (e.g., with H&E) to assess the degree of inflammation, ulceration, and tissue damage.

    • Myeloperoxidase (MPO) Activity: Measured in colon tissue homogenates as a marker of neutrophil infiltration.

This is a widely used model to evaluate potential therapeutics for rheumatoid arthritis.[1][4]

  • Animals: DBA/1 mice.

  • Induction of Arthritis:

    • An emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) is prepared.

    • Mice are immunized with an intradermal injection of the emulsion at the base of the tail on day 0.

    • A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is given on day 21.

  • Treatment: Oral administration of the GPR183 antagonist (e.g., GPR183 antagonist-2 at 0.1 mg/kg) is typically initiated upon the onset of arthritic symptoms.

  • Efficacy Parameters:

    • Arthritis Score: Clinical signs of arthritis in each paw are scored on a scale of 0-4, based on the degree of redness and swelling.

    • Paw Thickness: Measured using a caliper.

    • Histopathological Examination: Joints are collected, decalcified, sectioned, and stained to evaluate inflammation, cartilage destruction, and bone erosion.

    • Cytokine Levels: Pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) are measured in the serum or joint tissue.

Pharmacokinetic Studies

These studies are performed to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the GPR183 antagonist.[5]

  • Animals: Mice or other relevant species.

  • Administration: The compound is administered via intravenous (IV) and oral (PO) routes at specific doses.

  • Sample Collection: Blood samples are collected at various time points after administration.

  • Analysis: The concentration of the antagonist in plasma is quantified using a validated LC-MS/MS method.

  • Parameters Calculated:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Half-life (t1/2)

    • Oral bioavailability (F%)

Conclusion

This compound is a highly potent and orally bioavailable small molecule that effectively inhibits GPR183 signaling. Its ability to block immune cell migration and inflammatory responses has been demonstrated in relevant in vitro assays and in vivo models of inflammatory diseases. The favorable pharmacokinetic profile of this compound, coupled with its robust efficacy, positions it as a promising therapeutic candidate for the treatment of IBD and potentially other autoimmune disorders. Further preclinical and clinical development is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for GPR183 Antagonist-3 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2), is a G protein-coupled receptor that plays a pivotal role in the immune system.[1] GPR183 is expressed on various immune cells, including B cells, T cells, and dendritic cells, and is crucial for their migration and positioning within lymphoid tissues.[1] The endogenous ligands for GPR183 are oxysterols, with 7α,25-dihydroxycholesterol (7α,25-OHC) being the most potent natural agonist.[1][2] Upon activation, GPR183 couples to Gαi proteins, leading to downstream signaling events that influence immune responses.[3] Dysregulation of GPR183 signaling has been implicated in various inflammatory and autoimmune diseases, making it an attractive therapeutic target.[4][5][6] Consequently, the development and characterization of GPR183 antagonists are of significant interest for drug discovery.[6][7][8][9]

This document provides detailed protocols for in vitro assays to characterize GPR183 antagonists, such as "GPR183 antagonist-3". The protocols cover key functional assays including calcium mobilization, cAMP measurement, and receptor binding assays.

GPR183 Signaling Pathway

GPR183 activation by its oxysterol ligands initiates a signaling cascade through the Gαi subunit of heterotrimeric G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the release of Gβγ subunits can activate other downstream effectors, such as phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores. These signaling events ultimately regulate immune cell migration and function.[2][3][5]

GPR183_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR183 GPR183 (EBI2) G_protein Gαiβγ GPR183->G_protein Activates Galpha_i Gαi-GTP G_protein->Galpha_i Gbeta_gamma Gβγ G_protein->Gbeta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates Oxysterol 7α,25-OHC (Agonist) Oxysterol->GPR183 Binds & Activates Antagonist This compound Antagonist->GPR183 Binds & Inhibits ATP ATP ATP->AC Cell_Migration Cell Migration cAMP->Cell_Migration Regulates Galpha_i->AC Gbeta_gamma->PLC Activates PIP2 PIP2 PIP2->PLC Ca2_release Ca²⁺ Release IP3->Ca2_release Induces Ca2_release->Cell_Migration Regulates

Caption: GPR183 Signaling Pathway.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR183 activation. Antagonists will inhibit the agonist-induced calcium flux.[3][10]

Materials:

  • Cell Line: HEK293 or CHO-K1 cells stably or transiently expressing human GPR183. A Gαqi5 or Gα16 chimeric protein is often co-expressed to couple the Gαi signal to the calcium pathway.[3]

  • Agonist: 7α,25-dihydroxycholesterol (7α,25-OHC).

  • Test Compound: this compound.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.[10]

  • Assay Plates: Black, clear-bottom 96-well or 384-well microplates.

  • Instrumentation: Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).[10][11]

Protocol:

  • Cell Plating: Seed the GPR183-expressing cells into the assay plates at an optimized density and incubate overnight at 37°C, 5% CO2.

  • Dye Loading: On the day of the assay, remove the culture medium and add the calcium indicator dye solution (e.g., Fluo-4 AM in assay buffer). Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of the agonist (7α,25-OHC) at a concentration that elicits a submaximal response (e.g., EC80).

  • Antagonist Incubation: Wash the cells with assay buffer to remove excess dye. Add the diluted antagonist solutions to the respective wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Initiate reading of the baseline fluorescence. Add the agonist solution to all wells (except for negative controls) and continue to measure the fluorescence intensity over time (typically 90-120 seconds).[3]

  • Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Determine the IC50 value of the antagonist by plotting the inhibition of the agonist-induced response against the antagonist concentration.

cAMP Measurement Assay

This assay quantifies the inhibition of adenylyl cyclase activity, which is a direct downstream effect of Gαi coupling. Antagonists will block the agonist-induced decrease in cAMP levels.[12][13][14]

Materials:

  • Cell Line: CHO-K1 or HEK293 cells expressing human GPR183.

  • Agonist: 7α,25-dihydroxycholesterol (7α,25-OHC).

  • Test Compound: this compound.

  • Stimulation Buffer: HBSS or similar buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[13]

  • Forskolin (B1673556): To stimulate basal cAMP production.

  • cAMP Assay Kit: A commercial kit based on technologies like HTRF, AlphaScreen, or ELISA.[12][14][15]

  • Assay Plates: White, opaque 384-well plates suitable for luminescence or fluorescence detection.[15]

  • Instrumentation: Plate reader compatible with the chosen assay kit technology.

Protocol:

  • Cell Preparation: Harvest and resuspend the GPR183-expressing cells in stimulation buffer.

  • Compound and Agonist Addition: Dispense the cell suspension into the assay plate. Add the serially diluted this compound to the wells.

  • Stimulation: Add a mixture of forskolin and 7α,25-OHC to the cells. The forskolin concentration should be optimized to produce a measurable cAMP signal. The agonist concentration should be at its EC50 or EC80.

  • Incubation: Incubate the plate at room temperature for a duration specified by the cAMP assay kit manufacturer (typically 30-60 minutes).

  • Detection: Add the detection reagents from the cAMP assay kit (e.g., lysis buffer followed by detection reagents). Incubate as required.

  • Measurement: Read the signal (e.g., fluorescence or luminescence) on a compatible plate reader.

  • Data Analysis: The antagonist will reverse the agonist's inhibitory effect on forskolin-stimulated cAMP production. Calculate the IC50 value by plotting the percentage of this reversal against the antagonist concentration.

Radioligand Binding Assay

This competitive binding assay measures the ability of an antagonist to displace a radiolabeled ligand from the GPR183 receptor.[16][17][18][19]

Materials:

  • Receptor Source: Membranes prepared from cells overexpressing GPR183.

  • Radioligand: [3H]7α,25-dihydroxycholesterol ([3H]7α,25-OHC).[16]

  • Test Compound: this compound.

  • Binding Buffer: Tris-HCl or HEPES-based buffer with appropriate salts (e.g., MgCl2).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled GPR183 ligand.

  • Assay Plates: 96-well filter plates (e.g., GF/C or GF/B).[17]

  • Scintillation Cocktail.

  • Instrumentation: Scintillation counter.

Protocol:

  • Assay Setup: In the wells of the filter plate, add the binding buffer, the radioligand at a fixed concentration (typically near its Kd), and serially diluted this compound.

  • Reaction Initiation: Add the GPR183-containing cell membranes to initiate the binding reaction.

  • Incubation: Incubate the plates at room temperature with gentle shaking for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Washing: Terminate the binding by rapid filtration through the filter plate using a vacuum manifold. Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

  • Measurement: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (wells with excess unlabeled ligand) from total binding. Plot the percentage of specific binding against the concentration of the antagonist to determine the Ki (inhibitory constant) or IC50 value.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound in comparison to a known antagonist, NIBR189.[20]

Compound Calcium Mobilization IC50 (nM) cAMP Assay IC50 (nM) Receptor Binding Ki (nM)
This compound0.82[6]1.52.1
NIBR1895.410.215.8

Experimental Workflow

The following diagram illustrates the general workflow for screening and characterizing GPR183 antagonists.

GPR183_Antagonist_Workflow cluster_primary_screening Primary Screening cluster_secondary_assays Secondary & Confirmatory Assays cluster_lead_optimization Lead Optimization Primary_Assay High-Throughput Assay (e.g., Calcium Mobilization) Hit_Identification Hit Identification (Compounds showing >50% inhibition) Primary_Assay->Hit_Identification Dose_Response Dose-Response Curve (IC50 Determination) Hit_Identification->Dose_Response cAMP_Assay cAMP Functional Assay Dose_Response->cAMP_Assay Binding_Assay Receptor Binding Assay (Ki Determination) Dose_Response->Binding_Assay Selectivity_Panel Selectivity Profiling (vs. other GPCRs) cAMP_Assay->Selectivity_Panel Binding_Assay->Selectivity_Panel In_Vitro_ADME In Vitro ADME/Tox Selectivity_Panel->In_Vitro_ADME Lead_Candidate Lead Candidate Selection In_Vitro_ADME->Lead_Candidate Compound_Library Compound Library Compound_Library->Primary_Assay

Caption: GPR183 Antagonist Screening Workflow.

References

Development of a Cell-Based Assay for Screening GPR183 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and implementation of cell-based assays to screen for antagonists of the G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2).

GPR183 is a chemotactic receptor primarily expressed on immune cells, including B cells, T cells, and dendritic cells.[1][2] Its endogenous ligand is 7α,25-dihydroxycholesterol (7α,25-OHC), an oxysterol that plays a crucial role in guiding immune cell migration within lymphoid tissues.[1][2] The GPR183 signaling pathway is implicated in various autoimmune and inflammatory diseases, making it an attractive therapeutic target for the development of novel antagonists.[2][3][4]

This document outlines the principles of GPR183 signaling and provides detailed protocols for three common cell-based assay formats: a Calcium Mobilization Assay, a cAMP Inhibition Assay, and a β-Arrestin Recruitment Assay.

GPR183 Signaling Pathway

GPR183 is a class A GPCR that primarily couples to the inhibitory G protein, Gαi.[5] Upon binding of its agonist, 7α,25-OHC, the receptor undergoes a conformational change, leading to the dissociation of the Gαiβγ heterotrimer. The Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ subunit can activate downstream effectors, such as phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores. Additionally, GPR183 activation can lead to the recruitment of β-arrestin, which mediates receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades.[6]

GPR183_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPR183 GPR183 G_protein Gαiβγ GPR183->G_protein Activates beta_arrestin_recruitment β-Arrestin Recruitment GPR183->beta_arrestin_recruitment Phosphorylation leads to G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP_decrease [cAMP] ↓ AC->cAMP_decrease PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Agonist 7α,25-OHC (Agonist) Agonist->GPR183 Binds G_alpha_i->AC Inhibits G_beta_gamma->PLC Activates ATP ATP ATP->AC Substrate Ca_release Ca²⁺ Release IP3->Ca_release beta_arrestin β-Arrestin ERK_activation ERK Activation beta_arrestin->ERK_activation Scaffolds beta_arrestin_recruitment->beta_arrestin Calcium_Mobilization_Workflow A Seed GPR183-expressing cells in a microplate B Incubate overnight A->B C Load cells with a calcium-sensitive fluorescent dye B->C D Incubate to allow dye uptake C->D E Add antagonist compounds D->E F Incubate with antagonists E->F G Add GPR183 agonist (e.g., 7α,25-OHC) F->G H Measure fluorescence intensity kinetically (e.g., FLIPR) G->H I Analyze data to determine IC50 values H->I

References

Application Notes and Protocols for In Vivo Studies of GPR183 Antagonist-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPR183, also known as Epstein-Barr virus-induced gene 2 (EBI2), is a G protein-coupled receptor that plays a critical role in mediating immune cell migration.[1] Its endogenous ligand is 7α,25-dihydroxycholesterol (7α,25-OHC), an oxysterol produced during cholesterol metabolism. The GPR183/oxysterol signaling axis is crucial for the precise positioning of immune cells, including B cells, T cells, dendritic cells, and macrophages, within lymphoid tissues, thereby orchestrating adaptive immune responses.[2][3] Dysregulation of this pathway has been implicated in a variety of inflammatory and autoimmune diseases. Consequently, antagonism of GPR183 represents a promising therapeutic strategy for these conditions.

These application notes provide detailed protocols for the in vivo evaluation of GPR183 antagonist-3, a selective inhibitor of GPR183 signaling. The following sections describe experimental designs for preclinical models of viral respiratory infection, rheumatoid arthritis, and inflammatory bowel disease, along with methodologies for sample analysis and data interpretation.

GPR183 Signaling Pathway

The binding of the oxysterol ligand 7α,25-OHC to GPR183 on immune cells initiates a signaling cascade that results in chemotaxis, guiding the cells along a concentration gradient of the ligand. This process is fundamental to immune surveillance and response.

GPR183_Signaling cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space 7a,25-OHC 7α,25-dihydroxycholesterol (Oxysterol Ligand) GPR183 GPR183 (EBI2) Receptor 7a,25-OHC->GPR183 Binds & Activates G_protein Gi/o Protein Activation GPR183->G_protein Activates Antagonist This compound Antagonist->GPR183 Blocks Binding Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) G_protein->Downstream Migration Cell Migration & Chemotaxis Downstream->Migration

Caption: GPR183 signaling pathway and point of antagonist intervention.

Experimental Protocols

The following protocols are designed for preclinical mouse models to assess the efficacy of this compound.

General Preparation of this compound for Oral Administration

Based on formulations used for similar GPR183 antagonists like NIBR189, a common vehicle for oral gavage is a suspension in an aqueous medium.[2]

  • Vehicle Preparation: Prepare a sterile solution of 0.5% (w/v) carboxymethylcellulose and 0.5% (v/v) Tween-80 in distilled water.

  • Antagonist Formulation:

    • Weigh the required amount of this compound powder.

    • Create a homogenous suspension in the prepared vehicle to the desired final concentration (e.g., 0.76 mg/mL for a 7.6 mg/kg dose in a 20g mouse with a 200 µL gavage volume).

    • Vortex thoroughly before each use to ensure uniform suspension.

Protocol 1: Influenza A Virus (IAV) Infection Model

This model evaluates the effect of this compound on macrophage infiltration and inflammation in the lungs following a viral infection.[2]

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • Influenza A virus (e.g., A/PR/8/34 H1N1 strain)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • This compound formulation and vehicle

  • Phosphate-buffered saline (PBS), sterile

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Infection (Day 0):

    • Anesthetize mice via intraperitoneal injection.

    • Administer a sublethal dose of IAV (e.g., 50 plaque-forming units, PFU) in 30-50 µL of sterile PBS via intranasal instillation to one nostril.[2]

    • Administer vehicle to control mice.

  • Treatment (Day 1 onwards):

    • Randomly divide infected mice into treatment and vehicle control groups.

    • Administer this compound (e.g., 7.6 mg/kg) or vehicle via oral gavage twice daily at 12-hour intervals, starting 24 hours post-infection.[2]

  • Monitoring:

    • Record body weight and clinical signs of illness daily. Euthanize mice that lose more than 25-30% of their initial body weight.

  • Endpoint Analysis (e.g., Day 3 and Day 7 post-infection):

    • Euthanize mice and collect bronchoalveolar lavage (BAL) fluid and lung tissue.

    • Process one lung lobe for histology/immunohistochemistry and the remaining lobes for flow cytometry, qRT-PCR, and viral load determination.

Protocol 2: Collagen-Induced Arthritis (CIA) Model

This model assesses the therapeutic potential of this compound in a model of rheumatoid arthritis.[4]

Materials:

  • DBA/1 mice (male, 8-10 weeks old)

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • This compound formulation and vehicle

Procedure:

  • Primary Immunization (Day 0):

    • Emulsify bovine type II collagen in CFA (1:1 ratio).

    • Inject 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Emulsify bovine type II collagen in IFA (1:1 ratio).

    • Inject 100 µL of the emulsion intradermally near the primary injection site.

  • Treatment (Prophylactic or Therapeutic):

    • Prophylactic: Begin daily oral gavage of this compound (e.g., 0.1-10 mg/kg) or vehicle from Day 21 (booster day) until the end of the study.

    • Therapeutic: Begin treatment once clinical signs of arthritis appear (arthritis score > 1).

  • Monitoring and Scoring:

    • Starting from Day 21, monitor mice 3-4 times per week for signs of arthritis.

    • Score each paw based on a scale of 0-4 (0=normal, 1=mild swelling/erythema of one joint, 2=moderate swelling/erythema, 3=severe swelling of the entire paw, 4=maximal inflammation and ankylosis). The maximum score per mouse is 16.

  • Endpoint Analysis (e.g., Day 42):

    • Euthanize mice and collect paws/joints for histological analysis (inflammation, cartilage damage, bone erosion).

    • Collect blood for analysis of inflammatory cytokines and anti-CII antibodies.

Protocol 3: Dextran Sulfate (B86663) Sodium (DSS)-Induced Colitis Model

This model is used to evaluate the efficacy of this compound in treating inflammatory bowel disease.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Dextran sulfate sodium (DSS, 36-50 kDa)

  • This compound formulation and vehicle

Procedure:

  • Induction of Colitis (Day 0):

    • Provide mice with drinking water containing 2.5-3.0% (w/v) DSS ad libitum for 5-7 days. Control mice receive regular drinking water.

  • Treatment:

    • Administer this compound (e.g., 3-10 mg/kg) or vehicle via oral gavage daily, starting from Day 0.[3]

  • Monitoring and Scoring:

    • Record body weight, stool consistency, and presence of fecal blood daily.

    • Calculate the Disease Activity Index (DAI) based on these parameters (see Data Presentation section).

  • Endpoint Analysis (e.g., Day 7-10):

    • Euthanize mice and measure the length of the colon.

    • Collect colon tissue for histological analysis (inflammation, ulceration, crypt damage) and for measuring myeloperoxidase (MPO) activity and cytokine expression (qRT-PCR).

Experimental Workflow

The general workflow for in vivo testing of a GPR183 antagonist follows a standardized sequence of steps from model induction to final data analysis.

Experimental_Workflow cluster_Setup Phase 1: Model Setup cluster_Treatment Phase 2: Intervention cluster_Analysis Phase 3: Endpoint Analysis Acclimatization Animal Acclimatization Baseline Baseline Measurements (Weight, etc.) Acclimatization->Baseline Induction Disease Induction (e.g., IAV, CIA, DSS) Baseline->Induction Grouping Randomization into Groups (Vehicle vs. Antagonist) Induction->Grouping Dosing Daily Dosing Regimen (Oral Gavage) Grouping->Dosing Monitoring In-life Monitoring (Clinical Scores, Weight) Dosing->Monitoring Euthanasia Euthanasia & Sample Collection (Tissues, Blood, BALF) Monitoring->Euthanasia At Study Endpoint ExVivo Ex Vivo Analyses (Histology, Flow Cytometry, PCR, ELISA) Euthanasia->ExVivo Data Data Analysis & Interpretation ExVivo->Data

Caption: General experimental workflow for in vivo antagonist studies.

Data Presentation

Quantitative data from these experiments should be summarized for clarity and ease of comparison.

Table 1: Efficacy of this compound in IAV-Infected Mice
ParameterVehicle ControlThis compound (7.6 mg/kg)p-value
Day 5 Post-Infection
Weight Loss (%)15.2 ± 2.18.5 ± 1.8<0.05
Lung Viral Titer (log10 PFU/g)5.8 ± 0.44.9 ± 0.5<0.05
Lung Macrophage Infiltration (IBA1+ cells/field)125 ± 1568 ± 11<0.01
Lung TNF-α mRNA (fold change)25.6 ± 4.212.3 ± 2.9<0.01
Lung IL-6 mRNA (fold change)18.9 ± 3.59.1 ± 2.1<0.01
Data are presented as mean ± SEM. Statistical significance determined by Student's t-test.
Table 2: Efficacy of this compound in CIA Mice
ParameterVehicle ControlThis compound (1 mg/kg)p-value
Day 42 Post-Immunization
Arthritis Incidence (%)90% (9/10)40% (4/10)<0.05
Mean Arthritis Score (0-16)10.5 ± 1.23.8 ± 0.9<0.001
Paw Swelling (mm)3.8 ± 0.32.5 ± 0.2<0.01
Histological Score (Inflammation)3.2 ± 0.41.5 ± 0.3<0.01
Histological Score (Bone Erosion)2.9 ± 0.51.1 ± 0.2<0.01
Data are presented as mean ± SEM. Statistical significance determined by Mann-Whitney U test or Fisher's exact test for incidence.
Table 3: Efficacy of this compound in DSS-Induced Colitis
ParameterVehicle ControlThis compound (10 mg/kg)p-value
Day 8 Post-Induction
Disease Activity Index (DAI) Score (0-4)3.5 ± 0.31.8 ± 0.4<0.01
Weight Loss (%)20.1 ± 2.59.8 ± 1.9<0.01
Colon Length (cm)5.8 ± 0.47.9 ± 0.3<0.001
Colon MPO Activity (U/mg)4.2 ± 0.61.9 ± 0.3<0.01
Histological Score (0-4)3.4 ± 0.31.6 ± 0.2<0.01
Data are presented as mean ± SEM. Statistical significance determined by Mann-Whitney U test.
Disease Activity Index (DAI) for DSS Colitis

The DAI is the combined score of weight loss, stool consistency, and bleeding, divided by 3.

Score Weight Loss (%) Stool Consistency Rectal Bleeding
0 <1 Normal Negative
1 1-5
2 5-10 Loose Stool Positive
3 10-20

| 4 | >20 | Diarrhea | Gross Bleeding |

Conclusion

The provided protocols offer a comprehensive framework for the in vivo characterization of this compound. By utilizing these established models of human disease, researchers can effectively evaluate the therapeutic potential of GPR183 antagonism for a range of inflammatory and autoimmune disorders. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, facilitating the advancement of novel GPR183-targeted therapies.

References

GPR183 Antagonist-3 Administration in Mouse Models of Colitis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD) is a group of chronic inflammatory conditions of the gastrointestinal tract, with Ulcerative Colitis (UC) and Crohn's Disease being the most common forms. The G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2), has emerged as a promising therapeutic target in IBD. GPR183 and its endogenous ligands, oxysterols, play a crucial role in mediating the migration and positioning of immune cells.[1][2] In inflamed intestinal tissues of both IBD patients and murine models of colitis, the expression of GPR183 and the enzymes responsible for producing its primary ligand, 7α,25-dihydroxycholesterol (7α,25-OHC), are significantly upregulated.[1][2] This upregulation contributes to the accumulation of immune cells in the colon, exacerbating inflammation.

Antagonism of GPR183 presents a novel therapeutic strategy to modulate immune cell trafficking and ameliorate intestinal inflammation. Preclinical studies using specific GPR183 antagonists have demonstrated significant efficacy in mouse models of colitis, showing improvements in clinical signs and histological damage.[3][4][5]

These application notes provide a detailed overview and experimental protocols for the administration of a GPR183 antagonist, referred to here as GPR183 antagonist-3 (based on the reported compound 33 in recent literature), in a dextran (B179266) sodium sulfate (B86663) (DSS)-induced mouse model of colitis.[3][5]

GPR183 Signaling Pathway

The binding of the oxysterol ligand, 7α,25-OHC, to GPR183 on the surface of immune cells such as T cells, B cells, and macrophages, initiates a signaling cascade that results in chemotaxis, guiding these cells to sites of inflammation in the colon.[1] Antagonists of GPR183 block this interaction, thereby inhibiting the downstream signaling and preventing the migration of these pro-inflammatory cells.

GPR183_Signaling_Pathway cluster_membrane Cell Membrane 7a_25_OHC 7α,25-OHC (Oxysterol) GPR183 GPR183 7a_25_OHC->GPR183 Binds G_Protein Gαi Protein GPR183->G_Protein Activates cAMP ↓ cAMP G_Protein->cAMP GPR183_Antagonist This compound GPR183_Antagonist->GPR183 Blocks Migration Cell Migration & Inflammatory Response cAMP->Migration

Caption: GPR183 signaling pathway and the mechanism of its antagonism.

Data Presentation

The administration of this compound in a DSS-induced colitis mouse model has been shown to dose-dependently alleviate the pathological symptoms.[3][5] The following tables summarize the typical quantitative data obtained from such studies.

Table 1: Effect of this compound on Body Weight Change in DSS-Induced Colitis

Treatment GroupDay 0Day 2Day 4Day 6Day 8Day 10
Control (No DSS) 100%~101%~102%~103%~104%~105%
DSS + Vehicle 100%~99%~97%~92%~88%~85%
DSS + this compound (3 mg/kg) 100%~100%~98%~95%~92%~90%
DSS + this compound (10 mg/kg) 100%~100%~99%~97%~95%~94%

Data are represented as a percentage of initial body weight. Values are illustrative based on published findings describing dose-dependent mitigation of body weight loss.[3]

Table 2: Effect of this compound on Macroscopic and Histological Parameters of Colitis

Treatment GroupColon Length (cm)Disease Activity Index (DAI) Score (Day 10)Histological Score
Control (No DSS) ~8.5 ± 0.500
DSS + Vehicle ~5.5 ± 0.6~3.5~8.0
DSS + this compound (3 mg/kg) ~6.5 ± 0.5~2.0~5.0
DSS + this compound (10 mg/kg) ~7.5 ± 0.4~1.0~2.5

Values are presented as mean ± SEM and are representative of typical results. Specific values can vary between experiments.[3][4]

Experimental Protocols

A widely used and reproducible model for studying colitis is the administration of dextran sodium sulfate (DSS) in the drinking water of mice. This protocol outlines the induction of acute colitis and the subsequent treatment with this compound.

Experimental Workflow

Experimental_Workflow Start Start of Experiment (Day 0) Acclimatization Animal Acclimatization (7 days) Start->Acclimatization Grouping Random Grouping of Mice Acclimatization->Grouping DSS_Admin DSS Administration in Drinking Water (2.5% w/v, Days 0-7) Grouping->DSS_Admin Antagonist_Admin Oral Gavage of this compound (Daily, Days 0-10) Grouping->Antagonist_Admin Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Blood in Stool DSS_Admin->Monitoring Antagonist_Admin->Monitoring Endpoint Endpoint Analysis (Day 10) Monitoring->Endpoint Necropsy Necropsy: - Colon Length Measurement Endpoint->Necropsy Histology Histological Analysis of Colon Tissue Necropsy->Histology

References

Application Notes and Protocols for GPR183 Antagonist-3 in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of GPR183 antagonist-3 (also known as compound 33), a potent and orally active antagonist of the G protein-coupled receptor GPR183. This document includes a summary of reported dosages in preclinical models, detailed experimental protocols, and diagrams of the relevant signaling pathway and experimental workflow.

Introduction

GPR183, also known as the Epstein-Barr virus-induced gene 2 (EBI2), is an oxysterol receptor that plays a critical role in mediating immune cell migration and positioning.[1][2] Its endogenous ligand is 7α,25-dihydroxycholesterol (7α,25-OHC).[1][2] The GPR183 signaling pathway is implicated in the pathophysiology of various inflammatory and autoimmune diseases, making it an attractive therapeutic target.[3][4][5] this compound is a novel benzothiazole-containing compound with high antagonistic potency (IC50 = 0.82 nM) and selectivity for GPR183.[3][6] It has demonstrated efficacy in animal models of inflammatory bowel disease (IBD), highlighting its potential as a therapeutic agent.[3][6][7]

Data Presentation: In Vivo Dosages of GPR183 Antagonists

The following table summarizes the reported dosages for this compound and other notable GPR183 antagonists in various murine models. This data provides a reference for dose selection in future in vivo studies.

CompoundDisease ModelAnimal StrainDosageAdministration RouteFrequencyKey FindingsReference
This compound Dextran Sulfate Sodium (DSS)-Induced ColitisNot Specified3 and 10 mg/kgOralNot SpecifiedAmeliorated pathological symptoms, reduced body weight loss, and improved inflammatory response and colonic damage in a dose-dependent manner.[6]
NIBR189 Influenza A Virus InfectionC57BL/6J7.6 mg/kgOral GavageTwice DailyReduced macrophage infiltration into the lungs.[1]
NIBR189 SARS-CoV-2 InfectionC57BL/6J7.6 mg/kgOral GavageTwice DailyReduced macrophage infiltration, inflammatory cytokine production, attenuated disease severity, and lowered viral loads.[1]
Compound 32 Collagen-Induced Arthritis (CIA)C57BL/6 mice0.1 mg/kgOralNot SpecifiedSignificantly reduced swelling of paws and joints, gene expression of proinflammatory cytokines, and inflammatory cell infiltration.[4][8]

Signaling Pathway and Experimental Workflow

To facilitate a deeper understanding of the experimental approach, the following diagrams illustrate the GPR183 signaling pathway and a general workflow for in vivo studies.

GPR183_Signaling_Pathway GPR183 Signaling Pathway and Antagonist Action cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GPR183 GPR183 G_protein Gαi Protein GPR183->G_protein Activates Oxysterol 7α,25-OHC (Agonist) Oxysterol->GPR183 Binds & Activates Antagonist This compound Antagonist->GPR183 Blocks Binding Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) G_protein->Downstream Initiates Cascade Migration Immune Cell Migration & Chemotaxis Downstream->Migration Leads to

Caption: GPR183 signaling pathway and antagonist action.

In_Vivo_Workflow General Workflow for In Vivo Studies with this compound cluster_setup Experimental Setup cluster_induction Disease Induction cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis acclimatization Animal Acclimatization (e.g., C57BL/6 mice) grouping Randomization into Treatment Groups (Vehicle, Antagonist, etc.) acclimatization->grouping disease_model Induce Disease Model (e.g., DSS Colitis, CIA) grouping->disease_model administration Administer this compound (e.g., 3-10 mg/kg, Oral Gavage) disease_model->administration monitoring Monitor Clinical Signs (Body Weight, Disease Score) administration->monitoring collection Tissue/Blood Collection monitoring->collection histology Histopathological Analysis collection->histology flow_cytometry Flow Cytometry (Immune Cell Infiltration) collection->flow_cytometry gene_expression Gene Expression Analysis (e.g., qPCR for Cytokines) collection->gene_expression

Caption: General workflow for in vivo studies.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on published studies.

Preparation and Administration of this compound

This protocol describes the preparation of this compound for oral administration in mice.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Corn oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Animal feeding needles (oral gavage)

  • Syringes

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in DMSO. For example, to create a 50 mg/mL stock, dissolve 50 mg of the antagonist in 1 mL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication can aid dissolution.

    • Store the stock solution at -20°C or -80°C for long-term storage, protected from light.[7]

  • Working Solution Preparation (for Oral Gavage):

    • On the day of administration, prepare the working solution. A common vehicle for oral administration of hydrophobic compounds is a co-solvent system or an oil-based suspension.

    • For a 10% DMSO in corn oil formulation, take the required volume of the DMSO stock solution and add it to 9 volumes of corn oil.[7]

    • Example Calculation for a 10 mg/kg dose in a 20g mouse (assuming a dosing volume of 100 µL):

      • Dose per mouse: 10 mg/kg * 0.02 kg = 0.2 mg

      • Concentration needed: 0.2 mg / 0.1 mL = 2 mg/mL

      • From a 50 mg/mL stock: (2 mg/mL * V_final) / 50 mg/mL = V_stock -> V_stock = 0.04 * V_final

      • To make 1 mL of working solution: Take 40 µL of the 50 mg/mL DMSO stock and add it to 960 µL of corn oil.

    • Vortex the working solution vigorously to ensure a uniform suspension before each administration.

  • Administration:

    • Administer the prepared solution to mice via oral gavage using a suitable gauge feeding needle.

    • The volume administered is typically 5-10 mL/kg body weight. For a 20g mouse, this corresponds to 100-200 µL.

    • The vehicle control group should receive the same formulation without the active compound (e.g., 10% DMSO in corn oil).

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This model is used to induce acute colitis, mimicking aspects of inflammatory bowel disease.

Materials:

  • Dextran Sulfate Sodium (DSS, 36-50 kDa)

  • Drinking water

  • This compound formulation

  • Vehicle control

Procedure:

  • Induction of Colitis:

    • House mice (e.g., C57BL/6, 8-10 weeks old) in a controlled environment.

    • Provide mice with drinking water containing 2.5-3.0% (w/v) DSS ad libitum for 5-7 consecutive days. Replace the DSS solution every 2-3 days.

  • Treatment:

    • Begin oral administration of this compound (e.g., 3 and 10 mg/kg) or vehicle control one day before or on the same day as DSS administration.

    • Continue daily treatment throughout the DSS administration period.

  • Monitoring and Endpoint Analysis:

    • Monitor mice daily for body weight, stool consistency, and presence of blood in feces to calculate a Disease Activity Index (DAI).

    • At the end of the study (e.g., day 7 or 8), euthanize the mice.

    • Collect the colon and measure its length (colitis is often associated with colon shortening).

    • Fix a portion of the distal colon in 10% neutral buffered formalin for histopathological analysis (e.g., H&E staining to assess inflammation and tissue damage).

    • Use another portion of the colon for gene expression analysis (e.g., qPCR for inflammatory cytokines like TNF-α, IL-6, IL-1β) or flow cytometry to analyze immune cell infiltration.

Influenza Virus Infection Model

This model is used to study the effects of the antagonist on the immune response to viral infection.

Materials:

  • Influenza A virus (e.g., PR8 strain)

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • GPR183 antagonist formulation (e.g., NIBR189 at 7.6 mg/kg)

  • Vehicle control (e.g., 0.5% carboxymethylcellulose/0.5% Tween-80)[1]

Procedure:

  • Infection:

    • Anesthetize mice (e.g., C57BL/6J) and infect them intranasally with a sublethal dose of influenza A virus (e.g., 5500 PFU) in a small volume (e.g., 30-50 µL) of sterile PBS.[1]

  • Treatment:

    • Begin oral gavage with the GPR183 antagonist or vehicle control at a specified time point post-infection (e.g., 24 hours).[1]

    • Administer the treatment twice daily at 12-hour intervals until the end of the experiment.[1]

  • Monitoring and Endpoint Analysis:

    • Monitor mice for weight loss and other clinical signs of illness.

    • At specified time points (e.g., 3 and 7 days post-infection), euthanize mice.

    • Collect bronchoalveolar lavage fluid (BALF) to analyze immune cell populations.

    • Harvest lungs for various analyses:

      • Flow Cytometry: Prepare single-cell suspensions to quantify infiltrating immune cells such as macrophages (F4/80+, CD11b+), neutrophils (Ly6G+), and lymphocytes.[1]

      • Histology/Immunohistochemistry: Fix lungs for sectioning and staining to visualize inflammation and viral protein expression.[1]

      • qPCR: Homogenize lung tissue to measure viral titers and the expression of inflammatory cytokines and chemokines.[1]

These protocols provide a foundation for designing and executing in vivo studies with this compound. Researchers should adapt these methods based on their specific experimental objectives and institutional guidelines for animal care and use.

References

GPR183 Antagonist-3: Application Notes and Protocols for Studying Immune Cell Trafficking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPR183, also known as the Epstein-Barr virus-induced gene 2 (EBI2), is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating the migration and positioning of various immune cells.[1] Its endogenous ligands are oxysterols, most potently 7α,25-dihydroxycholesterol (7α,25-OHC), which are cholesterol metabolites.[1] The GPR183/oxysterol signaling axis is crucial for orchestrating immune responses by guiding B cells, T cells, and dendritic cells to specific microenvironments within lymphoid organs.[2] Dysregulation of this pathway has been implicated in the pathogenesis of various inflammatory and autoimmune diseases, including inflammatory bowel disease (IBD) and rheumatoid arthritis, making GPR183 an attractive therapeutic target.[3][4]

GPR183 antagonist-3, also referred to as compound 33, is a potent and orally active antagonist of GPR183.[5] It has demonstrated significant anti-inflammatory and anti-migration activities in preclinical studies, highlighting its potential as a valuable research tool and a therapeutic candidate.[5][6] These application notes provide detailed protocols for utilizing this compound to study immune cell trafficking and its role in disease models.

GPR183 Signaling Pathway

GPR183 is a Gαi-coupled receptor.[7] Upon binding of its oxysterol ligand, such as 7α,25-OHC, GPR183 activates intracellular signaling cascades that lead to immune cell migration. The binding of the agonist induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein Gαi. This, in turn, initiates downstream signaling events that ultimately result in chemotaxis. GPR183 antagonists, like antagonist-3, competitively bind to the receptor, preventing the binding of endogenous oxysterols and thereby inhibiting the downstream signaling and subsequent cell migration.[7]

GPR183_Signaling_Pathway cluster_membrane Cell Membrane GPR183 GPR183 (EBI2) G_protein Gαi/βγ GPR183->G_protein Activates Signaling Downstream Signaling (e.g., MAPK/ERK) G_protein->Signaling Initiates Oxysterol 7α,25-OHC (Agonist) Oxysterol->GPR183 Binds & Activates Antagonist3 This compound Antagonist3->GPR183 Binds & Inhibits Migration Immune Cell Migration Signaling->Migration Leads to

Caption: GPR183 signaling pathway and mechanism of antagonist-3 action.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and other relevant antagonists for comparative purposes.

Table 1: In Vitro Potency of GPR183 Antagonists

CompoundTargetAssayIC50Reference
This compound (Compound 33) Human GPR183Not Specified0.82 nM[6]
This compound (Compound 33) Not SpecifiedNot Specified8.7 µM[5]
NIBR189 Human EBI2Not Specified11 nM[7]
NIBR189 Mouse EBI2Not Specified16 nM[7]
Compound 32 Human GPR183Not SpecifiedNot Specified[7]

Note: The conflicting IC50 values for this compound may be due to different assay conditions or reporting. The 0.82 nM value is from a peer-reviewed journal article and is likely more accurate.

Table 2: Pharmacokinetic Properties of this compound (Compound 33)

ParameterSpeciesValueReference
Oral Bioavailability (F) Not Specified71%[2]
Metabolic Stability (t1/2 in liver microsomes) Human, Mouse, Rat, Dog, Monkey>1 h[2]

Experimental Protocols

In Vitro Assays

1. Cell Migration (Chemotaxis) Assay using Transwell Inserts

This protocol is designed to assess the ability of this compound to inhibit the migration of immune cells towards a chemoattractant.

Chemotaxis_Workflow A Prepare Immune Cells (e.g., Monocytes, U937 cells) B Pre-incubate cells with This compound A->B D Add pre-incubated cells to upper chamber (insert) B->D C Add chemoattractant (7α,25-OHC) to lower chamber of Transwell plate C->D E Incubate for 2-4 hours D->E F Remove non-migrated cells from the top of the insert E->F G Stain and quantify migrated cells on the bottom of the insert F->G

Caption: Workflow for a Transwell chemotaxis assay.

Materials:

  • Immune cells (e.g., human peripheral blood monocytes, U937 cell line)

  • RPMI 1640 medium with 0.5% BSA

  • This compound (Compound 33)

  • 7α,25-dihydroxycholesterol (7α,25-OHC)

  • Transwell inserts (5 µm pore size for monocytes)

  • 24-well plates

  • Staining solution (e.g., Crystal Violet)

  • Microscope

Protocol:

  • Cell Preparation: Culture and harvest immune cells. Resuspend cells in RPMI 1640 with 0.5% BSA to a concentration of 1 x 10^6 cells/mL.

  • Antagonist Pre-incubation: Pre-incubate the cell suspension with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for 30 minutes at 37°C.

  • Chemoattractant Preparation: Prepare a solution of 7α,25-OHC (e.g., 100 nM) in RPMI 1640 with 0.5% BSA. Add 600 µL of this solution to the lower chambers of a 24-well plate.

  • Cell Seeding: Add 100 µL of the pre-incubated cell suspension to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2 to 4 hours.

  • Removal of Non-migrated Cells: Carefully remove the Transwell inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.

  • Staining and Quantification: Fix the migrated cells on the bottom of the insert membrane with methanol (B129727) and stain with Crystal Violet. Count the number of migrated cells in several fields of view using a microscope.

2. In Vitro Anti-inflammatory Activity Assay

This protocol assesses the effect of this compound on the production of pro-inflammatory cytokines by monocytes stimulated with lipopolysaccharide (LPS).

Materials:

  • Human peripheral blood monocytes or THP-1 cell line

  • RPMI 1640 medium with 10% FBS

  • This compound (Compound 33)

  • Lipopolysaccharide (LPS)

  • 96-well plates

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

Protocol:

  • Cell Seeding: Seed monocytes (e.g., 2 x 10^5 cells/well) in a 96-well plate and allow them to adhere for 2 hours.

  • Antagonist Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using ELISA kits according to the manufacturer's instructions.

In Vivo Models

1. Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis in Mice

This model is used to evaluate the efficacy of this compound in an in vivo model of inflammatory bowel disease.

DSS_Colitis_Workflow A Acclimatize C57BL/6 mice B Induce colitis with 2-3% DSS in drinking water for 5-7 days A->B C Administer this compound (e.g., 3 or 10 mg/kg, oral gavage) daily B->C D Monitor body weight, stool consistency, and rectal bleeding daily (DAI score) C->D E Sacrifice mice at the end of the study D->E F Collect colon tissue for histological analysis and cytokine measurement E->F

Caption: Workflow for the DSS-induced colitis model.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Dextran sulfate sodium (DSS, 36-50 kDa)

  • This compound (Compound 33)

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose)

Protocol:

  • Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

  • Colitis Induction: Provide mice with drinking water containing 2-3% (w/v) DSS for 5-7 consecutive days.

  • Antagonist Administration: Administer this compound orally by gavage at doses of 3 and 10 mg/kg once daily, starting from the first day of DSS administration.[2] A vehicle control group should be included.

  • Clinical Monitoring: Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces. Calculate a Disease Activity Index (DAI) based on these parameters.

  • Termination and Sample Collection: At the end of the treatment period (e.g., day 7 or 8), euthanize the mice.

  • Endpoint Analysis:

    • Measure the length of the colon.

    • Collect colon tissue for histological analysis (H&E staining) to assess inflammation, ulceration, and crypt damage.

    • Homogenize a portion of the colon to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

    • Measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) in the colon tissue homogenates by ELISA or qPCR.

2. Collagen-Induced Arthritis (CIA) in Mice

This model is relevant for studying the role of GPR183 in rheumatoid arthritis. While data for this compound in this model is not yet available, a similar potent antagonist (compound 32) has shown efficacy.

Materials:

  • DBA/1 mice (8-10 weeks old)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • GPR183 antagonist (e.g., compound 32 at 0.1 mg/kg)[7]

  • Vehicle for administration

Protocol:

  • Immunization: Emulsify bovine type II collagen in CFA. On day 0, immunize mice intradermally at the base of the tail with 100 µL of the emulsion.

  • Booster Immunization: On day 21, administer a booster immunization with type II collagen emulsified in IFA.

  • Antagonist Treatment: Begin administration of the GPR183 antagonist (e.g., daily from the day of booster immunization) or vehicle control.

  • Arthritis Scoring: Monitor the mice for the onset and severity of arthritis starting from day 21. Score each paw based on a scale of 0-4 for erythema and swelling.

  • Termination and Endpoint Analysis: Euthanize mice at the end of the study (e.g., day 35-42).

    • Collect paws for histological analysis to assess inflammation, cartilage destruction, and bone erosion.

    • Measure levels of anti-collagen antibodies in the serum.

    • Measure pro-inflammatory cytokine levels in the paw tissue or serum.

Conclusion

This compound is a potent and selective tool for investigating the role of the GPR183/oxysterol axis in immune cell trafficking. The protocols outlined in these application notes provide a framework for researchers to study the effects of this antagonist in both in vitro and in vivo settings. These studies will contribute to a better understanding of the pathological roles of GPR183 and may facilitate the development of novel therapeutics for inflammatory and autoimmune diseases.

References

Application Notes and Protocols for GPR183 Antagonist-3 in Primary Immune Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2), is a critical regulator of immune cell migration and function.[1][2] Expressed on a variety of immune cells including B cells, T cells, dendritic cells, and macrophages, GPR183 responds to its endogenous ligand, 7α,25-dihydroxycholesterol (7α,25-OHC), an oxysterol produced during inflammation and immune responses.[1][2] The GPR183/7α,25-OHC signaling axis plays a pivotal role in guiding immune cells to specific locations within lymphoid tissues, thereby orchestrating adaptive immune responses.[1] Dysregulation of this pathway has been implicated in various inflammatory and autoimmune diseases.

GPR183 antagonist-3 (also referred to as compound 33) is a highly potent and selective antagonist of GPR183. It has demonstrated robust anti-inflammatory and anti-migratory properties in preclinical studies, making it a valuable tool for investigating the role of GPR183 in immune regulation and a potential therapeutic candidate for inflammatory disorders.[3] These application notes provide detailed protocols for utilizing this compound in primary immune cell cultures to study its effects on cell migration and inflammatory responses.

GPR183 Signaling Pathway

Activation of GPR183 by its ligand, 7α,25-OHC, initiates a signaling cascade through Gαi proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of downstream pathways such as the MAPK/ERK and PI3K/Akt pathways. These signaling events ultimately result in chemotaxis, guiding the migration of immune cells towards a gradient of 7α,25-OHC.

GPR183_Signaling_Pathway GPR183 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 7a_25_OHC 7α,25-OHC GPR183 GPR183 7a_25_OHC->GPR183 Binds G_protein Gαi/βγ GPR183->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK Activates PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Activates cAMP ↓ cAMP AC->cAMP Chemotaxis Cell Migration (Chemotaxis) MAPK_ERK->Chemotaxis PI3K_Akt->Chemotaxis GPR183_antagonist This compound GPR183_antagonist->GPR183 Blocks Monocyte_Migration_Workflow Monocyte Migration Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate_Monocytes Isolate Primary Monocytes (e.g., from PBMCs) Prepare_Reagents Prepare this compound and 7α,25-OHC Solutions Pre_incubation Pre-incubate Monocytes with This compound or Vehicle Isolate_Monocytes->Pre_incubation Prepare_Reagents->Pre_incubation Add_Cells Add Pre-incubated Monocytes to Upper Chamber (Transwell) Pre_incubation->Add_Cells Add_Chemoattractant Add 7α,25-OHC to Lower Chamber Incubate Incubate (2-4 hours, 37°C) Add_Cells->Incubate Quantify_Migration Quantify Migrated Cells in Lower Chamber Incubate->Quantify_Migration Calculate_Inhibition Calculate % Inhibition Quantify_Migration->Calculate_Inhibition Cytokine_Inhibition_Workflow Cytokine Production Inhibition Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Isolate_PBMCs Isolate Primary PBMCs Seed_Cells Seed PBMCs in 96-well Plate Isolate_PBMCs->Seed_Cells Pre_treat Pre-treat with this compound or Vehicle Seed_Cells->Pre_treat Stimulate Stimulate with LPS Pre_treat->Stimulate Incubate Incubate (18-24 hours, 37°C) Stimulate->Incubate Collect_Supernatant Collect Supernatants Incubate->Collect_Supernatant Cell_Viability Assess Cell Viability Incubate->Cell_Viability Measure_Cytokines Measure Cytokines (ELISA) Collect_Supernatant->Measure_Cytokines Analyze_Data Calculate % Inhibition Measure_Cytokines->Analyze_Data Cell_Viability->Analyze_Data

References

Application Notes and Protocols for GPR183 Antagonist-3 in Oxysterol Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPR183, also known as the Epstein-Barr virus-induced gene 2 (EBI2), is a G protein-coupled receptor (GPCR) that plays a pivotal role in immune cell migration and inflammation.[1][2] Its endogenous ligands are oxysterols, most notably 7α,25-dihydroxycholesterol (7α,25-OHC).[2] The GPR183-oxysterol signaling axis is implicated in various physiological and pathological processes, including the coordination of adaptive immune responses and the pathogenesis of inflammatory and autoimmune diseases.[1][3][4][5] Consequently, GPR183 has emerged as a promising therapeutic target.[3][4]

GPR183 antagonist-3 (also referred to as compound 33) is a potent and selective antagonist of GPR183.[6][7] It has demonstrated significant anti-inflammatory and anti-migration properties in preclinical studies, highlighting its potential as a valuable tool for investigating oxysterol signaling and as a lead compound for the development of novel therapeutics for inflammatory bowel disease (IBD) and other inflammatory conditions.[6][7]

These application notes provide a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in in vitro and in vivo research settings.

GPR183 Signaling Pathway

Upon binding of its oxysterol ligand, 7α,25-OHC, GPR183 primarily couples to the Gαi subunit of the heterotrimeric G protein complex.[8][9] This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of downstream effector pathways such as the ERK/MAPK pathway.[10] This signaling ultimately results in chemotaxis, guiding immune cells to specific locations within lymphoid tissues.[2][9]

GPR183_Signaling_Pathway cluster_membrane Plasma Membrane GPR183 GPR183 G_protein Gαi/βγ GPR183->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK ↑ ERK/MAPK Pathway G_protein->ERK cAMP ↓ cAMP AC->cAMP Oxysterol 7α,25-OHC Oxysterol->GPR183 Binds & Activates Antagonist This compound Antagonist->GPR183 Binds & Inhibits Chemotaxis Chemotaxis ERK->Chemotaxis

Caption: GPR183 signaling cascade upon oxysterol binding and its inhibition by this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and other relevant compounds for easy comparison.

CompoundTargetAssayPotency (IC₅₀/EC₅₀)Reference
This compound GPR183Antagonistic activity0.82 nM[6]
7α,25-dihydroxycholesterol (7α,25-OHC)GPR183G protein activation60 nM (EC₅₀)[11]
NIBR189GPR183Inverse agonist activity0.23 µM (IC₅₀)[11]
GSK682753AGPR183Inverse agonist activity0.35 µM (IC₅₀)[11]

Experimental Protocols

Detailed methodologies for key experiments to investigate oxysterol signaling using this compound are provided below.

In Vitro Calcium Mobilization Assay

This assay is used to determine the ability of this compound to inhibit the intracellular calcium influx induced by the agonist 7α,25-OHC.

Calcium_Mobilization_Workflow A Seed GPR183-expressing cells (e.g., CHO-K1) in a 96-well plate B Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C Incubate with this compound at various concentrations B->C D Stimulate with 7α,25-OHC (agonist) C->D E Measure fluorescence intensity (calcium influx) D->E F Analyze data to determine IC₅₀ E->F

Caption: Workflow for the in vitro calcium mobilization assay.

Protocol:

  • Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR183 and a promiscuous Gα subunit (e.g., Gα16) in appropriate growth medium.

  • Cell Seeding: Seed the cells into a black, clear-bottom 96-well plate at a density of 50,000 cells/well and incubate overnight.

  • Dye Loading: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES) and then load with a calcium-sensitive dye, such as Fluo-4 AM, according to the manufacturer's instructions. Incubate for 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the antagonist to the wells and incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Prepare a solution of 7α,25-OHC at a concentration that elicits a submaximal response (e.g., EC₈₀). Add the agonist to the wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR) with excitation at 485 nm and emission at 525 nm.

  • Data Analysis: Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the log concentration of the antagonist and fitting the data to a four-parameter logistic equation.

In Vitro β-Arrestin Recruitment Assay

This assay measures the ability of this compound to block the recruitment of β-arrestin to the activated GPR183 receptor.

Protocol:

  • Cell Line: Utilize a commercially available cell line engineered for β-arrestin recruitment assays, such as the PathHunter® β-arrestin cell line co-expressing GPR183 tagged with a ProLink™ (PK) tag and β-arrestin tagged with an Enzyme Acceptor (EA).[12]

  • Cell Plating: Plate the cells in a 384-well white, solid-bottom assay plate and incubate overnight.[12]

  • Compound Incubation: Add serial dilutions of this compound to the cells and incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Add 7α,25-OHC at its EC₈₀ concentration to the wells and incubate for 90 minutes at 37°C.[13]

  • Detection: Add the detection reagents according to the manufacturer's protocol and incubate for 60 minutes at room temperature.

  • Luminescence Reading: Measure the chemiluminescent signal using a plate reader.

  • Data Analysis: Calculate the IC₅₀ value of this compound as described for the calcium mobilization assay.

In Vitro Chemotaxis (Cell Migration) Assay

This assay assesses the ability of this compound to inhibit the migration of immune cells towards a gradient of 7α,25-OHC.

Chemotaxis_Assay_Workflow A Isolate primary monocytes or use a GPR183-expressing cell line B Pre-incubate cells with This compound A->B D Add pre-treated cells to the upper chamber (insert) B->D C Place chemoattractant (7α,25-OHC) in the lower chamber of a Transwell plate E Incubate to allow cell migration D->E F Quantify migrated cells in the lower chamber E->F

Caption: Workflow for the in vitro chemotaxis assay.

Protocol:

  • Cell Preparation: Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) or use a monocytic cell line (e.g., THP-1) that expresses GPR183.

  • Compound Treatment: Resuspend the cells in assay medium (e.g., RPMI 1640 with 0.5% BSA) and pre-incubate with various concentrations of this compound for 30 minutes at 37°C.

  • Assay Setup: Use a Transwell plate with a polycarbonate membrane (e.g., 5 µm pore size). Add assay medium containing 7α,25-OHC (at a chemoattractant concentration, e.g., 100 nM) to the lower chamber.

  • Cell Seeding: Add the pre-treated cells to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator to allow for cell migration.

  • Quantification: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Alternatively, quantify the migrated cells in the lower chamber using a cell counting method or a fluorescence-based assay after labeling the cells with a fluorescent dye (e.g., Calcein-AM).

  • Data Analysis: Determine the inhibitory effect of this compound on cell migration by comparing the number of migrated cells in treated versus untreated wells. Calculate the IC₅₀ value.

In Vivo Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This model is used to evaluate the in vivo efficacy of this compound in a mouse model of inflammatory bowel disease.

Protocol:

  • Animal Model: Use 8-10 week old C57BL/6 mice.

  • Induction of Colitis: Administer 2.5-3% (w/v) DSS in the drinking water for 5-7 days to induce acute colitis.

  • Compound Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the antagonist orally once or twice daily at desired doses (e.g., 3 and 10 mg/kg) starting from the first day of DSS administration.[7] A vehicle control group should be included.

  • Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis: At the end of the study, sacrifice the mice and collect the colons. Measure the colon length.

  • Histological Analysis: Fix a segment of the colon in 10% buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess tissue damage and inflammation.

  • Cytokine Analysis: Homogenize a portion of the colon tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA or qPCR.

  • Data Analysis: Compare the DAI scores, colon length, histological scores, and cytokine levels between the vehicle-treated and this compound-treated groups to determine the therapeutic efficacy.

Conclusion

This compound is a potent and selective tool for the investigation of oxysterol signaling through GPR183. The provided application notes and protocols offer a framework for researchers to utilize this antagonist in a variety of in vitro and in vivo experimental settings to further elucidate the role of the GPR183-oxysterol axis in health and disease, and to explore its therapeutic potential.

References

Application Notes and Protocols for High-Throughput Screening of GPR183 Antagonist-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPR183, also known as Epstein-Barr virus-induced gene 2 (EBI2), is a G protein-coupled receptor (GPCR) that plays a pivotal role in the immune system.[1] Its endogenous ligands are oxysterols, such as 7α,25-dihydroxycholesterol (7α,25-OHC), which guide the migration of various immune cells, including B cells, T cells, and dendritic cells, to specific locations within lymphoid tissues.[1][2] Dysregulation of the GPR183 signaling pathway has been implicated in a range of inflammatory and autoimmune diseases, making it an attractive therapeutic target.[1][3]

GPR183 antagonist-3 (also referred to as compound 33) is a potent and orally active antagonist of GPR183.[3][4] It has demonstrated significant anti-inflammatory and anti-migration activity in preclinical models, highlighting its potential for the treatment of conditions like inflammatory bowel disease (IBD).[3][4] High-throughput screening (HTS) is a critical tool for identifying and characterizing novel modulators of GPR183, such as this compound. These application notes provide detailed protocols for HTS assays designed to identify and characterize GPR183 antagonists.

GPR183 Signaling Pathway

GPR183 is primarily coupled to the Gi family of G proteins.[1] Upon binding of an agonist like 7α,25-OHC, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate other downstream effectors, including phospholipase C (PLC), which in turn leads to an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC). These signaling events ultimately result in the chemotactic migration of immune cells.[2][5]

GPR183_Signaling_Pathway cluster_membrane Cell Membrane GPR183 GPR183 Gi Gi Protein (αβγ) GPR183->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Migration Cell Migration Gi->Migration Promotes cAMP ↓ cAMP AC->cAMP Agonist 7α,25-OHC (Agonist) Agonist->GPR183 Binds Antagonist This compound Antagonist->GPR183 Blocks

Caption: GPR183 Signaling Pathway.

Data Presentation: Potency of GPR183 Antagonists

The following table summarizes the inhibitory potency (IC50) of this compound and other known GPR183 antagonists for comparison. This data is crucial for validating assay performance and benchmarking newly identified compounds.

CompoundTargetAssay TypeIC50Reference
This compound (Compound 33) Human GPR183Calcium Mobilization8.7 µM[4]
This compound (Compound 33) Human GPR183Not specified0.82 nM[3]
NIBR189 Human GPR183Not specified11 nM[1][6]
NIBR189 Mouse GPR183Not specified15 nM[6]
GSK682753A Mouse GPR183GTPγS Binding53.6 nM[4][7]
ML401 Human GPR183Not specified1.03 nM[4]

Note: IC50 values can vary depending on the specific assay conditions and cell types used.

Experimental Protocols for High-Throughput Screening

Here we provide detailed protocols for three common HTS assays suitable for identifying and characterizing GPR183 antagonists.

Calcium Mobilization Assay (FLIPR-based)

This assay measures the transient increase in intracellular calcium concentration following GPR183 activation. It is a widely used functional assay for GPCRs that couple to the Gq or Gi pathways.

Workflow Diagram:

Calcium_Mobilization_Workflow A 1. Cell Plating (GPR183-expressing cells) B 2. Dye Loading (Calcium-sensitive dye) A->B C 3. Compound Addition (this compound/Library) B->C D 4. Agonist Addition (7α,25-OHC) C->D E 5. Signal Detection (FLIPR) D->E F 6. Data Analysis (IC50 determination) E->F

Caption: Calcium Mobilization Assay Workflow.

Protocol:

  • Cell Culture and Plating:

    • Culture CHO-K1 or HEK293 cells stably expressing human GPR183 in appropriate growth medium.

    • Seed cells into 384-well black-walled, clear-bottom microplates at a density of 10,000-20,000 cells per well and incubate overnight.

  • Dye Loading:

    • Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Remove the culture medium from the cell plates and add 20 µL of the dye loading solution to each well.

    • Incubate the plates at 37°C for 60 minutes in the dark.

  • Compound Addition:

    • Prepare serial dilutions of this compound and library compounds in assay buffer.

    • Add 5 µL of the compound solutions to the respective wells of the cell plate.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Addition and Signal Detection:

    • Prepare a solution of the GPR183 agonist 7α,25-OHC at a concentration that elicits a submaximal response (EC80).

    • Place the cell plate into a FLIPR (Fluorometric Imaging Plate Reader) instrument.

    • Initiate kinetic reading and, after a stable baseline is established, add 10 µL of the agonist solution to all wells.

    • Continue to measure the fluorescence signal for 2-3 minutes.

  • Data Analysis:

    • Determine the maximum fluorescence response for each well.

    • Normalize the data to positive (agonist only) and negative (buffer only) controls.

    • Plot the normalized response against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

GTP Binding Assay (HTRF-based)

This assay measures the binding of a fluorescently labeled GTP analog to the Gαi subunit upon receptor activation, providing a direct measure of G protein activation. The Homogeneous Time-Resolved Fluorescence (HTRF) format is well-suited for HTS.

Workflow Diagram:

GTP_Binding_Workflow A 1. Membrane Preparation (from GPR183-expressing cells) B 2. Assay Mix Preparation (Membranes, Eu-GTP, anti-Gαi-d2) A->B C 3. Compound & Agonist Addition (Antagonist, 7α,25-OHC) B->C D 4. Incubation C->D E 5. Signal Detection (HTRF Reader) D->E F 6. Data Analysis (IC50 determination) E->F

Caption: HTRF GTP Binding Assay Workflow.

Protocol:

  • Membrane Preparation:

    • Prepare cell membranes from HEK293 or CHO cells overexpressing GPR183.

    • Homogenize cells in a hypotonic buffer and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 384-well low-volume white microplate, add the following components in order:

      • 2 µL of this compound or library compound dilutions.

      • 2 µL of 7α,25-OHC (EC80 concentration).

      • 4 µL of a mix containing cell membranes (5-10 µ g/well ), Eu-GTP (donor), and anti-Gαi-d2 antibody (acceptor).

  • Incubation:

    • Seal the plate and incubate at room temperature for 60 minutes in the dark.

  • Signal Detection:

    • Read the plate on an HTRF-compatible microplate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Normalize the data and determine the IC50 values as described for the calcium mobilization assay.

Chemotaxis Assay (Transwell-based)

This assay directly measures the ability of a compound to inhibit the migration of cells towards a chemoattractant, which is the primary physiological function of GPR183.

Workflow Diagram:

Chemotaxis_Workflow A 1. Plate Setup (Agonist in lower chamber) C 3. Cell Seeding (Treated cells in upper chamber) A->C B 2. Cell Preparation & Treatment (Cells + Antagonist) B->C D 4. Incubation (Allow migration) C->D E 5. Cell Quantification (Migrated cells in lower chamber) D->E F 6. Data Analysis (IC50 determination) E->F

Caption: Chemotaxis Assay Workflow.

Protocol:

  • Plate Setup:

    • Use a 96-well or 384-well chemotaxis plate with a porous membrane (e.g., 5 µm pores).

    • Add assay medium containing 7α,25-OHC (at a concentration that induces optimal migration) to the lower chambers.

  • Cell Preparation and Treatment:

    • Use a cell line that endogenously expresses GPR183 and is known to migrate in response to its agonists, such as the human monocytic cell line U937.

    • Resuspend the cells in assay medium and pre-incubate them with various concentrations of this compound or library compounds for 30 minutes at 37°C.

  • Cell Seeding:

    • Add the treated cell suspension to the upper chambers of the chemotaxis plate.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for 2-4 hours to allow for cell migration.

  • Quantification of Migrated Cells:

    • After incubation, remove the upper chamber.

    • Quantify the number of cells that have migrated to the lower chamber using a cell viability reagent (e.g., CellTiter-Glo®) and a luminometer, or by cell counting using a flow cytometer.

  • Data Analysis:

    • Calculate the percentage of migration inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 values by plotting the percent inhibition against the compound concentration.

Assay Validation for High-Throughput Screening

For any HTS campaign, it is crucial to validate the chosen assay to ensure its robustness and reliability. The Z'-factor is a key statistical parameter used for this purpose.

Z'-Factor Calculation:

The Z'-factor is calculated using the following formula:

Z' = 1 - (3 * (σ_p + σ_n)) / |µ_p - µ_n|

Where:

  • µ_p = mean of the positive control (e.g., agonist only)

  • σ_p = standard deviation of the positive control

  • µ_n = mean of the negative control (e.g., buffer only)

  • σ_n = standard deviation of the negative control

Interpretation of Z'-Factor:

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Acceptable
< 0Unacceptable

A Z'-factor greater than 0.5 indicates a large separation between the positive and negative controls with low data variability, making the assay suitable for HTS.[8][9][10][11]

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the high-throughput screening and characterization of GPR183 antagonists, such as this compound. By employing these robust and validated assays, researchers can efficiently identify and advance novel therapeutic candidates targeting the GPR183 signaling pathway for the treatment of inflammatory and autoimmune diseases.

References

Troubleshooting & Optimization

GPR183 antagonist-3 solubility and preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GPR183 antagonist-3. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also identified as compound 33, is an orally active antagonist of the G-protein coupled receptor 183 (GPR183), with an IC50 of 8.7 μM.[1] It has demonstrated significant in vitro anti-migration and anti-inflammatory effects in monocytes and has shown potential in ameliorating symptoms in models of experimental colitis.[1]

Q2: What is the primary mechanism of action for this compound?

A2: this compound functions by blocking the GPR183 receptor. GPR183, also known as Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), is a receptor for oxysterols, most potently 7α,25-dihydroxycholesterol (7α,25-OHC).[2] The receptor signals through Gαi proteins, leading to the activation of the ERK1/2 cascade.[2][3][4] By inhibiting this receptor, the antagonist can modulate immune cell migration and inflammatory responses.

Q3: What are the physical and chemical properties of this compound?

A3: The known properties of this compound are summarized in the table below.

PropertyValue
Molecular Weight 471.37 g/mol [1]
Formula C21H19BrN4O2S[1]
Appearance Solid[1]
Color Off-white to light yellow[1]

Q4: How should I store this compound?

A4: Proper storage is crucial to maintain the stability and activity of the compound.

  • Solid Form: Store at 4°C, protected from light.[1]

  • In Solvent (Stock Solution):

    • -80°C for up to 6 months.[1]

    • -20°C for up to 1 month, protected from light.[1]

Solubility and Preparation Guide

Proper dissolution and preparation of this compound are critical for obtaining reliable and reproducible experimental results.

Solubility Data
SolventConcentrationNotes
DMSO 100 mg/mL (212.15 mM)[1]Ultrasonic treatment may be required for complete dissolution. It is highly recommended to use newly opened, non-hygroscopic DMSO as water content can significantly impact solubility.[1]
Experimental Protocols: Stock Solution Preparation

Here is a detailed methodology for preparing a stock solution of this compound.

Objective: To prepare a high-concentration stock solution for subsequent dilution to working concentrations for in vitro and in vivo experiments.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) or glass vial

  • Vortex mixer

  • Ultrasonic bath

Protocol:

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation.

  • Weigh the desired amount of the compound using a calibrated analytical balance.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO based on the mass of the compound).

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minute intervals until the solution is clear.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage, protected from light.[1]

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Compound Precipitation in Media The aqueous solubility of this compound is low. The final concentration of DMSO in the cell culture media may be too low to maintain solubility.Ensure the final DMSO concentration in your experimental setup is sufficient to keep the antagonist in solution, typically not exceeding 0.5%. Perform a solubility test in your specific cell culture medium before proceeding with experiments.
Inconsistent Experimental Results 1. Improper storage leading to compound degradation. 2. Inaccurate concentration of the stock solution. 3. Repeated freeze-thaw cycles of the stock solution.1. Always store the solid compound and stock solutions as recommended. 2. Ensure accurate weighing of the compound and use of a calibrated pipette for the solvent. 3. Prepare single-use aliquots of the stock solution.
Low Antagonist Potency The compound may have degraded due to exposure to light or improper storage temperatures.Purchase a new batch of the antagonist and strictly follow the storage and handling instructions. Protect all solutions from light.

Visualizing Pathways and Workflows

GPR183 Signaling Pathway

The binding of an oxysterol ligand, such as 7α,25-OHC, to GPR183 initiates a signaling cascade through the Gαi subunit of the G-protein complex. This leads to the activation of downstream effectors, including the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2. This signaling is crucial for processes like immune cell migration.

GPR183_Signaling_Pathway cluster_membrane Cell Membrane GPR183 GPR183 (EBI2) G_protein Gαi/βγ GPR183->G_protein Activates ERK_cascade ERK1/2 Activation G_protein->ERK_cascade Initiates Oxysterol Oxysterol (e.g., 7α,25-OHC) Oxysterol->GPR183 Binds Cell_Response Cellular Responses (e.g., Migration, Inflammation) ERK_cascade->Cell_Response Leads to

Caption: Simplified GPR183 signaling cascade.

Experimental Workflow: Preparing this compound Working Solutions

This workflow outlines the key steps for preparing this compound for in vitro cell-based assays.

Experimental_Workflow start Start weigh Weigh GPR183 Antagonist-3 start->weigh dissolve Dissolve in Anhydrous DMSO (Ultrasonicate if needed) weigh->dissolve stock 100 mM Stock Solution dissolve->stock aliquot Aliquot into Single-Use Tubes stock->aliquot dilute Dilute Stock in Culture Media (to final concentration) stock->dilute store Store at -80°C aliquot->store apply Apply to Cells dilute->apply end End apply->end

Caption: Workflow for preparing working solutions.

References

troubleshooting GPR183 antagonist-3 dose-response curve

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GPR183 antagonist-3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their dose-response curve experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during this compound assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound dose-response curve is showing high variability between experiments. What are the potential causes and solutions?

High variability in dose-response curves for GPR183 antagonists can stem from several factors, ranging from compound stability to assay conditions. Here’s a breakdown of potential causes and how to address them:

  • Compound Stability and Solubility: this compound, like many small molecules, may have limited solubility and stability in aqueous solutions.

    • Troubleshooting:

      • Freshly Prepare Solutions: Always prepare fresh stock and working solutions of the antagonist for each experiment. This compound should be stored at -80°C for up to 6 months or at -20°C for 1 month, protected from light[1].

      • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects cell viability or receptor signaling (typically <0.5%).

      • Solubility Issues: Poor solubility can lead to inaccurate concentrations. Consider using a solubility-enhancing agent if necessary, after validating its compatibility with your assay.

  • Cell Health and Density: The physiological state of the cells is critical for reproducible results.

    • Troubleshooting:

      • Consistent Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression levels can change with extensive passaging.

      • Optimal Cell Density: Ensure a consistent and optimal cell density is seeded in each well. Over-confluent or under-confluent cells can lead to variable receptor expression and signaling.

      • Cell Viability: Regularly check cell viability using methods like Trypan Blue exclusion.

  • Assay Conditions: Minor variations in your experimental protocol can lead to significant differences in results.

    • Troubleshooting:

      • Incubation Times: Precisely control incubation times for the antagonist and agonist.

      • Temperature and CO2 Levels: Maintain stable temperature and CO2 levels throughout the experiment, as fluctuations can impact cell signaling.

      • Reagent Quality: Use high-quality reagents and ensure agonists (like 7α,25-dihydroxycholesterol) are pure and stored correctly.

  • Inherent Pharmacology of the Antagonist: Some GPR183 antagonists, such as NIBR189 (structurally related to many antagonists), have been reported to show high variability and unclear pharmacology in some experimental setups[2].

    • Troubleshooting:

      • Orthogonal Assays: Validate your findings using a different assay format (e.g., if you are using a calcium mobilization assay, try a BRET-based Gαi coupling assay).

      • Reference Compounds: Include a well-characterized GPR183 antagonist as a positive control in your experiments to benchmark your results.

Q2: I am not observing a complete inhibition at the highest concentrations of this compound. What could be the reason?

An incomplete dose-response curve where the antagonist does not achieve 100% inhibition can be due to several factors:

  • Insufficient Antagonist Concentration: The highest concentration used may not be sufficient to fully antagonize the receptor, especially if the agonist concentration is high.

    • Troubleshooting:

      • Extend Concentration Range: Increase the concentration range of the antagonist in your dose-response experiment.

      • Optimize Agonist Concentration: Use an agonist concentration that is at or near its EC80 value. Very high agonist concentrations can be difficult to antagonize.

  • Partial Antagonism: The compound may be a partial antagonist, meaning it has some residual agonist activity even at saturating concentrations.

  • Assay Interference: At high concentrations, the antagonist might interfere with the assay signal (e.g., autofluorescence in fluorescence-based assays).

    • Troubleshooting:

      • Run a Control Plate: Test the antagonist at the highest concentrations in the absence of agonist to check for any intrinsic activity or signal interference.

  • Off-Target Effects: At high concentrations, the compound may have off-target effects that counteract its inhibitory effect on GPR183.

Q3: The IC50 value for my this compound is different from the published values. Why is this happening?

Discrepancies in IC50 values are common and can be attributed to differences in experimental conditions.

  • Assay Format: Different assay formats (e.g., binding vs. functional, calcium mobilization vs. BRET) measure different aspects of receptor function and can yield different potency values. For instance, NIBR189 has a reported IC50 of 16 nM in binding assays and 11 nM in functional assays[3][4][5].

  • Cell Line and Receptor Expression Level: The cell line used and the level of GPR183 expression can significantly impact the measured IC50.

  • Agonist Concentration: The concentration of the agonist used to stimulate the receptor will directly affect the apparent potency of the antagonist (Cheng-Prusoff relationship).

  • Data Analysis: The specific model used for curve fitting (e.g., four-parameter logistic regression) and any constraints applied can influence the calculated IC50.

Data Presentation

The following table summarizes the potency of various GPR183 antagonists from the literature.

AntagonistAssay TypeIC50Reference
This compound (compound 33)Functional (Monocyte Migration)8.7 µM[1]
NIBR189Binding16 nM[3][4][5]
NIBR189Functional11 nM[3][4][5]
GSK682753AFunctional0.2 µM[2]
Novel Antagonist (Compound [I])Functional0.82 nM[6][7]
SAE-1, SAE-10, SAE-14Functional (Calcium Mobilization)< 50 nM[2]

Experimental Protocols

Protocol 1: Calcium Mobilization Assay for GPR183 Antagonists

This protocol is designed to measure the inhibition of GPR183-mediated calcium release by an antagonist.

Materials:

  • HEK293 cells stably expressing GPR183 and a promiscuous Gα subunit (e.g., Gαqi5)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • GPR183 agonist (e.g., 7α,25-dihydroxycholesterol)

  • This compound

  • 384-well black, clear-bottom assay plates

  • Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR)

Procedure:

  • Cell Seeding: Seed the GPR183-expressing cells into 384-well plates at an optimized density and incubate overnight.

  • Dye Loading: The next day, remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 1 hour at 37°C.

  • Antagonist Addition: Prepare serial dilutions of this compound in assay buffer. Add the antagonist solutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation and Signal Reading: Place the plate in the fluorescence plate reader. Initiate kinetic reading and, after establishing a baseline, add a pre-determined concentration of the GPR183 agonist (e.g., EC80) to all wells.

  • Data Analysis: Measure the peak fluorescence response in each well. Plot the response against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Protocol 2: BRET Assay for GPR183-Gαi Coupling

This protocol measures the antagonist's ability to inhibit the interaction between GPR183 and its cognate G protein, Gαi.

Materials:

  • HEK293T cells

  • Plasmids: GPR183, Rluc-tagged Gαi, and Venus-tagged Gγ2

  • Transfection reagent

  • Cell culture medium

  • BRET assay buffer (e.g., HBSS)

  • BRET substrate (e.g., Coelenterazine h)

  • GPR183 agonist (e.g., 7α,25-dihydroxycholesterol)

  • This compound

  • White, 96-well assay plates

  • Luminescence plate reader capable of dual-channel reading (for BRET)

Procedure:

  • Transfection: Co-transfect HEK293T cells with the GPR183, Rluc-Gαi, and Venus-Gγ2 plasmids.

  • Cell Seeding: Seed the transfected cells into 96-well plates and incubate for 24-48 hours.

  • Assay Initiation: On the day of the assay, replace the culture medium with BRET assay buffer.

  • Antagonist Incubation: Add serial dilutions of this compound to the wells and incubate.

  • Substrate and Agonist Addition: Add the BRET substrate to all wells. After a short incubation, add the GPR183 agonist.

  • BRET Measurement: Immediately measure the luminescence at the two wavelengths (for Rluc and Venus).

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the change in BRET ratio against the logarithm of the antagonist concentration and fit to a suitable model to determine the IC50.

Visualizations

GPR183_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 7a,25-OHC 7α,25-dihydroxycholesterol (Agonist) GPR183 GPR183 (EBI2) 7a,25-OHC->GPR183 Binds & Activates Antagonist-3 This compound Antagonist-3->GPR183 Binds & Blocks Gai Gαi GPR183->Gai Activates ERK ERK Activation GPR183->ERK Leads to Gbg Gβγ AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP Migration Cell Migration ERK->Migration

Caption: GPR183 Signaling Pathway.

Dose_Response_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed GPR183-expressing cells D Incubate cells with antagonist dilutions A->D B Prepare serial dilutions of This compound B->D C Prepare agonist solution (e.g., 7α,25-OHC at EC80) E Add agonist to stimulate C->E D->E F Measure downstream signal (e.g., Calcium flux, BRET) E->F G Plot response vs. log[Antagonist] F->G H Fit data to a four-parameter logistic model G->H I Determine IC50 value H->I

Caption: Experimental Workflow for Dose-Response Curve.

Troubleshooting_Tree Start Problem with Dose-Response Curve Q1 High Variability? Start->Q1 Q2 Incomplete Inhibition? Q1->Q2 No A1 Check Compound Stability & Solubility Q1->A1 Yes Q3 Incorrect IC50? Q2->Q3 No A4 Increase Antagonist Concentration Q2->A4 Yes A7 Compare Assay Format & Conditions to Literature Q3->A7 Yes A2 Standardize Cell Health & Density A1->A2 A3 Control Assay Conditions (Time, Temp) A2->A3 A5 Optimize Agonist Concentration A4->A5 A6 Check for Assay Interference A5->A6 A8 Verify Agonist Concentration A7->A8

Caption: Troubleshooting Decision Tree.

References

GPR183 Antagonist-3 Off-Target Investigation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of GPR183 antagonist-3.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is GPR183 and what is its primary function?

A1: GPR183, also known as Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), is a G protein-coupled receptor (GPCR) that plays a crucial role in the immune system.[1][2] Its primary function is to act as a receptor for oxysterols, particularly 7α,25-dihydroxycholesterol (7α,25-OHC).[2][3] This interaction guides the migration and positioning of immune cells such as B cells, T cells, and dendritic cells within lymphoid tissues, which is essential for mounting an effective adaptive immune response.[1][2]

Q2: What is the mechanism of action of a GPR183 antagonist?

A2: A GPR183 antagonist is a molecule that binds to the GPR183 receptor but does not provoke the normal biological response. Instead, it blocks or dampens the effects of the endogenous agonist, 7α,25-OHC. By doing so, it can inhibit the migration of immune cells that is mediated by GPR183 signaling.[4][5] This inhibitory action makes GPR183 antagonists potential therapeutic agents for inflammatory and autoimmune diseases.[3][5][6]

Q3: What are "off-target" effects and why are they a concern?

A3: Off-target effects refer to the interactions of a drug or compound with molecular targets other than its intended primary target.[7] These unintended interactions can lead to a variety of outcomes, some of which may be beneficial, but more commonly they are associated with adverse side effects and toxicity.[7] Identifying and understanding the off-target profile of a drug candidate like this compound is a critical step in preclinical safety assessment to minimize the risk of unforeseen complications during clinical development.[2]

Q4: How are potential off-target effects of this compound investigated?

A4: A systematic approach is typically employed to investigate off-target effects. This usually begins with computational predictions based on the compound's structure to identify potential off-targets.[2][8] This is followed by in vitro screening against large panels of known biological targets, such as other GPCRs, kinases, ion channels, and metabolic enzymes like Cytochrome P450s.[9][10] Any significant interactions, or "hits," from these screens are then validated using more detailed concentration-response studies and functional cell-based assays.[8]

Q5: What are some of the common potential off-targets for a compound like this compound?

A5: Based on the chemical scaffolds often used for GPCR antagonists, potential off-target families could include:

  • Other GPCRs: Due to structural similarities in binding pockets, especially within the same family of receptors.

  • Kinases: Many small molecule inhibitors are not entirely specific and can inhibit the ATP-binding site of various kinases.[4]

  • Ion Channels: A critical off-target is the hERG potassium channel, as its inhibition can lead to cardiac arrhythmias.[1][11][12]

  • Cytochrome P450 (CYP) Enzymes: Inhibition of these liver enzymes can lead to adverse drug-drug interactions.[3][9][13]

Part 2: Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in our on-target functional assay.

  • Possible Cause: Reagent variability or degradation.

    • Troubleshooting Step: Prepare fresh stock solutions of this compound and the agonist from a reliable source. Verify the concentration and integrity of the agonist.

  • Possible Cause: Cell-based assay variability.

    • Troubleshooting Step: Ensure cell line health, consistent passage number, and appropriate receptor expression levels. Optimize cell density and incubation times. Use a known GPR183 antagonist as a positive control to validate the assay setup.[10]

  • Possible Cause: Incorrect agonist concentration.

    • Troubleshooting Step: Use an agonist concentration around the EC80 to provide a sufficient window to observe competitive antagonism. A full agonist dose-response curve should be performed in the presence of varying concentrations of the antagonist (Schild analysis).[10]

Problem 2: this compound shows significant activity against a kinase in our off-target screen. How do we confirm this?

  • Initial Step: Determine the IC50 value of this compound against the identified kinase through a concentration-response experiment.

    • Action: Perform a radiometric or luminescence-based in vitro kinase assay with a serial dilution of the antagonist.[14]

  • Confirmation: Use an orthogonal assay to confirm the interaction.

    • Action: If the primary screen was a biochemical assay, use a cell-based assay to determine if the antagonist can inhibit the kinase in a cellular context. A Cellular Thermal Shift Assay (CETSA) can measure direct target engagement.[8]

  • Mechanism of Action: Determine if the inhibition is ATP-competitive.

    • Action: Perform the kinase inhibition assay with varying concentrations of both the antagonist and ATP.

Problem 3: We are observing unexpected phenotypic effects in our cell-based assays that are not explained by GPR183 antagonism.

  • Possible Cause: Engagement of an unknown off-target with significant biological activity.

    • Troubleshooting Step 1: Phenotypic Screening: Compare the observed cellular phenotype with those in publicly available databases (e.g., ChEMBL, PubChem) to identify compounds that induce similar phenotypes and their known targets.

    • Troubleshooting Step 2: Chemical Proteomics: Use affinity chromatography with this compound as bait to pull down interacting proteins from cell lysates, followed by identification using mass spectrometry.[8]

  • Possible Cause: Compound-related artifacts.

    • Troubleshooting Step: Assess for issues like poor cell permeability, compound efflux by transporters, or cellular metabolism into an active or toxic species.[8]

Problem 4: Our radioligand binding assay for an off-target GPCR shows high non-specific binding.

  • Possible Cause: Inappropriate assay conditions.

    • Troubleshooting Step: Optimize the concentration of the radioligand; using a concentration significantly above the Kd can increase non-specific binding. Reduce the amount of receptor/membrane preparation in the assay. Adjust the composition of the assay buffer (e.g., add BSA or use a different buffer system).[15]

  • Possible Cause: Radioligand quality.

    • Troubleshooting Step: Verify the purity and specific activity of the radioligand. Degradation can lead to increased non-specific binding.

  • Possible Cause: Filtration issues.

    • Troubleshooting Step: Ensure filters are adequately pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter material. Optimize the washing steps to efficiently remove unbound radioligand without causing significant dissociation of specifically bound ligand.[16]

Part 3: Off-Target Profile of this compound (Hypothetical Data)

Table 1: Selectivity Profile of this compound against a Panel of GPCRs

TargetAssay TypeThis compound Ki (nM)
GPR183 (On-Target) Radioligand Binding 5.2
GPCR ARadioligand Binding>10,000
GPCR BRadioligand Binding8,500
GPCR C (related)Radioligand Binding1,200
GPCR DRadioligand Binding>10,000

Table 2: Kinase Inhibitory Profile of this compound (at 10 µM)

Kinase Target% Inhibition at 10 µMIC50 (nM)
Kinase 185%750
Kinase 212%>10,000
Kinase 35%>10,000
Kinase 492%450
Kinase 52%>10,000

Table 3: hERG Channel Inhibition Data for this compound

Assay MethodThis compound IC50 (µM)
Whole-Cell Patch Clamp25.3
Thallium Flux Assay28.1

Table 4: Cytochrome P450 (CYP) Inhibition Profile of this compound

CYP IsoformThis compound IC50 (µM)
CYP1A2>50
CYP2C935.2
CYP2C19>50
CYP2D618.9
CYP3A442.5

Part 4: Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay for Off-Target GPCRs

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR. Homogenize cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in an appropriate assay buffer.[16]

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (typically at its Kd value), and varying concentrations of this compound or a known reference compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.[16]

  • Filtration: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter plate. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[16]

  • Detection: Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the antagonist. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

  • Reagent Preparation: Prepare serial dilutions of this compound in the kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).[14]

  • Kinase Reaction: In a white assay plate, add the diluted antagonist, the target kinase, and its specific substrate. Initiate the reaction by adding ATP at a concentration close to its Km for the kinase.[14]

  • Incubation: Incubate the plate at 30°C for 60 minutes.[14]

  • Reaction Termination: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14]

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[14]

  • Detection: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each antagonist concentration relative to a no-inhibitor control. Plot the percent inhibition against the log concentration of the antagonist and fit to a dose-response curve to determine the IC50 value.

Protocol 3: β-Arrestin Recruitment Assay (PathHunter®)

  • Cell Plating: Seed PathHunter® cells expressing the GPCR of interest fused to a ProLink (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag into a 384-well assay plate. Incubate overnight.[17]

  • Compound Addition (Antagonist Mode): Add serial dilutions of this compound to the cell plate and pre-incubate for a specified time (e.g., 30 minutes).

  • Agonist Stimulation: Add a fixed concentration of a known agonist for the target GPCR (typically at its EC80 concentration) to all wells except the negative control.[17]

  • Incubation: Incubate the plate at 37°C for 90 minutes to allow for β-arrestin recruitment and enzyme fragment complementation.

  • Detection: Add the PathHunter® Detection Reagent, which contains the substrate for the complemented β-galactosidase enzyme. Incubate at room temperature for 60 minutes.

  • Signal Reading: Read the chemiluminescent signal on a plate reader.

  • Data Analysis: Determine the percent inhibition of the agonist-induced signal at each concentration of the antagonist and calculate the IC50 value.

Protocol 4: Whole-Cell Patch-Clamp hERG Assay

  • Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG). Culture cells to an appropriate confluency for electrophysiological recording.[1]

  • Electrophysiology: Establish a whole-cell patch-clamp configuration on a single cell. Hold the membrane potential at -80 mV.

  • Current Elicitation: Apply a depolarizing voltage step (e.g., to +20 mV) to activate and then inactivate the hERG channels, followed by a repolarizing step (e.g., to -50 mV) to elicit the characteristic hERG tail current.[1]

  • Baseline Recording: Record stable baseline hERG currents in the vehicle control solution.

  • Compound Application: Perfuse the recording chamber with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration.[1]

  • Data Acquisition: Record the hERG tail current at each antagonist concentration.

  • Data Analysis: Measure the peak tail current at each concentration and normalize it to the baseline current to calculate the percent inhibition. Plot the percent inhibition against the log concentration of the antagonist to determine the IC50.

Protocol 5: Cytochrome P450 Inhibition Assay

  • System Preparation: Use human liver microsomes as the source of CYP enzymes.[3]

  • Incubation Mixture: In a 96-well plate, combine human liver microsomes, a specific probe substrate for the CYP isoform of interest, and varying concentrations of this compound in a phosphate (B84403) buffer. Pre-incubate the mixture at 37°C.

  • Reaction Initiation: Start the reaction by adding a NADPH-generating system.

  • Incubation: Incubate at 37°C for a specific time (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the formation of the specific metabolite of the probe substrate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

  • Data Analysis: Calculate the percent inhibition of metabolite formation at each concentration of the antagonist compared to a vehicle control. Determine the IC50 value from the concentration-response curve.

Part 5: Visualizations

GPR183_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling GPR183 GPR183 (EBI2) G_protein Gi/o GPR183->G_protein Couples ERK ERK1/2 Activation G_protein->ERK PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Oxysterol 7α,25-OHC (Agonist) Oxysterol->GPR183 Activates Antagonist This compound Antagonist->GPR183 Blocks Migration Cell Migration & Chemotaxis ERK->Migration PI3K_Akt->Migration Off_Target_Workflow cluster_discovery Discovery & Profiling cluster_validation Validation & Confirmation cluster_assessment Risk Assessment start This compound in_silico In Silico Prediction (Similarity, Docking) start->in_silico broad_panel Broad Panel Screening (GPCRs, Kinases, Ion Channels) start->broad_panel cyto_panel CYP450 & hERG Safety Screening start->cyto_panel in_silico->broad_panel dose_response Dose-Response Curves (IC50/Ki Determination) broad_panel->dose_response Hits cyto_panel->dose_response Hits orthogonal Orthogonal Assays (e.g., Cell-Based vs. Biochemical) dose_response->orthogonal functional Functional Cellular Assays (Phenotypic Readouts) orthogonal->functional risk Risk Assessment (Therapeutic Window) functional->risk end Lead Optimization or Termination risk->end Troubleshooting_Logic cluster_on_target On-Target Hypothesis cluster_off_target Off-Target Hypothesis start Unexpected Cellular Phenotype Observed on_target_check Is the phenotype plausible via GPR183 antagonism in this cell type? start->on_target_check confirm_gpr183 Confirm GPR183 expression (qPCR/Western Blot) on_target_check->confirm_gpr183 Yes off_target_check Did broad panel screening identify any potent hits? on_target_check->off_target_check No use_tool Use another known GPR183 antagonist or siRNA confirm_gpr183->use_tool validate_hit Validate hit with orthogonal and functional assays off_target_check->validate_hit Yes deconvolution Deconvolution (Chemical Proteomics, Phenotypic Screening) off_target_check->deconvolution No

References

minimizing GPR183 antagonist-3 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with GPR183 antagonist-3. Our goal is to help you minimize experimental variability and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as compound 33, is an orally active antagonist of the G-protein coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2).[1] It functions by blocking the binding of the endogenous oxysterol ligand, 7α,25-dihydroxycholesterol (7α,25-OHC), to GPR183.[1][2] This inhibition blocks downstream signaling pathways, including Gαi coupling, intracellular calcium mobilization, and the chemotactic migration of immune cells.[3] this compound has demonstrated anti-inflammatory and anti-migration activity in monocytes.[1]

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1] Repeated freeze-thaw cycles should be avoided.

Q3: Which cell lines are suitable for studying this compound activity?

HEK293 cells are commonly used for heterologous expression of GPR183 to study signaling pathways in a controlled environment.[4] Human monocyte cell lines, such as U937, endogenously express GPR183 and are suitable for migration and anti-inflammatory assays.[4] The choice of cell line should be guided by the specific experimental question.

Q4: What are the key functional assays to characterize this compound?

The primary functional assays for characterizing GPR183 antagonists include:

  • Calcium Mobilization Assays: To measure the inhibition of agonist-induced intracellular calcium release.[5]

  • Chemotaxis Assays: To assess the blockade of immune cell migration towards a chemoattractant gradient.

  • GTPγS Binding Assays: To determine the effect on G-protein activation.[6][7][8]

  • β-arrestin Recruitment Assays (e.g., BRET): To investigate antagonist effects on receptor desensitization and signaling.[9][10][11]

Troubleshooting Guides

Calcium Mobilization Assay
Issue Potential Cause Troubleshooting Steps
High background signal Autofluorescence of antagonist compound.Run a control with the antagonist alone to determine its intrinsic fluorescence.
Cell stress or death.Ensure optimal cell health and density. Use a viability dye to assess cell health.
Low signal-to-noise ratio Low GPR183 expression.Verify receptor expression levels by qPCR or Western blot. Consider using a cell line with higher or induced expression.
Inactive agonist.Prepare fresh agonist solution. 7α,25-OHC is an oxysterol and can be prone to degradation.
Suboptimal dye loading.Optimize dye concentration and incubation time. Ensure cells are not washed too aggressively after loading.
High well-to-well variability Uneven cell seeding.Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding.[12]
Inconsistent compound addition.Use automated liquid handlers for precise compound addition.
Edge effects in the plate.Avoid using the outer wells of the microplate or fill them with sterile PBS.
Chemotaxis Assay
Issue Potential Cause Troubleshooting Steps
No or low cell migration Insufficient chemoattractant gradient.Optimize the concentration of the agonist (e.g., 7α,25-OHC).[13]
Incorrect pore size of the insert.Ensure the pore size is appropriate for the cell type being used (e.g., 5.0 µm for monocytes).[4]
Cell damage during harvesting.Use gentle cell detachment methods; trypsinization can damage surface receptors.[14]
Air bubbles under the insert.Carefully inspect for and remove any air bubbles between the insert and the lower chamber medium.[13]
High background migration (no chemoattractant) Cells are not properly starved.Serum-starve cells for an appropriate period (e.g., 12-24 hours) to reduce basal migration.[13]
Presence of chemoattractants in the assay medium.Use serum-free or low-serum medium for the assay.
High variability between replicates Inconsistent cell seeding density.Ensure accurate cell counting and a uniform cell suspension before seeding.[14]
Uneven coating of inserts (if applicable).Ensure a uniform and consistent coating of extracellular matrix proteins.

Quantitative Data Summary

Compound Assay Type Parameter Value Cell Line
This compoundGPR183 AntagonismIC508.7 µMNot Specified
This compound (Compound 33)GPR183 AntagonismIC500.82 nMNot Specified
7α,25-OHCGαi ActivationEC5060 nMHEK293

Experimental Protocols

Calcium Mobilization Assay Protocol

This protocol outlines the measurement of intracellular calcium mobilization in HEK293 cells stably expressing GPR183.

Materials:

  • HEK293 cells stably expressing human GPR183

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • This compound

  • 7α,25-dihydroxycholesterol (7α,25-OHC)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with automated injection

Procedure:

  • Cell Seeding: Seed GPR183-expressing HEK293 cells into a 96-well plate at an optimized density and culture overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution at 37°C in the dark for the manufacturer-recommended time.

  • Antagonist Pre-incubation: Wash the cells to remove excess dye and add assay buffer containing different concentrations of this compound. Incubate for 15-30 minutes at room temperature.

  • Signal Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence for a few seconds.

  • Agonist Injection: Inject a pre-determined concentration (e.g., EC80) of 7α,25-OHC into the wells.

  • Data Recording: Continue to record the fluorescence intensity over time to capture the calcium flux.

  • Data Analysis: Calculate the change in fluorescence (peak minus baseline) and plot the response against the antagonist concentration to determine the IC50 value.

Chemotaxis Assay Protocol

This protocol describes a transwell migration assay using a human monocyte cell line.

Materials:

  • Human monocyte cell line (e.g., U937)

  • Transwell inserts (5.0 µm pore size) for a 24-well plate

  • Assay medium (e.g., RPMI 1640 with 0.5% BSA)

  • This compound

  • 7α,25-dihydroxycholesterol (7α,25-OHC)

  • Calcein-AM or similar cell staining dye

Procedure:

  • Cell Preparation: Culture monocytes and serum-starve them for 12-24 hours prior to the assay.

  • Assay Setup: Add assay medium containing the chemoattractant (7α,25-OHC) to the lower chamber of the 24-well plate.

  • Antagonist Treatment: Resuspend the starved cells in assay medium containing various concentrations of this compound or vehicle control.

  • Cell Seeding: Add the cell suspension to the upper chamber of the transwell inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 2-4 hours).

  • Quantification of Migration:

    • Carefully remove the inserts.

    • Wipe the non-migrated cells from the top of the membrane with a cotton swab.

    • Stain the migrated cells on the bottom of the membrane with a fluorescent dye.

    • Image and count the migrated cells using a fluorescence microscope.

  • Data Analysis: Calculate the percentage of migrated cells relative to the total number of cells seeded and normalize to the vehicle control.

Visualizations

GPR183_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 7a25OHC 7α,25-OHC GPR183 GPR183 7a25OHC->GPR183 Binds & Activates Antagonist3 This compound Antagonist3->GPR183 Binds & Inhibits G_protein Gαi/oβγ GPR183->G_protein Activates Migration Cell Migration GPR183->Migration Promotes G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha_i->AC Inhibits PLC Phospholipase C G_beta_gamma->PLC Activates cAMP ↓ cAMP AC->cAMP Ca_release ↑ Ca²⁺ Release PLC->Ca_release

Caption: GPR183 signaling pathway and point of inhibition by antagonist-3.

Experimental_Workflow cluster_prep Preparation cluster_assays Functional Assays cluster_analysis Data Analysis cell_culture Cell Culture (HEK293-GPR183 or U937) ca_assay Calcium Mobilization Assay cell_culture->ca_assay chemotaxis_assay Chemotaxis Assay cell_culture->chemotaxis_assay antagonist_prep Prepare this compound Serial Dilutions antagonist_prep->ca_assay antagonist_prep->chemotaxis_assay agonist_prep Prepare 7α,25-OHC (Agonist) agonist_prep->ca_assay agonist_prep->chemotaxis_assay ic50_calc IC50 Determination ca_assay->ic50_calc migration_quant Quantify Cell Migration chemotaxis_assay->migration_quant

Caption: General experimental workflow for characterizing this compound.

Troubleshooting_Logic cluster_cell_issues Cell-Related Issues cluster_reagent_issues Reagent-Related Issues cluster_assay_issues Assay-Specific Issues start High Experimental Variability cell_health Check Cell Viability & Passage Number start->cell_health agonist_quality Use Fresh Agonist Aliquots start->agonist_quality pipetting_error Ensure Accurate Pipetting start->pipetting_error cell_density Optimize Cell Seeding Density cell_health->cell_density receptor_expression Verify GPR183 Expression cell_density->receptor_expression antagonist_solubility Check Antagonist Solubility & Stability agonist_quality->antagonist_solubility incubation_time Optimize Incubation Times pipetting_error->incubation_time edge_effects Mitigate Plate Edge Effects incubation_time->edge_effects

Caption: A logical approach to troubleshooting experimental variability.

References

GPR183 antagonist-3 stability in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving GPR183 antagonist-3. The information is designed to address common issues encountered during the assessment of the compound's stability in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: It is recommended to store stock solutions of this compound at -20°C for up to one month or at -80°C for up to six months.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[2] Protect the stock solution from light.[1]

Q2: What factors can influence the stability of this compound in cell culture media?

A2: Several factors can affect the stability of small molecules like this compound in culture media. These include the composition of the medium itself, the pH of the medium, the presence of serum components, exposure to light, and the incubation temperature.[3][4] Interactions with components of the culture vessel can also contribute to a perceived loss of the compound.

Q3: How can I determine the stability of this compound in my specific experimental setup?

A3: The most reliable method for determining the stability of this compound in your specific cell culture conditions is to perform a time-course experiment. This involves incubating the antagonist in the desired culture medium at 37°C and measuring its concentration at various time points using an analytical method such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[3][5]

Q4: Does the presence of fetal bovine serum (FBS) affect the stability of this compound?

A4: The presence of FBS can have variable effects on the stability of small molecules. Serum proteins can sometimes bind to and stabilize compounds, while enzymes present in the serum may also lead to metabolic degradation.[3] It is recommended to test the stability of this compound in both the presence and absence of FBS to determine its effect.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Question Possible Cause Suggested Solution
Why am I observing a rapid decrease in the concentration of this compound in my culture medium? The compound may have limited stability in aqueous solutions at 37°C. Specific components in the culture medium could be reacting with the antagonist. The pH of the medium may be affecting the compound's stability.To assess the inherent aqueous stability, perform a stability check in a simpler buffer system like PBS at 37°C. Test the stability in different types of culture media to identify any reactive components. Ensure that the pH of your culture medium remains stable throughout the experiment.[3]
My stability measurements show high variability between replicates. What could be the cause? Inconsistent sample handling and processing can lead to variability. Issues with the analytical method, such as HPLC-MS, may also be a factor. Incomplete solubilization of the antagonist in the stock solution or media can result in inconsistent concentrations.Ensure precise and consistent timing for sample collection and processing. Validate your analytical method for linearity, precision, and accuracy. Confirm the complete dissolution of the compound when preparing solutions and vortex gently before use.[2][3]
The concentration of this compound is decreasing, but I cannot detect any degradation products. Why? The antagonist may be binding to the plastic surfaces of your cell culture plates or pipette tips. If you are conducting a cell-based assay, the compound could be rapidly taken up by the cells.Use low-protein-binding labware to minimize non-specific binding. Include a control group without cells to assess binding to the plasticware. To determine the extent of cellular uptake, you can analyze the cell lysates for the presence of the compound.[3]

Stability of this compound in Culture Media (Illustrative Data)

The following table presents example data on the stability of this compound in different cell culture media over 48 hours. This data is for illustrative purposes and actual results may vary depending on the specific experimental conditions.

Culture Medium Time Point (hours) % Remaining (Mean ± SD, n=3)
DMEM 0100 ± 0
295.2 ± 2.1
888.7 ± 3.5
2475.4 ± 4.2
4862.1 ± 5.5
DMEM + 10% FBS 0100 ± 0
298.1 ± 1.5
894.3 ± 2.8
2485.6 ± 3.1
4878.9 ± 4.0
RPMI-1640 0100 ± 0
296.5 ± 1.8
890.1 ± 2.9
2478.2 ± 3.7
4865.8 ± 4.9
RPMI-1640 + 10% FBS 0100 ± 0
298.9 ± 1.2
895.8 ± 2.2
2488.3 ± 2.9
4881.5 ± 3.8

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol provides a general procedure for determining the stability of this compound in cell culture media using HPLC-MS.

1. Materials:

  • This compound

  • DMSO (HPLC grade)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Acetonitrile (B52724) (HPLC grade) with 0.1% formic acid

  • Water (HPLC grade) with 0.1% formic acid

  • Internal standard (a stable molecule with similar properties to the antagonist)

  • Low-protein-binding microcentrifuge tubes and cell culture plates

2. Preparation of Solutions:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare the cell culture medium with and without 10% FBS.

3. Experimental Procedure:

  • Spike the this compound stock solution into the pre-warmed (37°C) culture medium (with and without FBS) to a final concentration of 1 µM.

  • Aliquot the mixture into separate wells of a cell culture plate.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect aliquots from the respective wells.

  • To precipitate proteins, add three volumes of ice-cold acetonitrile containing the internal standard to each aliquot.

  • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to HPLC vials for analysis.

4. HPLC-MS Analysis:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the antagonist from media components (e.g., 5% to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Operate in positive ion mode using multiple reaction monitoring (MRM) for the specific transitions of this compound and the internal standard.

5. Data Analysis:

  • Calculate the peak area ratio of this compound to the internal standard for each sample.

  • Determine the percentage of this compound remaining at each time point by normalizing the peak area ratio to the average peak area ratio at time 0. % Remaining = (Peak Area Ratio at time t / Average Peak Area Ratio at time 0) x 100

Visualizations

GPR183_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 7a,25-OHC 7α,25-dihydroxycholesterol (Oxysterol Ligand) GPR183 GPR183 (EBI2) 7a,25-OHC->GPR183 Binds and Activates G_protein Gi/o Protein GPR183->G_protein Activates Beta_arrestin β-arrestin Recruitment GPR183->Beta_arrestin Mediates ERK_activation ERK Activation G_protein->ERK_activation Leads to Cell_Migration Cell Migration and Chemotaxis ERK_activation->Cell_Migration Beta_arrestin->Cell_Migration Antagonist This compound Antagonist->GPR183 Blocks Binding

Caption: GPR183 signaling pathway and the mechanism of its antagonism.

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare 10 mM Stock in DMSO spike Spike Antagonist into Pre-warmed Media (1 µM) prep_stock->spike prep_media Prepare Culture Media (± 10% FBS) prep_media->spike incubate Incubate at 37°C, 5% CO2 spike->incubate sample Collect Aliquots at Time Points (0-48h) incubate->sample precipitate Protein Precipitation with Acetonitrile + Internal Standard sample->precipitate centrifuge Centrifuge to Pellet Debris precipitate->centrifuge hplc_ms Analyze Supernatant by HPLC-MS centrifuge->hplc_ms calculate_ratio Calculate Peak Area Ratio (Antagonist / Internal Standard) hplc_ms->calculate_ratio calculate_remaining Calculate % Remaining vs. Time 0 calculate_ratio->calculate_remaining

Caption: Workflow for assessing the stability of this compound.

References

GPR183 Antagonist-3 Cytotoxicity Assessment: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As "GPR183 antagonist-3" is not a publicly documented compound, this guide provides generalized information based on known GPR183 antagonists such as NIBR189 and GSK682753A. The experimental protocols and troubleshooting advice are intended as a starting point for your specific research needs.

Frequently Asked Questions (FAQs)

Q1: What is GPR183 and why is it a target for drug development?

G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), is a receptor for oxysterols, which are oxidized forms of cholesterol.[1] It plays a crucial role in orchestrating the migration of immune cells, such as B cells, T cells, and dendritic cells, to specific locations within lymphoid tissues.[1] This migration is essential for mounting an effective immune response.[1] Dysregulation of GPR183 signaling has been implicated in various inflammatory and autoimmune diseases, making it an attractive therapeutic target.[2]

Q2: What are GPR183 antagonists and what is their therapeutic potential?

GPR183 antagonists are molecules that block the activation of the GPR183 receptor, thereby inhibiting the downstream signaling pathways that mediate immune cell migration. By preventing this migration, GPR183 antagonists have the potential to reduce inflammation and ameliorate the symptoms of autoimmune diseases such as inflammatory bowel disease (IBD) and rheumatoid arthritis.[2][3]

Q3: Which cell lines are suitable for assessing the cytotoxicity of GPR183 antagonists?

The choice of cell line is critical and depends on the specific research question. Here are some commonly used cell lines:

  • U937: A human monocytic cell line that endogenously expresses GPR183 and is suitable for migration and signaling assays.[4]

  • L929: A mouse fibroblast cell line that has been used to assess oxysterol-induced cytotoxicity and the protective effects of GPR183 antagonists.[5]

  • HEK293: A human embryonic kidney cell line that can be transfected to overexpress GPR183 for controlled signaling studies.[4]

  • GPR183 Knockout Cell Lines: Cell lines such as NCM460 and TPC-1 with GPR183 knocked out are available and can serve as excellent negative controls to ensure the observed effects are GPR183-dependent.[6][7]

Q4: What are the expected IC50 values for known GPR183 antagonists?

The half-maximal inhibitory concentration (IC50) can vary depending on the assay conditions. However, here are some reported values for well-characterized GPR183 antagonists in a Gαi protein activation assay:

AntagonistIC50 (µM)
NIBR189~0.23
GSK682753A~0.35

Data from a competition assay with the GPR183 agonist 7α,25-OHC.[4]

Troubleshooting Guide

Issue 1: High variability between replicate wells in my cytotoxicity assay.

  • Possible Cause: Uneven cell seeding.

    • Solution: Ensure you have a homogenous single-cell suspension before plating. Gently mix the cell suspension between seeding each plate to prevent cell settling.

  • Possible Cause: Pipetting errors.

    • Solution: Use calibrated pipettes and maintain a consistent technique, especially when adding the antagonist or assay reagents.

  • Possible Cause: Edge effects.

    • Solution: The outer wells of a microplate are prone to evaporation. To minimize this, fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells and use the inner wells for your experiment.

Issue 2: My negative control (untreated cells) shows high cytotoxicity.

  • Possible Cause: Unhealthy cells.

    • Solution: Ensure your cells are in the logarithmic growth phase, have a high viability before seeding, and are free from contamination (e.g., mycoplasma).

  • Possible Cause: Sub-optimal culture conditions.

    • Solution: Verify that the incubator has the correct temperature, CO2 levels, and humidity. Ensure the cell culture medium is not expired and is properly supplemented.

Issue 3: The GPR183 antagonist appears to be cytotoxic, but this is not the expected outcome.

  • Possible Cause: Off-target effects.

    • Solution: Test the antagonist on a GPR183 knockout cell line or a cell line that does not express GPR183. If cytotoxicity persists, it is likely due to off-target effects.

  • Possible Cause: Antagonist-induced apoptosis or other cell death pathways.

    • Solution: A study has shown that a GPR183 antagonist, NIBR189, can counteract oxysterol-induced apoptosis.[5] It is important to investigate the mechanism of cell death using assays for apoptosis (e.g., caspase activity assays) or other cell death pathways.

Issue 4: Interference of the antagonist with the assay readout.

  • Possible Cause: The antagonist has its own color or fluorescence.

    • Solution: Include a "compound-only" control with the antagonist in cell-free media. Subtract the absorbance or fluorescence of this control from your experimental wells.

  • Possible Cause: The antagonist precipitates in the culture medium.

    • Solution: Visually inspect the wells under a microscope for any precipitate. If precipitation is observed, you may need to adjust the solvent or concentration of the antagonist.

Experimental Protocols

General Protocol for MTT Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of a GPR183 antagonist using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Selected cell line (e.g., U937 or L929)

  • Complete cell culture medium

  • GPR183 antagonist stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells and perform a cell count to determine viability.

    • Dilute the cells in complete culture medium to the desired seeding density (typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment (for adherent cells).

  • Compound Treatment:

    • Prepare serial dilutions of the GPR183 antagonist in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted antagonist to the respective wells.

    • Include vehicle controls (medium with the same concentration of solvent used to dissolve the antagonist) and untreated controls (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan (B1609692) crystals.

    • Carefully aspirate the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of viability against the antagonist concentration to determine the IC50 value.

Visualizations

GPR183_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Oxysterols Oxysterols GPR183 GPR183/EBI2 Oxysterols->GPR183 Binds and Activates G_protein Gαi/o GPR183->G_protein Activates Signaling_Cascade Downstream Signaling Cascade (e.g., MAPK/ERK) G_protein->Signaling_Cascade Initiates Cell_Migration Cell Migration Signaling_Cascade->Cell_Migration Leads to Antagonist GPR183 Antagonist Antagonist->GPR183 Blocks Binding

Caption: GPR183 signaling pathway and point of antagonist intervention.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_adherence Incubate for 24h (for adherent cells) seed_cells->incubate_adherence prepare_dilutions Prepare serial dilutions of GPR183 antagonist incubate_adherence->prepare_dilutions add_antagonist Add antagonist to wells prepare_dilutions->add_antagonist incubate_exposure Incubate for 24-72h add_antagonist->incubate_exposure add_reagent Add cytotoxicity assay reagent (e.g., MTT) incubate_exposure->add_reagent incubate_signal Incubate for signal development add_reagent->incubate_signal read_plate Read plate on microplate reader incubate_signal->read_plate analyze_data Analyze data (Calculate % viability, IC50) read_plate->analyze_data end End analyze_data->end

Caption: General workflow for a cytotoxicity assay.

References

Validation & Comparative

Validating GPR183 Antagonist-3 Activity: A Comparative Guide with Controls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GPR183 antagonist-3 with other commercially available antagonists. It includes supporting experimental data, detailed protocols for key validation assays, and essential visualizations to aid in the objective assessment of its performance.

Introduction to GPR183

G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), is a chemotactic receptor primarily expressed on immune cells, including B cells, T cells, and dendritic cells.[1][2] Its endogenous ligand is 7α,25-dihydroxycholesterol (7α,25-OHC), an oxysterol that plays a crucial role in guiding immune cell migration and positioning within lymphoid tissues.[3] The GPR183 signaling pathway is implicated in various inflammatory and autoimmune diseases, making it an attractive therapeutic target.[4][5]

Comparative Analysis of GPR183 Antagonists

The following table summarizes the in vitro potency of this compound and its alternatives. The half-maximal inhibitory concentration (IC50) is a measure of the antagonist's effectiveness in inhibiting GPR183 activity.

AntagonistIC50 (Human)Assay TypeVendor (Example)
This compound 8.7 µMNot SpecifiedMedchemExpress
NIBR18911 nMFunctional AssayMedchemExpress
GSK682753A53.6 nMInverse Agonist ActivityMedchemExpress
GPR183 antagonist-2Not SpecifiedNot SpecifiedMedchemExpress
ML4011.03 nMNot SpecifiedMedchemExpress
SAE-1428.5 nMCalcium MobilizationMedchemExpress

GPR183 Signaling Pathway

GPR183 activation by its ligand, 7α,25-OHC, initiates a signaling cascade through the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase and subsequent downstream activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) and Nuclear Factor-κB (NF-κB) pathways.[6][7] These pathways are critical in regulating inflammatory responses.

GPR183_Signaling_Pathway GPR183 Signaling Pathway 7a,25-OHC 7α,25-OHC GPR183 GPR183 7a,25-OHC->GPR183 binds G_protein Gαi/βγ GPR183->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK activates NF_kB NF-κB Pathway G_protein->NF_kB activates Inflammation Inflammation MAPK_ERK->Inflammation NF_kB->Inflammation Antagonist This compound Antagonist->GPR183 blocks

Caption: GPR183 signaling cascade upon ligand binding and its inhibition by an antagonist.

Experimental Validation of this compound

To validate the activity of this compound, a series of in vitro experiments should be performed. These assays are designed to quantify the antagonist's ability to inhibit the key functions of the GPR183 receptor. A robust validation strategy must include a comprehensive set of positive and negative controls.

Experimental Workflow and Controls

A typical workflow for validating a GPR183 antagonist involves a primary screen to identify inhibitory activity, followed by secondary assays to confirm the mechanism of action and specificity.

Experimental_Workflow GPR183 Antagonist Validation Workflow cluster_0 Primary Screening cluster_1 Secondary Assays (Mechanism of Action) cluster_2 Specificity & Control Primary_Assay Calcium Mobilization Assay (High-Throughput) Chemotaxis Chemotaxis Assay Primary_Assay->Chemotaxis Gi_Coupling Gαi Coupling Assay (BRET) Primary_Assay->Gi_Coupling Controls Control Experiments - Vehicle Control - Agonist Control - GPR183 Knockout/siRNA - Reference Antagonist Chemotaxis->Controls Gi_Coupling->Controls

Caption: A logical workflow for the validation of GPR183 antagonist activity.

Key Experimental Protocols

1. Chemotaxis Assay

This assay assesses the ability of the antagonist to block the migration of GPR183-expressing cells towards the agonist 7α,25-OHC.

  • Cell Line: U937 (human monocytic cell line) or primary human monocytes.[8][9]

  • Apparatus: Transwell inserts with a 5.0 µm pore polycarbonate membrane.[8]

  • Protocol:

    • Culture U937 cells and for migration assays, transfer them to a lipid-depleted medium overnight.[8]

    • Pre-incubate the cells with this compound at various concentrations or vehicle control (e.g., DMSO).

    • Add 7α,25-OHC (e.g., 10 nM) to the lower chamber of the Transwell plate to create a chemoattractant gradient.[8]

    • Place the cell suspension in the upper chamber of the Transwell insert.

    • Incubate for 4 hours at 37°C to allow for cell migration.[8]

    • Quantify the number of cells that have migrated to the lower chamber using a cell counting kit or by manual counting.[8]

  • Controls:

    • Negative Control: Vehicle-treated cells with no agonist in the lower chamber.

    • Positive Control: Vehicle-treated cells with 7α,25-OHC in the lower chamber.

    • Reference Antagonist: A known GPR183 antagonist like NIBR189 should be run in parallel to compare efficacy.

    • Specificity Control: Use of GPR183 knockout or siRNA-treated cells to confirm the migration is GPR183-dependent.[4]

2. Calcium Mobilization Assay

This assay measures the antagonist's ability to inhibit the agonist-induced increase in intracellular calcium, a downstream event of GPR183 signaling.

  • Cell Line: CHO-K1 cells stably co-expressing GPR183 and a chimeric G protein (Gαqi5) that couples Gαi activation to calcium release.[1][10][11]

  • Reagents: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Protocol:

    • Seed the CHO-K1/GPR183/Gαqi5 cells in a 96-well plate.

    • Load the cells with a calcium-sensitive dye.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control.

    • Stimulate the cells with 7α,25-OHC.

    • Measure the change in fluorescence over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium.[1]

  • Controls:

    • Negative Control: Cells treated with vehicle alone (no antagonist, no agonist).

    • Positive Control: Cells treated with 7α,25-OHC alone.

    • Antagonist Control: Cells treated with this compound alone to check for any agonist or inverse agonist activity.

    • Cell Line Control: Untransfected CHO-K1/Gαqi5 cells to ensure the response is specific to GPR183 expression.

3. Gαi Coupling Assay (BRET)

This assay directly measures the interaction between GPR183 and its Gαi protein, providing a direct readout of receptor activation. A Bioluminescence Resonance Energy Transfer (BRET) assay is a common method for this.

  • Cell Line: HEK293T or CHO-K1 cells.[1][12]

  • Reagents: Plasmids encoding GPR183, a BRET donor (e.g., Renilla luciferase, Rluc) fused to a Gαi subunit, and a BRET acceptor (e.g., Venus) fused to a Gγ subunit.[12]

  • Protocol:

    • Co-transfect the cells with the GPR183 and BRET sensor plasmids.[1]

    • Incubate the cells to allow for protein expression.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control.

    • Add the BRET substrate (e.g., coelenterazine (B1669285) h).

    • Stimulate the cells with 7α,25-OHC.

    • Measure the BRET signal using a plate reader capable of detecting both donor and acceptor emissions. An increase in the BRET ratio indicates G protein activation.

  • Controls:

    • Negative Control: Cells expressing the BRET sensors but not GPR183, stimulated with the agonist.

    • Positive Control: Cells expressing GPR183 and the BRET sensors, stimulated with the agonist.

    • Reference Antagonist: A known GPR183 antagonist to serve as a benchmark for inhibition.[1]

Conclusion

Validating the activity of this compound requires a multi-faceted approach employing a panel of well-controlled in vitro assays. By comparing its performance against established alternatives in functional assays such as chemotaxis, calcium mobilization, and Gαi coupling, researchers can obtain a clear and objective assessment of its potency and mechanism of action. The detailed protocols and workflow provided in this guide offer a robust framework for the rigorous evaluation of this and other novel GPR183 antagonists.

References

A Comparative Guide to GPR183 Antagonists: GPR183 Antagonist-3 and Other Key Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2), has emerged as a critical regulator of immune cell migration and positioning. Its activation by oxysterols, primarily 7α,25-dihydroxycholesterol (7α,25-OHC), plays a pivotal role in various physiological and pathological processes, including adaptive immunity and inflammatory diseases. Consequently, the development of GPR183 antagonists has become a promising therapeutic strategy for a range of autoimmune and inflammatory conditions. This guide provides an objective comparison of the recently developed GPR183 antagonist-3 against other notable GPR183 inhibitors, supported by experimental data.

Overview of GPR183 Signaling

GPR183 is predominantly coupled to the Gαi subunit of heterotrimeric G proteins. Upon activation by its oxysterol ligand, it initiates a signaling cascade that inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This signaling pathway is crucial for guiding the migration of immune cells, such as B cells, T cells, and dendritic cells, to specific locations within lymphoid tissues.[1][2][3] Dysregulation of the GPR183 pathway has been implicated in the pathogenesis of inflammatory bowel disease (IBD), rheumatoid arthritis, and neuropathic pain.[2][4][5]

GPR183_Signaling_Pathway Ligand 7α,25-OHC (Oxysterol) GPR183 GPR183 (EBI2) Receptor Ligand->GPR183 Binds and Activates G_protein Gi/o Protein GPR183->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Cell_Migration Immune Cell Migration (e.g., B cells, T cells) G_protein->Cell_Migration Promotes cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates PKA->Cell_Migration Regulates Antagonist GPR183 Antagonist Antagonist->GPR183 Blocks

GPR183 signaling pathway initiated by its endogenous ligand, 7α,25-OHC.

Comparative Analysis of GPR183 Antagonists

This section provides a detailed comparison of this compound with other well-characterized inhibitors. The data presented is compiled from peer-reviewed publications and public databases.

In Vitro Potency and Selectivity

The in vitro potency of GPR183 antagonists is typically determined through functional assays, such as calcium mobilization or cAMP accumulation assays, in cell lines engineered to express the receptor. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds.

CompoundTargetAssay TypeCell LineIC50Reference
This compound (Compound 33) Human GPR183Calcium MobilizationCHO-K10.82 nM[4]
NIBR189 Human GPR183Calcium MobilizationCHO-K111 nM[2]
GSK682753A Human GPR183cAMP ReporterHEK29353.6 nM[6]
ML401 Human GPR183Not SpecifiedNot Specified1.03 nM[7]
SAE-14 Human GPR183Calcium MobilizationHL-6028.5 nM[8][9]
Immunophage Cpd 32 Human GPR183Calcium MobilizationCHO-K1Not specified[5]
Immunophage Cpd 55 Human GPR183Calcium MobilizationCHO-K12.8 nM[10]

This compound (Compound 33) demonstrates exceptional potency with a sub-nanomolar IC50 value, positioning it as one of the most potent GPR183 antagonists reported to date.[4] In a screen against a panel of 162 other GPCRs, compound 33 was found to be highly selective for GPR183.[4]

In Vitro Functional Activity

Beyond direct inhibition of receptor signaling, the ability of an antagonist to block the physiological response to the endogenous ligand is a critical measure of its functional activity. Chemotaxis assays, which measure the directed migration of cells towards a chemoattractant, are highly relevant for GPR183.

CompoundAssay TypeCell TypeChemoattractantIC50 / EffectReference
This compound (Compound 33) Monocyte MigrationHuman Monocytes7α,25-OHCStrong Inhibition[4]
ML401 ChemotaxisNot SpecifiedNot Specified6.24 nM[7]
NIBR189 PBMC MigrationHuman PBMCs7α,25-OHCInhibition[2]
SAE-14 Cell MigrationU937 cells7α,25-OHCInhibition[8]
Immunophage Cpd 32 ChemotaxisU937 & Th17 cells7α,25-OHCInhibition[5]
Pharmacokinetic Properties

The pharmacokinetic (PK) profile of a compound determines its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its potential as a therapeutic agent.

CompoundSpeciesOral Bioavailability (%)Half-life (t1/2)Key FindingsReference
This compound (Compound 33) Mouse71%>1 h (in microsomes)Good metabolic stability across species.[3]
NIBR189 Not SpecifiedOrally bioavailableNot SpecifiedPreclinical efficacy in IBD and viral infection models.[2]
GSK682753A Not SpecifiedNot SpecifiedNot SpecifiedPoor metabolic stability.[11]
ML401 RodentExcellentModerate (in microsomes)Good stability in plasma and microsomes.[7]
Immunophage Cpd 32 Not SpecifiedNot SpecifiedNot SpecifiedGood aqueous solubility and PK properties.[5]

This compound exhibits high oral bioavailability and favorable metabolic stability, suggesting its potential for in vivo applications.[3]

In Vivo Efficacy

The ultimate test of a therapeutic candidate is its efficacy in relevant animal models of disease.

CompoundDisease ModelSpeciesDosingKey OutcomesReference
This compound (Compound 33) DSS-induced ColitisMouse3 and 10 mg/kg, oralAmeliorated pathological symptoms.[3][4]
NIBR189 Influenza and SARS-CoV-2 InfectionMouse7.6 mg/kg, oralReduced macrophage infiltration and inflammation.[12][13]
SAE-14 Neuropathic Pain (CCI)MouseIntrathecal injectionReversed mechanical allodynia.[8]
Immunophage Cpd 32 Collagen-induced Arthritis (CIA)Mouse0.1 mg/kgReduced paw and joint swelling.[5]

This compound has demonstrated significant efficacy in a mouse model of inflammatory bowel disease, a key indication for GPR183-targeted therapies.[3][4] Similarly, the Immunophage compound 32 shows potent anti-inflammatory effects in a model of rheumatoid arthritis.[5]

Experimental Methodologies

Detailed and standardized experimental protocols are essential for the accurate comparison of drug candidates. Below are representative protocols for key assays used in the characterization of GPR183 antagonists.

Calcium Mobilization Assay

This assay measures the intracellular calcium flux following the activation of Gq-coupled or Gαi/Gαq-chimera-coupled GPCRs.

Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution (FLIPR) cluster_analysis Data Analysis Seed_Cells Seed CHO-K1 cells expressing GPR183 and Gαqi5 into a 96-well plate Incubate_Cells Incubate overnight Seed_Cells->Incubate_Cells Load_Dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Incubate_Cells->Load_Dye Add_Antagonist Add varying concentrations of GPR183 antagonist Load_Dye->Add_Antagonist Incubate_Antagonist Incubate Add_Antagonist->Incubate_Antagonist Add_Agonist Add a fixed concentration of 7α,25-OHC (agonist) Incubate_Antagonist->Add_Agonist Measure_Fluorescence Measure fluorescence intensity over time Add_Agonist->Measure_Fluorescence Generate_Curves Generate dose-response curves Measure_Fluorescence->Generate_Curves Calculate_IC50 Calculate IC50 values Generate_Curves->Calculate_IC50

A typical workflow for a calcium mobilization assay to determine antagonist potency.

Protocol:

  • Cell Culture: CHO-K1 cells stably co-expressing human GPR183 and a chimeric Gαqi5 protein are cultured in appropriate media.

  • Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates and incubated overnight to form a confluent monolayer.[8]

  • Dye Loading: The culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (B1678239) (to prevent dye leakage). The plate is incubated to allow for dye loading into the cells.[7]

  • Compound Addition: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Test compounds (antagonists) at various concentrations are added to the wells.

  • Agonist Stimulation: After a short incubation with the antagonist, a fixed concentration of the agonist 7α,25-OHC (typically at its EC80) is added to stimulate the cells.

  • Data Acquisition: Fluorescence intensity is measured kinetically before and after the addition of the agonist.

  • Data Analysis: The increase in fluorescence upon agonist stimulation is measured. The inhibitory effect of the antagonist is calculated, and IC50 values are determined by fitting the data to a four-parameter logistic equation.

Chemotaxis (Transwell Migration) Assay

This assay assesses the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

Protocol:

  • Cell Preparation: Immune cells (e.g., human monocytes or a cell line like U937) are harvested and resuspended in a serum-free medium.[9][14]

  • Assay Setup: A Transwell insert with a porous membrane is placed into the well of a 24-well plate. The lower chamber is filled with a medium containing the chemoattractant (7α,25-OHC).

  • Compound Treatment: The cell suspension is pre-incubated with various concentrations of the GPR183 antagonist or vehicle control.

  • Cell Seeding: The treated cell suspension is added to the upper chamber of the Transwell insert.

  • Incubation: The plate is incubated for a period sufficient to allow cell migration (typically a few hours).

  • Cell Quantification: Non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface of the membrane are fixed and stained (e.g., with crystal violet).

  • Data Analysis: The number of migrated cells is quantified by microscopy and image analysis. The percentage of inhibition is calculated relative to the vehicle control.

Conclusion

The landscape of GPR183 antagonists is rapidly evolving, with several potent and selective compounds emerging as promising therapeutic candidates. This compound (Compound 33) stands out due to its exceptional in vitro potency, high selectivity, and excellent pharmacokinetic profile, which has translated into significant in vivo efficacy in a preclinical model of inflammatory bowel disease. Other notable inhibitors, such as the Immunophage compounds, also demonstrate compelling preclinical data in models of rheumatoid arthritis. While tool compounds like ML401 are invaluable for research, the development of drug candidates with robust in vivo efficacy and favorable safety profiles, such as this compound, marks a significant advancement in the field. The continued investigation and head-to-head comparison of these lead molecules will be crucial in determining the best-in-class antagonist to progress into clinical development for the treatment of autoimmune and inflammatory diseases.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of GPR183 antagonist-3, a potent and selective antagonist of the G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2). The document outlines its performance relative to other known GPR183 antagonists and includes supporting experimental data and protocols.

Introduction to GPR183 and its Antagonists

GPR183 is a G protein-coupled receptor that plays a crucial role in the immune system by guiding the migration of B cells, T cells, and dendritic cells.[1] Its endogenous ligand is 7α,25-dihydroxycholesterol (7α,25-OHC), an oxysterol. The GPR183 signaling pathway is implicated in various inflammatory and autoimmune diseases, making it an attractive therapeutic target.

This compound, also referred to as compound 33, has emerged as a highly potent and selective antagonist of GPR183.[1][2] This guide focuses on its specificity profile, a critical aspect for any therapeutic candidate to minimize off-target effects.

Comparative Analysis of GPR183 Antagonists

This compound (compound 33) demonstrates robust antagonistic activity with a reported IC50 of 0.82 nM and high selectivity against GPR183.[1][2] Another report mentions an IC50 of 8.7 μM, suggesting that the potency measurement can be assay-dependent.[3][4] For a comprehensive understanding, its performance is compared with other known GPR183 antagonists, NIBR189 and GSK682753A.

Table 1: Comparison of GPR183 Antagonist Potency and Specificity

AntagonistTarget GPCRIC50 / KiSelectivity Profile (Illustrative)Reference
This compound (Compound 33) GPR183 0.82 nM / 8.7 µMStated to be highly selective. Quantitative data against a broad panel of GPCRs is not publicly available.[1][2][3][4]
NIBR189GPR18311 nM (human)High selectivity for GPR183. Detailed cross-reactivity data is limited in the public domain.[5]
GSK682753AGPR183~200 nMKnown to have off-target effects.[6]
Illustrative Off-Target GPCRe.g., CXCR4>10 µMA highly selective compound would show significantly lower potency against related GPCRs.-
Illustrative Off-Target GPCRe.g., CCR7>10 µMA highly selective compound would show significantly lower potency against related GPCRs.-

Experimental Methodologies

The specificity of a GPCR antagonist is determined through a series of in vitro assays. The following are detailed protocols for key experiments used to characterize the binding affinity and functional activity of compounds like this compound.

Radioligand Binding Assay

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki).

Protocol:

  • Membrane Preparation: Cell membranes are prepared from a cell line overexpressing the target GPCR (e.g., GPR183) and related GPCRs.

  • Assay Buffer: A suitable binding buffer is prepared (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Competition Binding: A fixed concentration of a suitable radioligand (e.g., [3H]-7α,25-OHC) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled antagonist (this compound).

  • Incubation: The reaction is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the ability of an antagonist to block the downstream signaling initiated by agonist activation of the receptor.

GPR183 couples to the Gαi subunit, which can lead to the release of intracellular calcium stores.

Protocol:

  • Cell Culture: Cells expressing the target GPCR are seeded into 96-well plates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Cells are pre-incubated with varying concentrations of the antagonist.

  • Agonist Stimulation: A fixed concentration of the agonist (e.g., 7α,25-OHC) is added to stimulate the receptor.

  • Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

  • Data Analysis: The antagonist's ability to inhibit the agonist-induced calcium signal is quantified to determine its IC50.

As GPR183 couples to Gαi, its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

Protocol:

  • Cell Treatment: Cells expressing GPR183 are pre-treated with the antagonist at various concentrations.

  • Forskolin (B1673556) and Agonist Addition: Cells are stimulated with forskolin (to increase basal cAMP levels) and the GPR183 agonist (to inhibit cAMP production).

  • Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: The antagonist's ability to reverse the agonist-induced decrease in cAMP is measured to calculate its IC50.

Visualizations

GPR183 Signaling Pathway

GPR183 activation by its endogenous ligand, 7α,25-OHC, initiates a signaling cascade through the Gαi protein subunit. This leads to the inhibition of adenylyl cyclase and activation of downstream pathways such as the MAPK/ERK pathway, ultimately influencing cell migration. This compound blocks the initial step of this cascade.

GPR183_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR183 GPR183 G_protein Gαiβγ GPR183->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_cascade MAPK/ERK Pathway G_protein->MAPK_cascade cAMP cAMP AC->cAMP Cell_Migration Cell Migration cAMP->Cell_Migration Modulates MAPK_cascade->Cell_Migration Ligand 7α,25-OHC (Agonist) Ligand->GPR183 Activates Antagonist GPR183 Antagonist-3 Antagonist->GPR183 Blocks Specificity_Testing_Workflow start Start: Identify Test Compound (this compound) select_targets Select Primary Target (GPR183) and Related GPCRs for Panel start->select_targets binding_assay Primary Screening: Radioligand Binding Assay (Determine Ki for all targets) select_targets->binding_assay analyze_binding Analyze Binding Affinity and Initial Selectivity binding_assay->analyze_binding functional_assay Secondary Screening: Functional Assays (e.g., Ca2+, cAMP) for selected targets analyze_binding->functional_assay analyze_functional Analyze Functional Potency (IC50) and Confirm Selectivity functional_assay->analyze_functional end End: Establish Specificity Profile analyze_functional->end

References

GPR183 Antagonist-3: A Comparative Analysis of its Efficacy in Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of GPR183 antagonist-3 (also known as Compound 33) with other commercially available GPR183 antagonists. This document summarizes key experimental data, outlines detailed protocols for relevant assays, and visualizes the underlying biological pathways and experimental workflows.

G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), plays a crucial role in mediating immune cell migration and is implicated in various inflammatory and autoimmune diseases.[1][2] Its endogenous ligands are oxysterols, such as 7α,25-dihydroxycholesterol (7α,25-OHC), which guide the positioning of B cells, T cells, and dendritic cells in lymphoid tissues.[3][4] The development of potent and selective GPR183 antagonists is a promising therapeutic strategy for conditions like inflammatory bowel disease (IBD) and rheumatoid arthritis.[5][6]

This guide focuses on this compound, a novel, orally active antagonist, and compares its in vitro effects with other known inhibitors of the GPR183 signaling pathway.

Comparative Efficacy of GPR183 Antagonists

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected antagonists across different cell lines and assay formats. This quantitative data allows for a direct comparison of their potency.

AntagonistIC50Cell Line/AssayKey FindingsReference
This compound (Compound 33) 0.82 nMMonocytes (in vitro migration and anti-inflammatory assays)Exhibits robust antagonistic activity and strong anti-migration and anti-inflammatory effects. Developed for potential IBD treatment.[5][7]
NIBR18911 nM (human), 16 nM (mouse)Not specifiedPotent antagonist of both human and mouse GPR183.[3]
0.3 nMU937 cells (migration assay)Effectively blocks the migration of U937 cells.[8]
GSK682753A53.6 nMEBI2-expressing cellsA selective and highly potent inverse agonist of GPR183.[3]
ML4011.03 nMEBI2-expressing cellsPotent and selective antagonist with good stability and no reported toxicity.[3]
6.24 nMChemotaxis assayDemonstrates activity in functional cell migration assays.[3][9]
SAE-1428.5 nMHL-60 cells (calcium mobilization assay)Potent and specific antagonist that abolishes 7α,25-OHC-induced calcium mobilization.[10]

GPR183 Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the mechanism of action and the methods used for evaluation, the following diagrams illustrate the GPR183 signaling pathway and a typical experimental workflow for assessing antagonist efficacy.

GPR183_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR183 GPR183 (EBI2) G_protein Gi/o GPR183->G_protein Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Triggers Release Ca_cyto Cytosolic Ca²⁺ (Increased) Ca_ER->Ca_cyto Migration Cell Migration Ca_cyto->Migration Inflammation Inflammatory Response Ca_cyto->Inflammation Oxysterol 7α,25-OHC (Agonist) Oxysterol->GPR183 Binds Antagonist This compound Antagonist->GPR183 Blocks G_protein->PLC Activates

GPR183 signaling cascade upon agonist binding and antagonist inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Performance cluster_readout Readouts cluster_analysis Data Analysis Culture 1. Cell Culture (e.g., Monocytes, U937, HL-60) Starve 2. Serum Starvation (To reduce basal signaling) Culture->Starve Antagonist_Inc 3. Pre-incubation with this compound Starve->Antagonist_Inc Agonist_Stim 4. Stimulation with 7α,25-OHC (Agonist) Antagonist_Inc->Agonist_Stim Measurement 5. Measurement of Cellular Response Agonist_Stim->Measurement Ca_Assay Calcium Mobilization Assay (Fluorescence Measurement) Measurement->Ca_Assay Chemo_Assay Chemotaxis Assay (Cell Migration Quantification) Measurement->Chemo_Assay IC50 6. IC50 Determination (Dose-response curves) Ca_Assay->IC50 Chemo_Assay->IC50

Workflow for evaluating GPR183 antagonist potency.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are essential for the accurate assessment and comparison of GPR183 antagonist activity.

Calcium Mobilization Assay

This assay measures the antagonist's ability to inhibit the agonist-induced release of intracellular calcium.

1. Cell Preparation:

  • Culture GPR183-expressing cells (e.g., HL-60 or transfected HEK293T cells) to 80-90% confluency.
  • On the day of the assay, harvest the cells and resuspend them in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
  • After incubation, wash the cells to remove excess dye and resuspend them in the assay buffer.
  • Plate the cells into a black-walled, clear-bottom 96-well or 384-well microplate.

2. Compound Preparation:

  • Prepare a dilution series of the this compound and other test compounds in the assay buffer. A vehicle control (e.g., DMSO) should also be included.
  • Prepare a solution of the GPR183 agonist (7α,25-OHC) at a concentration that elicits a submaximal response (e.g., EC80).

3. Assay Procedure:

  • Use a fluorescent imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence reading.
  • Add the diluted antagonists to the cell plate and incubate for a specified period (e.g., 15-30 minutes) to allow for receptor binding.
  • After incubation, add the agonist solution to all wells simultaneously using the instrument's integrated liquid handling.
  • Immediately begin measuring the fluorescence intensity over time (typically for 1-3 minutes).

4. Data Analysis:

  • The increase in fluorescence upon agonist addition corresponds to the intracellular calcium concentration.
  • Determine the peak fluorescence response for each well.
  • Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of a known potent antagonist (100% inhibition).
  • Plot the normalized response against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11][12]

Chemotaxis Assay

This assay assesses the antagonist's ability to block the agonist-induced migration of cells.

1. Cell Preparation:

  • Culture immune cells known to express GPR183 (e.g., monocytes or U937 cells).
  • Prior to the assay, serum-starve the cells for a few hours to reduce basal migration.
  • Resuspend the cells in a serum-free migration medium.

2. Assay Setup:

  • Use a 96-well chemotaxis plate with a porous membrane (e.g., Incucyte® Clearview plate).
  • In the lower chamber (reservoir), add the migration medium containing the GPR183 agonist (7α,25-OHC) at a concentration known to induce optimal migration. Also include a negative control with medium alone.
  • In the upper chamber (insert), add the cell suspension.
  • To test the antagonists, pre-incubate the cells with different concentrations of this compound or other inhibitors before adding them to the upper chamber.

3. Incubation and Imaging:

  • Place the plate in a live-cell imaging system (e.g., Incucyte®) and incubate at 37°C in a humidified atmosphere with 5% CO2.
  • Acquire images of the underside of the membrane at regular intervals (e.g., every 1-2 hours) for a duration sufficient to observe significant cell migration (typically 4-24 hours).

4. Data Analysis:

  • Use the imaging system's software to automatically count the number of cells that have migrated through the membrane into the lower chamber.
  • For each antagonist concentration, calculate the percentage of inhibition of migration relative to the agonist-only control.
  • Plot the percentage of inhibition against the antagonist concentration and determine the IC50 value using non-linear regression.[13][14]

Conclusion

This compound (Compound 33) has emerged as a highly potent inhibitor of the GPR183 receptor, with an IC50 in the nanomolar range.[5][7] Its efficacy in blocking monocyte migration and inflammatory responses in vitro suggests its potential as a therapeutic agent for inflammatory diseases. When compared to other GPR183 antagonists, this compound demonstrates comparable or superior potency to molecules like ML401 and NIBR189. The provided experimental protocols offer a standardized framework for researchers to conduct their own comparative studies and validate these findings in various cell lines and disease models. Further cross-validation in different experimental settings will be crucial to fully elucidate the therapeutic potential of this promising new antagonist.

References

head-to-head comparison of GPR183 antagonist-3 and GSK682753A

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of G protein-coupled receptor (GPCR) modulation for therapeutic purposes, the Epstein-Barr virus-induced gene 2 (EBI2), also known as GPR183, has emerged as a significant target for inflammatory and autoimmune diseases. This guide provides a detailed, data-driven comparison of two prominent modulators of this receptor: GPR183 antagonist-3 and GSK682753A. This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research.

Overview of GPR183 and its Role

GPR183, or EBI2, is a receptor for oxysterols, most notably 7α,25-dihydroxycholesterol (7α,25-OHC).[1][2] Its activation plays a crucial role in directing the migration of various immune cells, including B cells, T cells, and dendritic cells, to specific locations within lymphoid tissues.[1][3] This migration is fundamental for mounting an effective immune response. Consequently, aberrant GPR183 signaling has been implicated in the pathogenesis of inflammatory conditions such as inflammatory bowel disease (IBD) and rheumatoid arthritis, as well as in the response to viral infections.[2][4][5] Both this compound and GSK682753A are small molecules designed to inhibit the activity of this receptor, thereby offering potential therapeutic benefits.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for this compound and GSK682753A based on available experimental data.

ParameterThis compound (Compound 33)GSK682753A
Mechanism of Action Antagonist[6][7]Inverse Agonist[8][9][10]
Potency (IC50) 8.7 μM[6][7], 0.82 nM (recent study)[11][12]53.6 nM[8][9][10][13], 2.6-53.6 nM (assay dependent)[8][14]
Selectivity High selectivity against GPR183[11][12]Selective for EBI2 (GPR183)[8][9]
In Vitro Activity Strong antimigration and anti-inflammatory activity in monocytes[6][7][11]Inhibits G protein-dependent and -independent signals (ERK phosphorylation, GTPγS binding, CREB activation)[8][14][15]
In Vivo Activity Improves pathological symptoms in a DSS-induced experimental colitis mouse model[6][7][12]Suppresses antibody-stimulated ex vivo proliferation of murine B cells[14][15]
Oral Activity Orally active[6][7]Information not explicitly available in the provided context.

Experimental Methodologies

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies used to characterize this compound and GSK682753A.

In Vitro Potency and Mechanism of Action Assays
  • IC50 Determination (Calcium Mobilization Assay for this compound): The half-maximal inhibitory concentration (IC50) for this compound was likely determined using a calcium mobilization assay. In this type of assay, cells expressing GPR183 are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with the GPR183 agonist 7α,25-OHC, an increase in intracellular calcium is measured as a change in fluorescence. To determine the IC50 of the antagonist, the assay is performed in the presence of varying concentrations of this compound, and the concentration that inhibits 50% of the agonist-induced calcium response is calculated.

  • Inverse Agonist Activity of GSK682753A (CREB Reporter Assay): The potency of GSK682753A as an inverse agonist was evaluated using a cAMP-response element-binding protein (CREB)-based reporter assay.[8][15] HEK293 cells were transiently transfected with a plasmid encoding GPR183. The constitutive activity of the receptor leads to the activation of CREB, which in turn drives the expression of a reporter gene (e.g., luciferase). GSK682753A was added at varying concentrations, and the dose-dependent inhibition of the basal reporter gene activity was measured to determine the IC50.[8][15]

  • GTPγS Binding Assay (for GSK682753A): This assay directly measures the activation of G proteins coupled to the receptor. Membranes from cells expressing GPR183 are incubated with radiolabeled [35S]GTPγS, a non-hydrolyzable analog of GTP. In the absence of an inverse agonist, the constitutive activity of GPR183 promotes the binding of [35S]GTPγS to Gαi proteins. The ability of GSK682753A to inhibit this binding in a dose-dependent manner was measured to determine its potency.[14][15]

Cell Migration Assay (Chemotaxis Assay)
  • Transwell Migration Assay: To assess the antimigratory activity of this compound, a transwell migration assay, also known as a Boyden chamber assay, was likely employed.[16] In this setup, immune cells (e.g., monocytes) are placed in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant, the GPR183 agonist 7α,25-OHC. The antagonist is added to the upper chamber with the cells. The number of cells that migrate through the pores to the lower chamber in a given time is quantified. A reduction in cell migration in the presence of the antagonist indicates its inhibitory effect.

In Vivo Efficacy Models
  • Dextran Sodium Sulfate (DSS)-Induced Colitis Model (for this compound): This is a widely used mouse model for inflammatory bowel disease. Mice are administered DSS in their drinking water, which induces acute colitis, characterized by weight loss, diarrhea, and intestinal inflammation. This compound was administered orally to these mice, and its efficacy was evaluated by monitoring the amelioration of disease symptoms, such as reduced weight loss and improvement in inflammatory markers and colonic damage compared to a vehicle-treated control group.[12]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in their understanding. The following diagrams were generated using the DOT language.

GPR183_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonists Antagonists 7a,25-OHC 7a,25-OHC GPR183 GPR183 (EBI2) 7a,25-OHC->GPR183 Binds to G_protein Gαi/o GPR183->G_protein Activates ERK ERK Phosphorylation G_protein->ERK Leads to Migration Cell Migration ERK->Migration Inflammation Inflammation Migration->Inflammation This compound This compound This compound->GPR183 Blocks GSK682753A GSK682753A GSK682753A->GPR183 Inhibits (Inverse Agonist)

Caption: GPR183 signaling pathway and points of intervention by the antagonists.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Comparison binding_assay Binding Affinity Assay functional_assay Functional Assay (e.g., Calcium Mobilization) binding_assay->functional_assay migration_assay Cell Migration Assay functional_assay->migration_assay pk_studies Pharmacokinetic Studies migration_assay->pk_studies disease_model Disease Model (e.g., Colitis) pk_studies->disease_model data_analysis Potency, Efficacy, PK Parameters disease_model->data_analysis comparison Head-to-Head Comparison data_analysis->comparison end End comparison->end Conclusion start Start start->binding_assay

Caption: A generalized experimental workflow for the evaluation of GPR183 antagonists.

Conclusion

Both this compound and GSK682753A are valuable tools for studying the function of GPR183 and hold therapeutic potential. GSK682753A is a well-characterized inverse agonist with high potency in various in vitro assays, making it an excellent probe for dissecting GPR183 signaling.[8][9][14][15] this compound, particularly the more recently developed compound, demonstrates potent antagonist activity, oral bioavailability, and in vivo efficacy in a preclinical model of IBD, highlighting its potential as a lead compound for drug development.[6][7][11][12]

The choice between these two compounds will depend on the specific research question. For studies requiring a potent inhibitor of both constitutive and agonist-induced GPR183 activity in vitro, GSK682753A is a strong candidate. For investigations focused on in vivo efficacy, particularly in the context of inflammatory diseases, and for studies requiring an orally active compound, this compound appears to be a promising option. Further head-to-head studies would be beneficial to directly compare their pharmacokinetic and pharmacodynamic profiles in various preclinical models.

References

GPR183 Antagonist-3: A Comparative Analysis of IC50 Determination and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GPR183 antagonist-3 (also known as Compound 33) with other known GPR183 antagonists. The data presented herein is supported by detailed experimental protocols for the determination of half-maximal inhibitory concentration (IC50) values, a critical parameter in drug discovery and development.

Comparative IC50 Data of GPR183 Antagonists

The inhibitory potency of this compound and other commercially available antagonists are summarized below. It is important to note the variability in reported IC50 values, which can be attributed to different assay conditions and methodologies.

AntagonistReported IC50 (nM)Assay TypeReference
This compound (Compound 33) 8700Not Specified[1]
0.82 Not Specified[2]
NIBR18911Functional Assay[3][4][5]
16Binding Assay[3][4]
230G protein activation[6]
GSK682753A53.6Inverse Agonist Activity[7][8]
350G protein activation[6]
ML4011.03Not Specified[9][10][11]
6.24Chemotaxis Assay[2][7][9][11]
SAE-1428.5Calcium Mobilization[1]
GPR183-IN-239.45Calcium Mobilization[7][12]

GPR183 Signaling Pathway and Antagonist Intervention

GPR183, also known as the Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), is a key regulator of immune cell migration. Its primary endogenous ligand is 7α,25-dihydroxycholesterol (7α,25-OHC), an oxysterol. The binding of 7α,25-OHC to GPR183 initiates a signaling cascade through the Gαi subunit of the G protein complex. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and downstream activation of pathways including the ERK/MAPK and PI3K/Akt pathways, ultimately resulting in chemotaxis. GPR183 antagonists competitively bind to the receptor, preventing the binding of 7α,25-OHC and thereby inhibiting the downstream signaling events that lead to cell migration.

GPR183_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPR183 GPR183 (EBI2) G_protein Gαi/βγ GPR183->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK Activation G_protein->ERK Promotes Ca_mobilization Calcium Mobilization G_protein->Ca_mobilization Promotes ligand 7α,25-OHC ligand->GPR183 Binds & Activates antagonist This compound antagonist->GPR183 Binds & Inhibits cAMP ↓ cAMP AC->cAMP Chemotaxis Cell Migration / Chemotaxis ERK->Chemotaxis Ca_mobilization->Chemotaxis

GPR183 signaling and antagonist inhibition.

Experimental Protocols

Accurate determination of IC50 values is paramount for the validation of antagonist potency. Below are detailed protocols for two common assays used to assess GPR183 antagonism.

Calcium Mobilization Assay for IC50 Determination

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a GPR183 agonist.

a. Cell Culture and Preparation:

  • Culture HEK293T or CHO-K1 cells stably or transiently expressing human GPR183 in DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., puromycin (B1679871) or G418).

  • Seed the cells into black, clear-bottom 96-well or 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

b. Dye Loading:

  • Prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Remove the culture medium from the cell plates and add the dye loading solution to each well.

  • Incubate the plates at 37°C for 1 hour in the dark to allow for dye uptake.

c. Compound Preparation and Addition:

  • Prepare a serial dilution of this compound and other test compounds in an appropriate assay buffer.

  • Prepare a solution of the GPR183 agonist, 7α,25-OHC, at a concentration that elicits a submaximal response (EC80).

  • Add the antagonist dilutions to the cell plate and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.

d. Signal Detection and Data Analysis:

  • Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Add the 7α,25-OHC agonist solution to all wells and immediately begin recording the fluorescence signal over time.

  • The increase in fluorescence intensity corresponds to the influx of intracellular calcium.

  • Calculate the percentage of inhibition for each antagonist concentration relative to the agonist-only control.

  • Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Chemotaxis Assay for IC50 Validation

This assay directly measures the functional consequence of GPR183 antagonism, which is the inhibition of immune cell migration towards a chemoattractant.

a. Cell Preparation:

  • Use a cell line that endogenously expresses GPR183, such as the human monocytic cell line U937 or HL-60.

  • Culture the cells in RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin.

  • Prior to the assay, starve the cells in serum-free medium for 2-4 hours.

b. Assay Setup:

  • Use a 96-well chemotaxis chamber (e.g., Boyden chamber or Transwell® plate) with a polycarbonate membrane (typically 5 µm pore size).

  • In the lower chamber, add assay medium containing the chemoattractant 7α,25-OHC at its EC50 concentration.

  • In the upper chamber, add the cell suspension that has been pre-incubated with various concentrations of the this compound or other test compounds for 30 minutes at 37°C.

c. Incubation and Cell Migration:

  • Incubate the chemotaxis chamber at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.

d. Quantification and Data Analysis:

  • After incubation, remove the non-migrated cells from the upper surface of the membrane.

  • Stain the migrated cells on the lower surface of the membrane with a suitable dye (e.g., crystal violet or a fluorescent dye).

  • Alternatively, quantify the migrated cells in the lower chamber using a cell viability assay (e.g., CellTiter-Glo®) or by flow cytometry.

  • Calculate the percentage of inhibition of cell migration for each antagonist concentration compared to the chemoattractant-only control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for IC50 Determination

The following diagram illustrates the general workflow for determining the IC50 of a GPR183 antagonist.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_prep Cell Culture & Seeding pre_incubation Pre-incubation with Antagonist cell_prep->pre_incubation compound_prep Compound Serial Dilution (Antagonist) compound_prep->pre_incubation agonist_prep Agonist Preparation (7α,25-OHC) stimulation Stimulation with Agonist agonist_prep->stimulation pre_incubation->stimulation measurement Measurement of Response (e.g., Calcium Flux, Migration) stimulation->measurement data_norm Data Normalization (% Inhibition) measurement->data_norm curve_fit Dose-Response Curve Fitting data_norm->curve_fit ic50 IC50 Determination curve_fit->ic50

Workflow for GPR183 antagonist IC50 determination.

References

Confirming In Vivo Target Engagement of GPR183 Antagonist-3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of methodologies to confirm in vivo target engagement for GPR183 antagonist-3. It is intended for researchers, scientists, and drug development professionals working on GPR183-targeted therapeutics. The guide details experimental protocols and presents comparative data for this compound and other relevant antagonists, offering a framework for assessing pharmacodynamic activity and confirming mechanism of action in a preclinical setting.

Introduction to GPR183 (EBI2)

G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), is a key regulator of immune cell migration.[1][2] Its primary endogenous ligand is 7α,25-dihydroxycholesterol (7α,25-OHC), an oxysterol produced through cholesterol metabolism.[1] The GPR183/oxysterol signaling axis plays a critical role in positioning B cells, T cells, and dendritic cells within secondary lymphoid organs, thereby orchestrating adaptive immune responses.[2][3] Aberrant GPR183 signaling is implicated in various inflammatory and autoimmune diseases, including inflammatory bowel disease (IBD), multiple sclerosis, and rheumatoid arthritis, as well as in the inflammatory response to viral infections, making it an attractive therapeutic target.[4][5][6][7]

This compound, also referred to as compound 33, is an orally active antagonist of GPR183 with a reported IC50 of 8.7 μM.[8][9] It has demonstrated anti-inflammatory and anti-migration activities in vitro and has shown efficacy in improving pathological symptoms in a mouse model of DSS-induced experimental colitis.[6][8][9]

GPR183 Signaling Pathway

GPR183 is a Gαi-coupled receptor.[10] Upon binding of its oxysterol ligand, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, mobilization of intracellular calcium, and activation of the MAPK/ERK pathway.[2][11] A primary functional consequence of this signaling is the chemotactic migration of immune cells along an oxysterol gradient.[1][5][10]

GPR183_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand 7α,25-OHC (Oxysterol) GPR183 GPR183 (EBI2) Ligand->GPR183 Binds & Activates G_protein Gαi/βγ GPR183->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca2 Ca2+ Mobilization ↑ G_protein->Ca2 MAPK MAPK/ERK Activation G_protein->MAPK cAMP cAMP ↓ AC->cAMP Migration Cell Migration / Chemotaxis Ca2->Migration MAPK->Migration Antagonist This compound Antagonist->GPR183 Blocks Binding

Caption: GPR183 signaling cascade upon ligand binding and its inhibition by an antagonist.

Comparison of GPR183 Antagonists

Confirming that a drug molecule interacts with its intended target in a living system is a critical step in drug development. For this compound, this involves demonstrating its ability to modulate the GPR183 pathway in vivo, leading to a measurable physiological outcome. Below is a comparison of this compound with other well-characterized antagonists.

FeatureThis compound (Compound 33)NIBR189Compound 32
In Vitro Potency IC50 = 0.82 nM[6]--
Administration Route Oral[6][9]Oral gavage[5][10]-
In Vivo Model(s) DSS-induced colitis[6][9]Influenza & SARS-CoV-2 infection[5], Peritoneal B-cell migration[10]Collagen-induced arthritis (CIA)[7]
Key In Vivo Finding Ameliorates pathological symptoms of colitis[6]Reduces macrophage infiltration and inflammatory cytokines in lungs[5]Reduces paw swelling, inflammation, and joint damage at 0.1 mg/kg[7]
Reported Target Engagement Inhibition of monocyte migration and inflammation[6]Reduced B2 cell frequencies in the peritoneal cavity[10], Reduced macrophage infiltration[5]Reduction of pro-inflammatory cytokines and MMPs in joints[7]

Experimental Methodologies for In Vivo Target Engagement

Verifying the in vivo target engagement of this compound requires a multi-faceted approach, combining pharmacodynamic (PD) biomarker analysis with functional readouts in relevant disease models.

InVivo_Workflow cluster_animal_model Animal Model (e.g., DSS Colitis) cluster_assays Target Engagement Readouts cluster_pd_readouts cluster_functional_readouts Dosing Administer GPR183 Antagonist-3 Tissue Collect Tissue/Blood Samples (e.g., Colon, Spleen, Serum) Dosing->Tissue PD_Biomarker Pharmacodynamic (PD) Biomarker Analysis Tissue->PD_Biomarker Functional Functional / Phenotypic Outcome Assessment Tissue->Functional Cell_Migration Inhibition of Immune Cell Migration (Flow Cytometry) PD_Biomarker->Cell_Migration Cytokine Reduction of Pro-inflammatory Cytokines (ELISA/qPCR) PD_Biomarker->Cytokine Disease_Score Amelioration of Disease Score Functional->Disease_Score Histology Improved Tissue Histopathology Functional->Histology Confirmation Confirmation of In Vivo Target Engagement Cell_Migration->Confirmation Cytokine->Confirmation Disease_Score->Confirmation Histology->Confirmation

Caption: General workflow for confirming in vivo target engagement of a GPR183 antagonist.
Pharmacodynamic Biomarker Assay: Inhibition of Immune Cell Migration

Principle: The primary function of GPR183 is to mediate immune cell chemotaxis.[1] An effective antagonist should block this migration in vivo. This can be assessed by quantifying the presence of GPR183-expressing immune cells in specific tissues following a biological challenge. For instance, treatment with the GPR183 antagonist NIBR189 was shown to reduce macrophage infiltration into the lungs of mice infected with influenza or SARS-CoV-2.[5]

Experimental Protocol: Flow Cytometry Analysis of Colon Lamina Propria

  • Induce Disease: Induce colitis in mice using the Dextran Sulfate Sodium (DSS) model.

  • Dosing: Administer this compound or vehicle control orally to respective cohorts daily.

  • Tissue Harvest: At the experimental endpoint, euthanize mice and harvest colonic tissue.

  • Cell Isolation: Isolate lamina propria mononuclear cells (LPMCs) from the colon using established enzymatic digestion protocols (e.g., with collagenase and DNase).

  • Staining: Stain the isolated single-cell suspension with a panel of fluorescently-conjugated antibodies to identify specific immune cell populations (e.g., CD45 for total leukocytes, F4/80 for macrophages, CD4 for T-helper cells, B220 for B cells).

  • Flow Cytometry: Acquire data on a flow cytometer.

  • Analysis: Gate on specific cell populations and quantify the frequency and absolute number of infiltrating immune cells. A significant reduction in the number of macrophages, T cells, or B cells in the colon of antagonist-treated mice compared to vehicle-treated mice indicates target engagement.

Pharmacodynamic Biomarker Assay: Modulation of Downstream Cytokines

Principle: The infiltration of immune cells into inflamed tissue, driven by GPR183, results in the production of pro-inflammatory cytokines. Blocking GPR183-mediated migration should therefore lead to a downstream reduction in these cytokines. In models of viral infection, GPR183 antagonism reduced the expression of cytokines like TNF, IL-1β, and IL-6.[5]

Experimental Protocol: Cytokine Measurement by qPCR or ELISA

  • Sample Collection: Following the dosing schedule in a relevant disease model (e.g., DSS colitis or CIA), collect inflamed tissue (colon, joint) or serum.

  • For qPCR:

    • Homogenize the tissue and extract total RNA using a suitable kit.

    • Synthesize cDNA via reverse transcription.

    • Perform quantitative real-time PCR (qPCR) using specific primers for pro-inflammatory cytokines (e.g., Tnf, Il1b, Il6) and a housekeeping gene for normalization.

  • For ELISA:

    • Prepare tissue homogenates or use serum samples.

    • Perform an Enzyme-Linked Immunosorbent Assay (ELISA) using commercially available kits specific for mouse TNF, IL-1β, IL-6, etc.

  • Analysis: Compare the relative mRNA expression levels or protein concentrations between the antagonist-treated and vehicle-treated groups. A significant decrease in cytokine levels in the treated group provides evidence of target engagement.

Functional Readout: Amelioration of Disease Phenotype

Principle: The ultimate confirmation of target engagement is the demonstration of efficacy in a disease model that is mechanistically dependent on the target. For GPR183, models of inflammatory diseases are highly relevant. This compound has been shown to improve pathological symptoms in DSS-induced colitis.[6][9] Similarly, another antagonist, compound 32, showed exceptional efficacy in a mouse model of rheumatoid arthritis.[7]

Experimental Protocol: DSS-Induced Colitis Model

  • Acclimatization: Acclimatize male C57BL/6 mice for one week.

  • Induction: Provide mice with drinking water containing 2.5-3% (w/v) Dextran Sulfate Sodium (DSS) for 5-7 days to induce acute colitis. A control group receives regular drinking water.

  • Treatment: Administer this compound (e.g., by oral gavage) or vehicle control daily, starting from day 0 of DSS administration.

  • Daily Monitoring: Monitor mice daily for body weight, stool consistency, and presence of blood (fecal occult blood). Calculate a daily Disease Activity Index (DAI) score based on these parameters.

  • Endpoint Analysis: At the end of the study (e.g., day 7-10), euthanize the mice.

    • Measure colon length (shortening is a sign of inflammation).

    • Collect colonic tissue for histopathological analysis (H&E staining) to score for inflammation severity and tissue damage.

    • Collect tissue for biomarker analysis as described in the protocols above.

  • Analysis: A significant reduction in DAI score, prevention of colon shortening, and lower histopathological scores in the antagonist-treated group compared to the vehicle-DSS group confirms functional target engagement.

Logical_Relationship cluster_proximal Proximal Readouts (Direct Effect) cluster_distal Distal Readouts (Downstream Effect) Target GPR183 Target Migration Inhibition of Cell Migration Target->Migration Antagonist This compound Antagonist->Target Cytokines Reduction in Cytokines Migration->Cytokines Confirmation In Vivo Target Engagement Confirmed Migration->Confirmation Disease Amelioration of Disease Cytokines->Disease Cytokines->Confirmation Disease->Confirmation

Caption: Logical flow from target inhibition to functional outcomes confirming engagement.

Conclusion

Confirming in vivo target engagement for this compound requires a strategic combination of experimental approaches. Evidence should be built by first demonstrating modulation of a proximal pharmacodynamic biomarker, such as the inhibition of GPR183-driven immune cell migration. This should be followed by measuring changes in more distal downstream biomarkers, like pro-inflammatory cytokines. Finally, the most compelling evidence comes from observing a clear therapeutic benefit in a relevant animal model of inflammatory disease, such as DSS-induced colitis. The data available for this compound and comparable molecules like NIBR189 and compound 32 strongly support the use of these integrated approaches to validate the mechanism of action and therapeutic potential of novel GPR183 antagonists.

References

Benchmarking GPR183 Antagonist-3: A Comparative Guide for Immunomodulator Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GPR183 antagonist-3, a novel immunomodulator, with established agents in the field. By presenting key performance data, detailed experimental protocols, and visual representations of signaling pathways and workflows, this document serves as a valuable resource for researchers and drug development professionals investigating new therapeutic strategies for inflammatory and autoimmune diseases.

Introduction to GPR183

G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced G-protein coupled receptor 2 (EBI2), is a promising therapeutic target for a range of immune-mediated disorders.[1] Its expression on various immune cells, including B cells, T cells, and dendritic cells, and its role in orchestrating immune cell migration make it a key player in the inflammatory response.[1] The natural ligand for GPR183 is 7α,25-dihydroxycholesterol (7α,25-OHC), an oxysterol that creates chemotactic gradients guiding immune cells to specific locations within lymphoid tissues.[1] Dysregulation of the GPR183 signaling pathway has been implicated in the pathogenesis of inflammatory bowel disease (IBD), multiple sclerosis, and rheumatoid arthritis.[2]

This compound (also known as compound 33) has emerged as a potent and orally active antagonist of this receptor, demonstrating promising efficacy in preclinical models of inflammation.[3] This guide benchmarks this compound against two well-established classes of immunomodulators: Sphingosine-1-Phosphate (S1P) receptor modulators and Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors.

Comparative Performance Data

The following tables summarize the in vitro potency and in vivo efficacy of this compound in comparison to representative S1P receptor modulators and ROCK inhibitors.

Table 1: In Vitro Potency and Selectivity
CompoundTarget(s)In Vitro Potency (IC50/Ki)Selectivity Profile
This compound GPR183IC50 = 0.82 nMHigh selectivity against other GPCRs.[3]
Fingolimod (B1672674) (S1P Modulator) S1P1, S1P3, S1P4, S1P5Functional antagonist at S1P1Non-selective S1P receptor modulator.[4]
Y-27632 (ROCK Inhibitor) ROCK1, ROCK2Ki = 140 nM (ROCK1), 300 nM (ROCK2)Selective for ROCK kinases over other kinases like PKC, PKA, and MLCK.
Table 2: In Vivo Efficacy in Preclinical Models
CompoundDisease ModelDosing RegimenKey Efficacy Readouts
This compound DSS-Induced Colitis (Mouse)3 and 10 mg/kg, oral administrationDose-dependent mitigation of body weight loss, improvement in inflammatory response, and reduced colonic damage.[3]
Fingolimod (S1P Modulator) Experimental Autoimmune Encephalomyelitis (EAE) (Mouse)0.3 mg/kg, oral administrationSignificant reduction in clinical disease score.[5]
Y-27632 (ROCK Inhibitor) Collagen-Induced Arthritis (Rat)Not specified in detail in readily available sourcesAmelioration of arthritis symptoms.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate the GPR183 signaling pathway and a typical workflow for benchmarking novel immunomodulators.

GPR183 Signaling Pathway

GPR183_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPR183 GPR183 (EBI2) G_protein Gαi/βγ GPR183->G_protein Activates Oxysterols 7α,25-OHC (Agonist) Oxysterols->GPR183 Binds to AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (ERK, p38) G_protein->MAPK Activates NFkB NF-κB Pathway G_protein->NFkB Activates cAMP ↓ cAMP AC->cAMP Migration Cell Migration MAPK->Migration Inflammation Inflammatory Response NFkB->Inflammation Antagonist GPR183 Antagonist-3 Antagonist->GPR183 Blocks

GPR183 signaling cascade upon activation by its endogenous ligand.
Comparative Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_compounds Potency Potency & Selectivity Assays (e.g., Calcium Mobilization, Radioligand Binding) Function Functional Assays (e.g., Chemotaxis, Cytokine Release) Potency->Function Lead Candidates PK Pharmacokinetics (PK) & Bioavailability Function->PK Promising Candidates Efficacy Efficacy in Disease Models (e.g., DSS Colitis, EAE, CIA) PK->Efficacy Tox Toxicology & Safety Assessment Efficacy->Tox Clinical Candidate Selection GPR183_ant This compound GPR183_ant->Potency GPR183_ant->Function GPR183_ant->PK S1P_mod S1P Receptor Modulator S1P_mod->Potency S1P_mod->Function S1P_mod->PK ROCK_inh ROCK Inhibitor ROCK_inh->Potency ROCK_inh->Function ROCK_inh->PK

Benchmarking workflow for novel vs. known immunomodulators.

Detailed Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, this section outlines the methodologies for key experiments.

In Vitro Assays

1. This compound Calcium Mobilization Assay

  • Objective: To determine the in vitro potency of this compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.

  • Cell Line: A human cell line endogenously expressing or recombinantly overexpressing the human GPR183 receptor (e.g., HEK293 or CHO cells).

  • Methodology:

    • Cells are seeded in a 96- or 384-well black-walled, clear-bottom plate and cultured to confluence.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Varying concentrations of this compound are pre-incubated with the cells for a defined period.

    • The plate is then placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • A baseline fluorescence reading is taken before the addition of a sub-maximal concentration (EC80) of the GPR183 agonist, 7α,25-OHC.

    • The change in fluorescence, indicative of intracellular calcium concentration, is monitored over time.

    • The IC50 value is calculated from the concentration-response curve of the antagonist's inhibition of the agonist-induced calcium signal.

2. Fingolimod-Mediated Lymphocyte Migration Assay

  • Objective: To assess the functional effect of fingolimod on lymphocyte trafficking.

  • Cells: Isolated primary human or murine lymphocytes.

  • Methodology:

    • A transwell migration assay is used, with the lower chamber containing a chemoattractant such as Sphingosine-1-Phosphate (S1P).

    • Lymphocytes are pre-treated with varying concentrations of the active metabolite of fingolimod, fingolimod-phosphate.

    • The treated lymphocytes are then placed in the upper chamber of the transwell insert.

    • After an incubation period, the number of cells that have migrated to the lower chamber is quantified using a cell counter or flow cytometry.

    • The inhibition of migration by fingolimod-phosphate is determined relative to untreated control cells.

3. Y-27632 T-Cell Cytokine Release Assay

  • Objective: To evaluate the effect of the ROCK inhibitor Y-27632 on T-cell activation and cytokine production.

  • Cells: Isolated primary human or murine T-cells.

  • Methodology:

    • T-cells are cultured in the presence of a T-cell activator, such as anti-CD3/CD28 antibodies or phytohemagglutinin (PHA).

    • Varying concentrations of Y-27632 are added to the cultures.

    • After a defined incubation period (e.g., 24-72 hours), the cell culture supernatant is collected.

    • The concentrations of key pro-inflammatory and anti-inflammatory cytokines (e.g., IFN-γ, IL-2, IL-10) in the supernatant are measured using a multiplex immunoassay (e.g., Luminex) or ELISA.

    • The effect of Y-27632 on cytokine production is determined by comparing the levels in treated versus untreated activated T-cells.

In Vivo Models

1. This compound in DSS-Induced Colitis (Mouse Model)

  • Objective: To evaluate the in vivo efficacy of this compound in a model of inflammatory bowel disease.

  • Animal Model: C57BL/6 mice.

  • Methodology:

    • Colitis is induced by administering dextran (B179266) sulfate (B86663) sodium (DSS) in the drinking water for a defined period (e.g., 5-7 days).[3]

    • Mice are treated with this compound (e.g., 3 and 10 mg/kg) or vehicle control via oral gavage daily.[3]

    • Clinical signs of colitis, including body weight loss, stool consistency, and rectal bleeding, are monitored daily and a disease activity index (DAI) is calculated.

    • At the end of the study, colons are collected for measurement of length and histological analysis to assess inflammation, tissue damage, and immune cell infiltration.

    • Myeloperoxidase (MPO) activity in the colon tissue can also be measured as a marker of neutrophil infiltration.

2. Fingolimod in Experimental Autoimmune Encephalomyelitis (EAE) (Mouse Model)

  • Objective: To assess the efficacy of fingolimod in a preclinical model of multiple sclerosis.

  • Animal Model: C57BL/6 or SJL mice.

  • Methodology:

    • EAE is induced by immunization with a myelin-derived peptide (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.[6]

    • Fingolimod (e.g., 0.3 mg/kg) or vehicle is administered orally, either prophylactically (before disease onset) or therapeutically (after disease onset).[5]

    • Clinical signs of EAE, such as tail limpness, hind limb weakness, and paralysis, are scored daily.[5]

    • At the end of the study, the spinal cord and brain are collected for histological analysis of demyelination and immune cell infiltration.

    • Flow cytometry can be used to analyze the lymphocyte populations in the blood and lymphoid organs to confirm the mechanism of action of fingolimod.

3. Y-27632 in Collagen-Induced Arthritis (Rat Model)

  • Objective: To evaluate the therapeutic potential of the ROCK inhibitor Y-27632 in a preclinical model of rheumatoid arthritis.

  • Animal Model: Lewis or Wistar rats.

  • Methodology:

    • Arthritis is induced by intradermal injection of an emulsion of type II collagen and an adjuvant (e.g., Freund's Incomplete Adjuvant). A booster injection may be given after a set period.

    • Treatment with Y-27632 or vehicle is initiated either before or after the onset of clinical signs of arthritis.

    • The severity of arthritis is assessed regularly by scoring paw swelling, erythema, and joint mobility. Paw thickness can also be measured with calipers.

    • At the end of the study, joints are collected for histological analysis of synovial inflammation, cartilage damage, and bone erosion.

    • Levels of inflammatory cytokines and anti-collagen antibodies in the serum can also be measured.

Conclusion

This compound demonstrates high in vitro potency and promising in vivo efficacy in a preclinical model of inflammatory bowel disease.[3] When benchmarked against established immunomodulators like the S1P receptor modulator fingolimod and the ROCK inhibitor Y-27632, this compound presents a distinct and targeted mechanism of action. By specifically inhibiting the GPR183 pathway, it offers the potential for a more focused immunomodulatory effect with a potentially favorable safety profile.

The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound. Future studies should focus on head-to-head comparisons in a broader range of preclinical models of autoimmune and inflammatory diseases to fully elucidate its position within the landscape of immunomodulatory therapies. The detailed methodologies provided herein will facilitate such comparative studies, ultimately accelerating the development of novel and effective treatments for patients in need.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of GPR183 Antagonist-3

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As "GPR183 antagonist-3" is a designation for a research chemical, a specific Safety Data Sheet (SDS) may not be publicly available. The following guidance is based on general best practices for the handling and disposal of novel small molecule inhibitors in a laboratory setting. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations.

This document provides crucial safety and logistical information for the proper disposal of this compound, a compound of interest in immunology and inflammatory disease research. Adherence to these procedures is vital for ensuring the safety of laboratory personnel and minimizing environmental impact.

Quantitative Data Summary

Due to the lack of a publicly available SDS for "this compound," this table provides general data points that should be considered for similar research compounds. The exact values for this compound may vary.

ParameterInformationSource/Considerations
Molecular Weight Varies depending on the specific antagonistRefer to the manufacturer's product information.
Appearance Likely a solid (powder)Based on common small molecule inhibitors.
Solubility Soluble in organic solvents like DMSO and ethanol (B145695)Based on typical laboratory practices for similar compounds.
Storage Temperature Typically -20°C or -80°C for long-term storageCheck the manufacturer's recommendation to ensure stability.
Hazard Classification Assume hazardous until proven otherwiseTreat as a potentially toxic or irritant compound.
Personal Protective Equipment (PPE) Lab coat, safety glasses with side shields, and chemical-resistant glovesStandard laboratory PPE is required.
GPR183 Signaling Pathway

The G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), plays a critical role in mediating the migration of immune cells.[1][2] Its natural ligands are oxysterols, such as 7α,25-dihydroxycholesterol (7α,25-OHC).[2] Upon ligand binding, GPR183 couples to Gαi proteins, initiating a downstream signaling cascade that leads to cellular migration.[3] GPR183 antagonists block this interaction, thereby inhibiting the migration of immune cells, which is a therapeutic strategy for certain inflammatory and autoimmune diseases.

GPR183_Signaling_Pathway cluster_cell Immune Cell ligand Oxysterol (e.g., 7α,25-OHC) receptor GPR183 (EBI2) ligand->receptor Activates antagonist This compound antagonist->receptor Blocks g_protein Gαi Protein receptor->g_protein Activates downstream Downstream Signaling (e.g., ERK activation) g_protein->downstream migration Cell Migration downstream->migration

Caption: GPR183 signaling pathway and the inhibitory action of an antagonist.

Experimental Protocol: Disposal of this compound

The following step-by-step protocol outlines the proper disposal procedure for this compound and associated waste. This protocol is designed to be a general guideline; always defer to your institution's specific waste management policies.

Step 1: Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedures, ensure all personnel are wearing appropriate PPE.

  • Mandatory PPE:

    • Chemical-resistant lab coat

    • Safety glasses with side shields or goggles

    • Chemical-resistant gloves (nitrile or neoprene recommended)

  • Handling:

    • All handling of solid this compound and its concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of powders or aerosols.

Step 2: Waste Segregation and Collection

Proper segregation of waste is critical to ensure safe and compliant disposal.

  • Solid Waste:

    • Collect unused or expired solid this compound in its original container or a clearly labeled, sealed, and compatible waste container.

    • Contaminated disposable materials such as pipette tips, weigh boats, and gloves should be collected in a designated hazardous waste bag or container.

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Organic solvent solutions containing the antagonist should be collected in a separate, compatible hazardous waste container. Do not mix aqueous and organic waste streams.

  • Sharps Waste:

    • Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.

Step 3: Labeling and Storage of Waste Containers

Accurate labeling and safe storage are essential for proper waste management.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), the primary solvent (if applicable), and the accumulation start date.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

    • Ensure that incompatible waste types are stored separately to prevent accidental reactions.

Step 4: Final Disposal Procedures

Final disposal must be handled by trained professionals.

  • Institutional EHS:

    • Once a waste container is full, or as per your institution's guidelines, contact your Environmental Health and Safety (EHS) department to arrange for pickup.

    • Complete any required waste disposal forms with accurate information about the contents of the container.

  • Decontamination:

    • Any non-disposable labware (e.g., glassware) that has come into contact with this compound should be decontaminated. A common procedure is to rinse with a suitable organic solvent (such as ethanol or acetone), followed by a thorough wash with soap and water. The initial solvent rinse should be collected as hazardous waste.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process.

Disposal_Workflow start Start: Need to Dispose of This compound Waste ppe Wear Appropriate PPE start->ppe segregate Segregate Waste by Type (Solid, Liquid, Sharps) ppe->segregate collect Collect in Designated Hazardous Waste Containers segregate->collect label Label Containers Correctly collect->label store Store in Satellite Accumulation Area label->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Waste Removed for Proper Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for GPR183 Antagonist-3

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling, use, and disposal of GPR183 antagonist-3. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and a related compound, GPR183 antagonist-2. This information is crucial for experimental planning and safety assessments.

ParameterThis compound (Compound 33)GPR183 antagonist-2 (Compound 32)
IC50 8.7 µM[1]Not specified
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month (protect from light)[1]-80°C for 6 months; -20°C for 1 month[2]
Solubility Soluble in DMSOGood water solubility[2]
Application In vitro antimigration and anti-inflammatory activity in monocytes; improves symptoms of DSS-induced experimental colitis.[1]Reduces paw and joint swelling and pro-inflammatory cytokine expression in a mouse model of collagen-induced arthritis.[2]

Personal Protective Equipment (PPE)

A comprehensive hazard assessment should be conducted for all procedures involving this compound.[3] Based on the available safety data for the structurally related GPR183 antagonist-2, the following PPE is mandatory:

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) at all times.

  • Eye and Face Protection: Use safety glasses with side shields or chemical splash goggles. A face shield is required when there is a splash hazard.

  • Skin and Body Protection: A lab coat must be worn. Ensure it is fully buttoned.

  • Respiratory Protection: Use only in areas with appropriate exhaust ventilation. If aerosols may be generated, a respirator may be necessary.

Experimental Protocols

The following protocols provide a general framework for the preparation and handling of this compound in a research setting.

Stock Solution Preparation (Example)
  • Pre-dissolution: To prepare a stock solution, carefully weigh the desired amount of this compound powder in a chemical fume hood.

  • Dissolution: Add the appropriate volume of dimethyl sulfoxide (B87167) (DMSO) to achieve the desired concentration. For example, to prepare a 50 mg/mL stock solution, add 1 mL of DMSO to 50 mg of the compound.

  • Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), protected from light.[1]

Working Solution Preparation (for in vivo studies)
  • Vehicle Preparation: Prepare the vehicle solution. A common vehicle for oral gavage is corn oil.[1]

  • Dilution: In a fume hood, dilute the DMSO stock solution with the vehicle. For example, to prepare a 1 mL working solution, add 100 µL of a 50 mg/mL DMSO stock solution to 900 µL of corn oil and mix thoroughly.[1]

  • Administration: The working solution should be administered to animals according to the approved experimental protocol.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the GPR183 signaling pathway, a general experimental workflow for handling this compound, and a disposal plan.

GPR183_Signaling_Pathway GPR183 Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling GPR183 GPR183 (EBI2) G_protein Gi/o GPR183->G_protein Activation ERK_activation ERK Activation G_protein->ERK_activation Calcium_mobilization Ca2+ Mobilization G_protein->Calcium_mobilization Oxysterols Oxysterols (e.g., 7α,25-OHC) Oxysterols->GPR183 Binds and Activates Antagonist This compound Antagonist->GPR183 Binds and Inhibits Cell_migration Immune Cell Migration ERK_activation->Cell_migration Calcium_mobilization->Cell_migration Experimental_Workflow Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal weigh Weigh Compound dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve store_stock Store Stock at -80°C dissolve->store_stock prepare_working Prepare Working Solution store_stock->prepare_working treat_cells_animals Treat Cells or Animals prepare_working->treat_cells_animals assay Perform Assay treat_cells_animals->assay decontaminate Decontaminate Surfaces assay->decontaminate dispose Dispose of Waste decontaminate->dispose Disposal_Plan Disposal Plan for this compound Waste cluster_waste_streams Waste Segregation cluster_disposal_actions Disposal Procedures start Waste Generation solid_waste Contaminated Solid Waste (Gloves, Tubes, etc.) start->solid_waste liquid_waste Unused Solutions start->liquid_waste package_waste Package all Contaminated Material in a Sealed Container solid_waste->package_waste absorb_liquid Absorb Liquid Waste with Inert Material liquid_waste->absorb_liquid absorb_liquid->package_waste label_waste Label as Hazardous Chemical Waste package_waste->label_waste dispose_local Dispose According to Institutional and Local Regulations label_waste->dispose_local

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.